Fosfomycin (sodium)
Description
BenchChem offers high-quality Fosfomycin (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fosfomycin (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;[(3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2/t2-,3?;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQJIKUVJMTDG-ZNKPPGGASA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(O1)P(=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Na2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fosfomycin Sodium on Bacterial Cell Wall Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosfomycin (B1673569) is a broad-spectrum antibiotic characterized by a unique chemical structure and a distinct mechanism of action.[1] It exerts its bactericidal effect by irreversibly inhibiting the first committed step in the biosynthesis of bacterial cell wall peptidoglycan.[2] This is achieved through the specific targeting of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[3] Its unique mode of action means there is no cross-resistance with other antibiotic classes.[4] This guide provides a detailed examination of the molecular interactions, biochemical pathways, quantitative efficacy, and key experimental methodologies relevant to the study of fosfomycin sodium.
Core Mechanism of Action: Irreversible Inhibition of MurA
The primary target of fosfomycin is MurA, an essential enzyme in the cytoplasmic phase of peptidoglycan synthesis.[5][6] MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). This reaction forms UDP-N-acetylglucosamine-enolpyruvate, a crucial precursor for N-acetylmuramic acid and, subsequently, the entire peptidoglycan structure.[7][8]
Fosfomycin functions as a structural analog of the natural substrate, PEP.[7] Its mechanism involves a two-step process:
-
Competitive Binding: Fosfomycin competes with PEP for the active site of the MurA enzyme.[2]
-
Covalent Inactivation: The epoxide ring of fosfomycin is highly reactive. The thiol group of a key cysteine residue in the MurA active site (Cys115 in Escherichia coli) performs a nucleophilic attack on the C2 atom of the epoxide ring.[7] This attack results in the opening of the ring and the formation of a stable, irreversible thioether linkage between fosfomycin and the enzyme.[4][7] This covalent modification permanently inactivates the MurA enzyme, halting the peptidoglycan synthesis pathway and leading to cell lysis and bacterial death.[3]
Cellular Uptake and Mechanisms of Resistance
Fosfomycin's efficacy is contingent on its ability to enter the bacterial cytoplasm. Resistance can emerge through several mechanisms that either prevent the drug from reaching its target or alter the target itself.
Cellular Transport
Fosfomycin is actively transported into bacterial cells via two primary permease systems, which typically transport sugar phosphates:
-
Glycerol-3-phosphate Transporter (GlpT): This is the primary route of entry in many bacteria, including Pseudomonas aeruginosa.[1]
-
Hexose Phosphate Transporter (UhpT): This system, induced by glucose-6-phosphate (G6P), serves as a major entry pathway in E. coli and other Enterobacterales.
Mechanisms of Resistance
-
Impaired Transport (Most Common): Mutations in the glpT or uhpT genes, or their regulatory pathways, can abolish or reduce transporter function, preventing fosfomycin from accumulating in the cytoplasm.[4] This is the most frequently observed resistance mechanism in vitro.[4]
-
Target Modification: Chromosomal mutations in the murA gene can alter the active site, most notably the Cys115 residue. A Cys115-to-Asp substitution results in a fully active enzyme that is completely insensitive to fosfomycin.
-
Target Overexpression: Increased synthesis of the MurA enzyme can titrate the drug, conferring a resistant phenotype.
-
Enzymatic Inactivation: Some bacteria carry fos genes (e.g., fosA, fosB) that encode enzymes capable of inactivating fosfomycin. These enzymes, often thiol-S-transferases, catalyze the addition of molecules like glutathione (B108866) to the epoxide ring, rendering the antibiotic ineffective.
References
- 1. mdpi.com [mdpi.com]
- 2. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. med.stanford.edu [med.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Detection of Fosfomycin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Fosfomycin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfomycin (B1673569) sodium, the disodium (B8443419) salt of fosfomycin, is a broad-spectrum antibiotic with a unique chemical structure and mechanism of action. This document provides a comprehensive overview of its chemical and structural properties, intended for researchers, scientists, and professionals in drug development. Key physicochemical data are summarized, and detailed experimental protocols for its analysis are provided. Furthermore, this guide includes visualizations of its chemical structure, mechanism of action, and a representative experimental workflow to facilitate a deeper understanding of this important therapeutic agent.
Chemical and Structural Properties
Fosfomycin is a phosphonic acid derivative characterized by a unique epoxide ring.[1] The sodium salt form enhances its solubility and suitability for pharmaceutical formulations.
General Properties
Fosfomycin sodium is a white to off-white crystalline powder.[2] It is very soluble in water and sparingly soluble in methanol, while being practically insoluble in ethanol.[3][4]
| Property | Value | References |
| Molecular Formula | C₃H₅Na₂O₄P | [5][6][7][8] |
| Molecular Weight | 182.02 g/mol | [5][6][7][8] |
| IUPAC Name | disodium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ⁵-phosphane | [5] |
| CAS Number | 26016-99-9 | [5][7][8] |
| Appearance | White to off-white crystalline powder | [2][7] |
| Solubility | Freely soluble in water | [2][7] |
| Melting Point | >300°C | [7][9] |
| pH (1% solution) | 9.0-10.5 | [7] |
| Optical Rotation | -13° to -15° | [7][9] |
Structural Information
The structure of fosfomycin is unique among antibiotics, featuring a strained three-membered epoxide ring attached to a phosphonate (B1237965) group. This structural feature is critical for its biological activity.
Stereochemistry
Fosfomycin possesses two chiral centers at the C1 and C2 positions of the epoxide ring. The biologically active enantiomer has the (1R, 2S) configuration, also referred to as the (-)-enantiomer.[5]
| Identifier | Value | References |
| SMILES | C[C@H]1--INVALID-LINK--P(=O)([O-])[O-].[Na+].[Na+] | [5][8] |
| InChI | InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2/t2-,3+;;/m0../s1 | [5][6] |
| InChIKey | QZIQJIKUVJMTDG-JSTPYPERSA-L | [5][6] |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for fosfomycin.
¹H NMR Spectral Data (D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | References |
| 3.20–3.13 | m | -CH-CH₃ | [7][10] |
| 2.75–2.69 | dd | -CH-PO₃H₂ | [7][10] |
| 1.38–1.37 | d | -CH-CH₃ | [7][10] |
³¹P NMR Spectral Data (D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | References |
| 10.00 | s | -PO₃ | [7][10] |
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | References |
| 1089 | P-O Stretch | [7][11] |
| ~3200 | N-H and O-H Stretch | [12] |
| 950, 1110 | P-O Stretching Vibrations | [12] |
| 1070-1050 | PO₃²⁻ Stretching Vibrations | [12] |
Mechanism of Action
Fosfomycin exerts its bactericidal effect by inhibiting a crucial early step in bacterial cell wall biosynthesis.[13][14] It specifically targets and irreversibly inactivates the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[10][13]
Fosfomycin enters the bacterial cell through the glycerophosphate and hexose-6-phosphate transporter systems.[1] Once inside, it acts as a phosphoenolpyruvate (B93156) (PEP) analog and covalently binds to a cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme.[10][13] This covalent modification prevents the formation of UDP-N-acetylglucosamine-3-O-enolpyruvate, a key precursor for peptidoglycan synthesis, ultimately leading to cell lysis.[13]
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the determination of fosfomycin and its related substances.[3][14][15]
-
Instrumentation: A standard HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).
-
Mobile Phase: A 15 mM octylamine (B49996) solution (adjusted to pH 5.2 with glacial acetic acid) with acetonitrile (B52724) (92:8).[3][14]
-
ELSD Settings:
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of fosfomycin sodium and a solution of the test sample in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify and quantify the fosfomycin peak and any impurities based on their retention times and peak areas relative to the standard.
-
Antimicrobial Susceptibility Testing (AST) by Agar (B569324) Dilution
The agar dilution method is the reference method for determining the Minimum Inhibitory Concentration (MIC) of fosfomycin.[6][8][13]
-
Materials:
-
Procedure:
-
Prepare a stock solution of fosfomycin sodium.
-
Prepare serial twofold dilutions of fosfomycin in sterile water.
-
Prepare molten MHA and cool to 45-50°C. Add G6P solution to a final concentration of 25 µg/mL.
-
Add the appropriate volume of each fosfomycin dilution to the molten agar to achieve the desired final concentrations. Pour the agar into petri dishes and allow to solidify.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it 1:10.[8]
-
Spot 2 µL of the diluted bacterial suspension onto the surface of each agar plate, including a growth control plate without fosfomycin.[8]
-
Incubate the plates at 35 ± 2°C for 16-20 hours.[2]
-
The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.
-
Stability
Fosfomycin sodium is stable in its solid form when stored under appropriate conditions. In solution, its stability is pH-dependent. It is relatively stable in neutral and acidic solutions but is hydrolyzed in alkaline conditions.
Conclusion
Fosfomycin sodium remains a clinically important antibiotic due to its unique structure and mechanism of action, which confers activity against a broad range of pathogens, including multi-drug resistant strains. A thorough understanding of its chemical and structural properties is essential for its effective use in research and drug development. The data and protocols presented in this guide provide a solid foundation for scientists and researchers working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of several routine methods for fosfomycin and mecillinam susceptibility testing of Enterobacterales urine isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Fosfomycin and Its Derivatives: New Scale Inhibitors for Oilfield Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fosfomycin Susceptibility Testing Using Commercial Agar Dilution Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Concepts for New Rapid Simple HPLC Method for Quantification of Fosfomycin Trometamol in Pharmaceutical Dosage Forms with Direct UV Detection | Semantic Scholar [semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Fosfomycin's Battle Against Bacteria: An In-depth Technical Guide to its Spectrum of Activity
For Immediate Release
A Comprehensive Analysis of Fosfomycin's Efficacy Against Gram-Positive and Gram-Negative Pathogens for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a detailed overview of the in vitro activity of fosfomycin (B1673569), a broad-spectrum antibiotic, against a wide array of clinically relevant Gram-positive and Gram-negative bacteria. This document summarizes key quantitative data, outlines standardized experimental protocols, and visualizes the underlying biochemical pathways to offer a thorough resource for the scientific community.
Fosfomycin exerts its bactericidal effect by inhibiting the initial step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] This unique mechanism of action, involving the irreversible inactivation of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), results in a low potential for cross-resistance with other antibiotic classes.[1][3]
Quantitative Assessment of In Vitro Activity
The in vitro efficacy of fosfomycin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range for key Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity of Fosfomycin Against Gram-Positive Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 2 - 4 | 8 | 0.25 - >1024 |
| Enterococcus faecalis | 32 | 64 | ≤0.25 - 128 |
| Enterococcus faecium | 64 | 128 | 32 - >256 |
| Streptococcus pneumoniae | 20 | 48 | 3 - 64 |
Note: MIC values can vary based on the specific study, geographic location, and resistance patterns of the isolates tested.
Table 2: In Vitro Activity of Fosfomycin Against Gram-Negative Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 0.5 - 2 | 2 - 32 | ≤0.25 - >1024 |
| Klebsiella pneumoniae | 4 - 16 | 16 - 128 | 0.5 - >1024 |
| Pseudomonas aeruginosa | 32 - 64 | 128 - >256 | 1 - >1024 |
| Enterobacter cloacae | 8 | 512 | 0.5 - ≥1024 |
Note: MIC values can vary based on the specific study, geographic location, and resistance patterns of the isolates tested.
Experimental Protocols for Susceptibility Testing
Accurate determination of fosfomycin's in vitro activity relies on standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for agar (B569324) dilution and broth microdilution methods.
Agar Dilution Method (Reference Method)
The agar dilution method is considered the gold standard for fosfomycin susceptibility testing.[4][5]
-
Media Preparation: Mueller-Hinton agar is prepared according to the manufacturer's instructions and sterilized. After cooling to 45-50°C, it is supplemented with glucose-6-phosphate (G6P) to a final concentration of 25 µg/mL.[6]
-
Antibiotic Incorporation: Serial twofold dilutions of fosfomycin are prepared and added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then typically diluted 1:10.
-
Inoculation: A fixed volume of the diluted bacterial suspension is spotted onto the surface of the fosfomycin-containing agar plates.
-
Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of fosfomycin that completely inhibits visible growth of the organism.
Broth Microdilution Method
While not the reference method for fosfomycin, broth microdilution is widely used in clinical laboratories.
-
Media Preparation: Cation-adjusted Mueller-Hinton broth is supplemented with G6P to a final concentration of 25 µg/mL.
-
Antibiotic Dilution: Serial twofold dilutions of fosfomycin are prepared in the G6P-supplemented broth in microtiter plates.
-
Inoculum Preparation: A bacterial inoculum is prepared to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of fosfomycin that shows no visible turbidity.
Visualizing the Mechanisms: Action and Resistance
To better understand the interaction of fosfomycin with bacteria, the following diagrams illustrate the key molecular pathways.
Conclusion
Fosfomycin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains. Its unique mechanism of action makes it a valuable therapeutic option. However, the emergence of resistance through various mechanisms necessitates ongoing surveillance and adherence to standardized susceptibility testing protocols to ensure its continued efficacy in clinical practice. This guide provides a foundational resource for researchers and drug development professionals working with this important antibiotic.
References
The Irreversible Inhibition of MurA by Fosfomycin: A Molecular Mechanism for Antibacterial Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial cell wall is a critical structure for survival, rendering its biosynthetic pathway an attractive target for antimicrobial agents. The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in peptidoglycan synthesis, a pathway essential for the formation of this protective layer.[1][2] Fosfomycin (B1673569), a potent, broad-spectrum antibiotic, exerts its bactericidal effect by specifically and irreversibly inhibiting MurA.[1][3] This technical guide provides a comprehensive overview of the molecular basis of fosfomycin's inhibitory action on the MurA enzyme. It details the mechanism of covalent adduct formation, presents quantitative kinetic data, outlines key experimental protocols for studying this interaction, and visualizes the relevant biological and experimental pathways. This document is intended to serve as a detailed resource for researchers and professionals involved in antibacterial drug discovery and development.
Introduction: The Peptidoglycan Synthesis Pathway and the Role of MurA
Peptidoglycan is a vital polymer that forms a mesh-like layer around the bacterial cytoplasmic membrane, providing structural integrity and protection against osmotic lysis.[2] Its synthesis is a complex, multi-step process that begins in the cytoplasm.[2][4] The initial and committing step of this pathway is catalyzed by the MurA enzyme.[1][5]
MurA facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[1] This reaction forms UDP-N-acetylglucosamine-enolpyruvate and inorganic phosphate (B84403), a crucial precursor for the synthesis of UDP-N-acetylmuramic acid, a fundamental building block of the bacterial cell wall.[1] Given its essential role and absence in mammalian cells, MurA is a prime target for the development of antibiotics.[3][6]
The Molecular Mechanism of Fosfomycin Action
Fosfomycin functions as a structural analog of the natural substrate, PEP.[1] Its potent inhibitory effect stems from the direct and irreversible covalent modification of a key active site residue within the MurA enzyme.[1][3]
Covalent Adduct Formation
The cornerstone of fosfomycin's mechanism is the formation of a stable covalent bond with a specific cysteine residue in the active site of MurA, identified as Cys115 in Escherichia coli.[1] The chemically reactive epoxide ring of fosfomycin is susceptible to nucleophilic attack. The thiol group of the Cys115 residue acts as the nucleophile, attacking the C2 atom of the epoxide ring. This reaction results in the opening of the epoxide ring and the formation of a stable thioether linkage between fosfomycin and the MurA enzyme, leading to its irreversible inactivation.[1][5]
The presence of the first substrate, UNAG, promotes a conformational change in the enzyme that is necessary for the efficient binding and subsequent reaction with fosfomycin.[7] Structural studies have shown that in the absence of a ligand, MurA exists in an open conformation. The binding of UNAG induces a "closed" conformation, which creates a competent active site for catalysis and for the interaction with fosfomycin.[7]
dot
Caption: Inhibitory pathway of Fosfomycin on the MurA enzyme.
Quantitative Analysis of MurA Inhibition
The interaction between fosfomycin and MurA has been extensively studied using quantitative biochemical assays. The following tables summarize key kinetic parameters and inhibitory concentrations.
Table 1: Kinetic Parameters of MurA Enzymes and Inhibition by Fosfomycin
| Parameter | E. coli MurA | H. influenzae MurA (Wild-type) | H. influenzae MurA (C117D Mutant) | Reference(s) |
| Km (UNAG) | 15 µM | 31 µM | 39 µM | [1] |
| Km (PEP) | 11 µM | 17 µM | 21 µM | [1] |
| kcat | 3.3 s-1 | 5.0 s-1 | 0.02 s-1 | [1] |
| kinact/KI (Fosfomycin) | 1,600 M-1s-1 | 2,300 M-1s-1 | No inhibition | [1] |
Table 2: Comparative IC50 Values of MurA Inhibitors
| Compound | IC50 (µM) - Preincubation with MurA | IC50 (µM) - Preincubation with MurA and UNAG | Reference(s) |
| Fosfomycin | 8.8 | 0.4 | [7] |
| RWJ-3981 | 1.0 | 0.2 | [7] |
| RWJ-140998 | 0.9 | 0.07 | [7] |
| RWJ-110192 | 0.5 | 0.07 | [7] |
IC50 (50% inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by half.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the inhibition of MurA by fosfomycin.
MurA Enzyme Activity Assay (Malachite Green Assay)
This assay quantifies the activity of MurA by measuring the amount of inorganic phosphate (Pi) released during the enzymatic reaction.[1][7]
Principle: The malachite green reagent forms a colored complex with free phosphate, and the intensity of the color, measured spectrophotometrically, is directly proportional to the amount of Pi produced.[8]
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.8[7]
-
Malachite Green Reagent
-
Test inhibitors (e.g., fosfomycin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of MurA, UNAG, PEP, and inhibitors in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, incubate the MurA enzyme (e.g., 100 nM) with the test inhibitor at various concentrations for a defined period (e.g., 10 minutes) at room temperature.[7] For assessing the effect of UNAG, it can be included in this pre-incubation step.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrates, PEP (e.g., 20 µM) and UNAG (e.g., 75 µM).[7]
-
Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at room temperature.[7]
-
Reaction Termination and Color Development: Stop the reaction and develop the color by adding the malachite green reagent.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 6. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
The Gateway Guardians: Unlocking Bacterial Defenses Through Fosfomycin Transport Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Topic: Uptake of fosfomycin (B1673569) into bacterial cells via transport systems
Fosfomycin, a broad-spectrum antibiotic with a unique epoxide structure, has re-emerged as a critical therapeutic option in an era of mounting antimicrobial resistance. Its efficacy hinges on its ability to penetrate the bacterial cell envelope and inhibit the initial step of peptidoglycan biosynthesis. This guide provides a comprehensive technical overview of the primary transport systems that bacteria utilize, often unwittingly, to internalize fosfomycin, and the regulatory networks that govern these pathways. Understanding these mechanisms is paramount for overcoming resistance and developing novel strategies to enhance fosfomycin's potency.
The Primary Conduits: GlpT and UhpT Transporters
The entry of fosfomycin into the cytoplasm of many bacterial species, most notably Escherichia coli, is primarily mediated by two nutrient transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) uptake transporter (UhpT).[1][2][3][4][5] Fosfomycin's structural similarity to their natural substrates, glycerol-3-phosphate (G3P) and glucose-6-phosphate (G6P) respectively, allows it to act as a molecular mimic and gain entry into the cell.[5][6]
-
The Glycerol-3-Phosphate Transporter (GlpT): This transporter is constitutively expressed at a basal level, providing a primary route for fosfomycin uptake.[7] Its expression can be induced by the presence of its substrate, G3P.[5][8] The GlpT system is widespread among various bacterial species, including P. aeruginosa, Salmonella, Shigella flexneri, Klebsiella, Haemophilus influenzae, and Staphylococcus aureus.[3][7]
-
The Hexose Phosphate Uptake Transporter (UhpT): The UhpT system is an inducible transporter, with its expression being triggered by the presence of extracellular G6P.[3][7] This system functions as an alternative entry pathway for fosfomycin. Inactivation of either the GlpT or UhpT system can lead to a moderate increase in fosfomycin resistance, while the simultaneous inactivation of both transporters results in high-level resistance.[8]
The reliance on these nutrient transporters creates a fitness cost for bacteria that develop resistance through their modification or deletion, as it impairs their ability to utilize G3P and G6P as carbon sources.[7] However, mutations in the genes encoding these transporters or their regulatory elements are a common mechanism of fosfomycin resistance.[2][4]
Crossing the Outer Barrier: The Role of Porins
In Gram-negative bacteria, fosfomycin must first traverse the outer membrane before it can access the inner membrane transporters. Studies have indicated that outer membrane porins such as OmpF, OmpC, and LamB are involved in the permeation of fosfomycin across the outer membrane of E. coli.[9] Mutations leading to the loss or alteration of these porins can contribute to reduced susceptibility to fosfomycin.[9]
An Alternative Route: The Fructose (B13574) Phosphotransferase System (PTS)
Recent research has suggested the involvement of the fructose phosphotransferase system (PTS) in fosfomycin transport in E. coli.[10][11] Deletion of genes associated with the fructose PTS has been shown to significantly increase fosfomycin resistance, suggesting it may serve as another pathway for the antibiotic's entry into the cell.[10][11]
Quantitative Insights into Fosfomycin Uptake
The efficiency of fosfomycin transport can be influenced by the expression levels of the transporters and the presence of their natural substrates. The following table summarizes the impact of transporter gene mutations on fosfomycin susceptibility, as indicated by changes in the Minimum Inhibitory Concentration (MIC).
| Bacterial Species | Genotype/Condition | Fold Increase in Fosfomycin MIC | Reference(s) |
| Escherichia coli | glpT mutant | 30 | [7] |
| Escherichia coli | uhpT inactivation | 2 | [10][11] |
| Escherichia coli | PTS inactivation | up to 256 | [10][11] |
| Staphylococcus aureus | uhpT deletion | 64 (from 0.5 µg/ml to 32 µg/ml) | [3][12] |
| Staphylococcus aureus | glpT deletion | 8 (from 0.5 µg/ml to 4 µg/ml) | [3][12] |
| Staphylococcus aureus | uhpT and glpT double deletion | >2048 (from 0.5 µg/ml to >1024 µg/ml) | [3][12] |
| Pseudomonas aeruginosa | glpT inactivation | 128 (from 8 µg/ml to 1024 µg/ml) | [3] |
Regulatory Networks Governing Transporter Expression
The expression of glpT and uhpT is tightly controlled by complex regulatory networks that respond to environmental cues and the availability of nutrients. Understanding these pathways is crucial for predicting and potentially manipulating fosfomycin susceptibility.
Regulation of the GlpT Transporter
The expression of the glpT gene is primarily regulated by the cyclic AMP (cAMP) receptor protein (CRP) complex and the GlpR repressor.
As depicted in Diagram 1, the cAMP-CRP complex positively regulates glpT transcription by binding to its promoter region.[13][14] The GlpR repressor, on the other hand, binds to the operator region of the glp operon, inhibiting transcription.[13][14] The presence of G3P inactivates the GlpR repressor, thus allowing for the expression of glpT.[13][14]
Regulation of the UhpT Transporter
The regulation of the uhpT gene is more intricate, involving the two-component system UhpBC and the response regulator UhpA, in addition to the global regulator cAMP-CRP.
In the presence of extracellular G6P, the sensor protein UhpC signals to the histidine kinase UhpB, which then phosphorylates the response regulator UhpA.[13] Phosphorylated UhpA, along with the cAMP-CRP complex, activates the transcription of the uhpT gene.[13][14] Mutations in uhpA, uhpB, or uhpC can lead to reduced uhpT expression and consequently, fosfomycin resistance.[2][13]
Anaerobic Regulation by FNR
Under anaerobic conditions, the global transcriptional regulator FNR (Fumarate and Nitrate Reductase) has been shown to activate the expression of both glpT and uhpT in E. coli.[1][15] This leads to increased intracellular accumulation of fosfomycin and enhanced susceptibility of the bacteria to the antibiotic under anaerobic growth conditions.[1][15]
Experimental Protocols for Studying Fosfomycin Transport
Investigating the mechanisms of fosfomycin uptake requires a combination of genetic, biochemical, and microbiological techniques. Below are outlines of key experimental protocols.
Fosfomycin Susceptibility Testing (MIC Determination)
Objective: To determine the minimum concentration of fosfomycin that inhibits the visible growth of a bacterial strain.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.
-
Preparation of Fosfomycin Dilutions: A series of twofold dilutions of fosfomycin are prepared in a suitable growth medium (e.g., Mueller-Hinton broth). It is crucial to supplement the medium with G6P (typically 25 µg/mL) when testing for UhpT-mediated uptake.
-
Inoculation: Each dilution of fosfomycin is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated tubes or microplates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of fosfomycin at which no visible growth is observed.
Construction of Transporter Gene Knockout Mutants
Objective: To create bacterial strains lacking specific transporter genes (glpT, uhpT) to assess their role in fosfomycin uptake.
Methodology (Lambda Red Recombineering):
-
Primer Design: Design primers with homology to the regions flanking the target gene and to a selectable antibiotic resistance cassette.
-
PCR Amplification: Amplify the antibiotic resistance cassette using the designed primers.
-
Transformation: Electroporate the purified PCR product into a bacterial strain expressing the lambda Red recombinase system.
-
Selection: Plate the transformed cells on selective agar (B569324) containing the appropriate antibiotic to select for successful recombinants.
-
Verification: Confirm the gene knockout by PCR, sequencing, and phenotypic assays (e.g., inability to grow on G3P or G6P as the sole carbon source).
Fosfomycin Transport Assay
Objective: To directly measure the intracellular accumulation of radiolabeled fosfomycin.
Methodology:
-
Cell Preparation: Grow bacterial cells to mid-log phase, harvest by centrifugation, and wash with a suitable buffer.
-
Induction (if necessary): For studying UhpT-mediated transport, induce the cells with G6P for a specific period.
-
Transport Initiation: Resuspend the cells in the transport buffer and add radiolabeled fosfomycin (e.g., [14C]fosfomycin) to initiate the uptake.
-
Time Course Sampling: At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the medium.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound fosfomycin.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter to determine the amount of intracellular fosfomycin.
-
Data Analysis: Plot the intracellular fosfomycin concentration over time to determine the rate of uptake.
Conclusion and Future Perspectives
The uptake of fosfomycin into bacterial cells is a multifaceted process that is intrinsically linked to the bacterium's own metabolic pathways. The GlpT and UhpT systems represent the primary and best-characterized entry gates for this antibiotic. A thorough understanding of the function and regulation of these transporters is not only fundamental to comprehending existing resistance mechanisms but also opens avenues for the development of strategies to enhance fosfomycin's efficacy. Future research should focus on further elucidating the role of alternative transport systems like the PTS, exploring the transport mechanisms in a wider range of clinically relevant pathogens, and investigating the potential for adjuvants that can modulate transporter expression to increase intracellular fosfomycin concentrations. Such endeavors will be pivotal in preserving and optimizing the clinical utility of this valuable antibiotic.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 3. Frontiers | Mutations of the Transporter Proteins GlpT and UhpT Confer Fosfomycin Resistance in Staphylococcus aureus [frontiersin.org]
- 4. Antimicrobial Susceptibility and Molecular Mechanisms of Fosfomycin Resistance in Clinical Escherichia coli Isolates in Mainland China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance | MDPI [mdpi.com]
- 9. Fosfomycin Uptake in Escherichia coli Is Mediated by the Outer-Membrane Porins OmpF, OmpC, and LamB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the phosphotransferase system in the transport of fosfomycin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.cnb.csic.es [www2.cnb.csic.es]
- 12. Mutations of the Transporter Proteins GlpT and UhpT Confer Fosfomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
Fosfomycin in Murine Infection Models: A Technical Guide on Preclinical Efficacy Studies
Introduction: The escalating threat of multidrug-resistant (MDR) bacteria necessitates the re-evaluation of older antibiotics like fosfomycin (B1673569).[1] This broad-spectrum agent, which inhibits the initial step of peptidoglycan synthesis by targeting the MurA enzyme, has demonstrated activity against a range of Gram-positive and Gram-negative pathogens, including extended-spectrum beta-lactamase (ESBL)-producing and carbapenem-resistant (CR) Enterobacteriaceae.[2][3] Preclinical murine infection models are indispensable for understanding the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of such agents before their clinical application. This technical guide provides an in-depth overview of initial studies on fosfomycin's efficacy in key murine infection models, presenting detailed experimental protocols, quantitative data summaries, and visualizations of workflows and biological pathways.
Pharmacokinetics and Pharmacodynamics (PK/PD) of Fosfomycin in Murine Models
A thorough understanding of an antibiotic's PK/PD profile is critical for designing effective dosing regimens.[2] Studies in murine models have been pivotal in establishing the PK/PD indices that best correlate with fosfomycin's bactericidal activity.
Pharmacokinetic Profile: Following subcutaneous or intraperitoneal administration in mice and rats, fosfomycin exhibits a dose-proportional pharmacokinetic profile.[2][4] Peak plasma concentrations are achieved rapidly, followed by a relatively short elimination half-life.[5][6] A significant portion of the drug is excreted in the urine, leading to very high concentrations in this compartment, which is particularly relevant for treating urinary tract infections.[5]
Table 1: Representative Pharmacokinetic Parameters of Fosfomycin in Murine Models
| Animal Model | Administration Route | Dose (mg/kg) | Cmax (mg/L) | AUC (mg·h/L) | T1/2 (h) | Source |
|---|---|---|---|---|---|---|
| Neutropenic Mice | Subcutaneous | 3.125 | 0.6 | 1.4 | 0.51 - 1.1 | [2][6] |
| Neutropenic Mice | Subcutaneous | 50 | - | - | 0.51 - 1.1 | [2][6] |
| Neutropenic Mice | Subcutaneous | 800 | 42.4 | 87 | 0.51 - 1.1 | [2][6] |
| Swiss Mice | Subcutaneous | ~375 (7.5 mg/mouse) | 280 | - | 0.47 | [5] |
| Swiss Mice | Subcutaneous | ~1500 (30 mg/mouse) | 750 | - | 0.47 | [5] |
| Sprague-Dawley Rats | Intraperitoneal | 75 | - | 109.4 (AUC0-8) | - | [4] |
| Sprague-Dawley Rats | Intraperitoneal | 500 | - | 829.1 (AUC0-8) | - |[4] |
Core Pharmacodynamic Index: Dose fractionation studies in the neutropenic murine thigh infection model have conclusively demonstrated that the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) is the PK/PD index most strongly linked to fosfomycin's efficacy.[2][6][7] This indicates that the total drug exposure over a 24-hour period, relative to the pathogen's susceptibility, is the primary determinant of its antibacterial effect.
Neutropenic Murine Thigh Infection Model
This model is a highly standardized and widely used in vivo system for the initial evaluation of antimicrobials.[8] It mimics a deep-seated soft tissue infection in an immunocompromised host, allowing for the assessment of a drug's intrinsic bactericidal activity without the interference of the host immune system.
Experimental Protocol:
-
Immunosuppression: Mice (e.g., Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585). A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[8]
-
Inoculum Preparation: The bacterial strain of interest (E. coli, K. pneumoniae, P. aeruginosa, etc.) is grown to a logarithmic phase and then diluted in saline to the desired concentration (typically ~10^6 - 10^7 CFU/mL).[2][6]
-
Infection: Two hours after the final cyclophosphamide dose, mice are anesthetized and a 0.1 mL aliquot of the bacterial suspension is injected into the posterior thigh muscles.
-
Treatment: Fosfomycin therapy (e.g., ZTI-01, fosfomycin for injection) is initiated, typically 2 hours post-infection. Various dosing regimens are administered subcutaneously to determine dose-response relationships.[2][6]
-
Endpoint Analysis: At 24 hours post-treatment initiation, mice are euthanized. The thighs are excised, homogenized in saline, and serially diluted for quantitative culture on appropriate agar (B569324) plates to determine the bacterial burden (log10 CFU/thigh).
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. karger.com [karger.com]
- 5. Pharmacokinetics and Pharmacodynamics of Fosfomycin and Its Activity against Extended-Spectrum-β-Lactamase-, Plasmid-Mediated AmpC-, and Carbapenemase-Producing Escherichia coli in a Murine Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idus.us.es [idus.us.es]
- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
An In-depth Technical Guide to Understanding Fosfomycin Resistance Mechanisms In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfomycin (B1673569) is a broad-spectrum antibiotic characterized by its unique phosphonic acid structure. It exerts its bactericidal effect by inhibiting the initial step of peptidoglycan biosynthesis. Specifically, fosfomycin irreversibly inactivates the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) by forming a covalent bond with a cysteine residue in the active site.[1][2] This mode of action is distinct from many other classes of antibiotics, making fosfomycin a valuable therapeutic option, particularly for infections caused by multidrug-resistant (MDR) pathogens. However, the emergence and spread of fosfomycin resistance pose a significant threat to its clinical utility. A thorough understanding of the underlying in vitro resistance mechanisms is crucial for the development of effective strategies to combat resistance and preserve the efficacy of this important antibiotic.
This technical guide provides a comprehensive overview of the core mechanisms of in vitro fosfomycin resistance, detailed experimental protocols for their investigation, and a compilation of quantitative data to aid in research and drug development efforts.
Core Mechanisms of Fosfomycin Resistance
Bacteria have evolved three primary strategies to counteract the activity of fosfomycin: enzymatic inactivation of the drug, modification of the cellular target, and reduction of intracellular drug accumulation through impaired transport.
Enzymatic Inactivation
The most common mechanism of plasmid-mediated fosfomycin resistance is the enzymatic modification of the antibiotic by a group of enzymes known as Fos proteins.[3][4] These enzymes inactivate fosfomycin by opening its epoxide ring, rendering it unable to bind to its target, MurA. The primary families of fosfomycin-modifying enzymes are FosA, FosB, FosC, and FosX.
-
FosA: These are glutathione (B108866) S-transferases that catalyze the addition of glutathione to the C1 position of fosfomycin. FosA enzymes are Mn(II)-dependent and are commonly found in Gram-negative bacteria. The fosA3 gene, often located on mobile genetic elements like plasmids and associated with insertion sequences such as IS26, is a significant contributor to the spread of high-level fosfomycin resistance.[3][4][5]
-
FosB: These are L-cysteine or bacillithiol S-transferases that catalyze the addition of either L-cysteine or bacillithiol to fosfomycin. FosB enzymes are prevalent in Gram-positive bacteria, such as Staphylococcus aureus.[6]
-
FosC: This enzyme utilizes ATP to phosphorylate fosfomycin.
-
FosX: These are epoxide hydrolases that use a water molecule to open the epoxide ring of fosfomycin.
The genes encoding these enzymes, particularly fosA3, are frequently found on conjugative plasmids, which can also carry other resistance determinants, such as extended-spectrum β-lactamases (ESBLs), contributing to the co-selection and dissemination of multidrug resistance.[3][4]
Target Modification
Resistance to fosfomycin can also arise from alterations in its target enzyme, MurA. This can occur through two primary mechanisms: mutations in the murA gene that reduce the affinity of the enzyme for fosfomycin, or overexpression of the wild-type murA gene.
-
Mutations in murA : Changes in the amino acid sequence of MurA, particularly near the active site, can hinder the binding of fosfomycin. While mutations directly at the Cys115 residue can confer high-level resistance, they are relatively rare in clinical isolates, potentially due to a significant fitness cost associated with altering this critical enzyme.[2] Other substitutions, such as Asp369Asn and Leu370Ile, have been reported in clinical E. coli isolates and are thought to contribute to reduced susceptibility.[7]
-
Overexpression of murA : An increase in the intracellular concentration of the MurA enzyme can titrate the antibiotic, requiring higher concentrations of fosfomycin to achieve an inhibitory effect. This mechanism has been shown to confer clinically relevant levels of resistance with a lower fitness cost compared to some resistance mutations.
Reduced Drug Uptake
Fosfomycin enters the bacterial cell via two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[8] Both transporters are part of the major facilitator superfamily. Resistance due to reduced uptake is a common chromosomal mechanism and typically results from mutations that inactivate or downregulate these transport systems.
-
glpT and uhpT Mutations : Loss-of-function mutations, such as deletions or frameshift mutations, in the genes encoding these transporters prevent the entry of fosfomycin into the cell, leading to resistance. Mutations in uhpT often result in a more significant increase in the minimum inhibitory concentration (MIC) compared to mutations in glpT.[8]
-
Regulatory Control of Transporter Expression : The expression of glpT and uhpT is tightly regulated. The transcription of both operons is positively regulated by the cAMP receptor protein (CRP), which is activated by cyclic AMP (cAMP). Therefore, mutations in genes involved in the cAMP-CRP regulatory pathway, such as cyaA (adenylate cyclase) and ptsI (phosphotransferase system enzyme I), can lead to decreased levels of cAMP, which in turn reduces the expression of GlpT and UhpT, resulting in fosfomycin resistance. The Uhp system is also regulated by a two-component system, UhpB-UhpA, where UhpC is a sensor that detects extracellular glucose-6-phosphate.
Experimental Protocols for Investigating Fosfomycin Resistance
A systematic approach is required to characterize the mechanisms of fosfomycin resistance in vitro. This typically involves determining the level of resistance, followed by molecular methods to identify the genetic basis of resistance.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. For fosfomycin, agar (B569324) dilution is the reference method, though broth microdilution is also commonly used. It is crucial to supplement the medium with glucose-6-phosphate (G6P) to induce the UhpT transporter, ensuring accurate susceptibility testing.
Agar Dilution Method
-
Media Preparation : Prepare Mueller-Hinton agar (MHA) according to the manufacturer's instructions. Autoclave and cool to 48-50°C in a water bath. Prepare a stock solution of G6P and add it to the molten agar to a final concentration of 25 µg/mL.
-
Fosfomycin Plate Preparation : Prepare a stock solution of fosfomycin. Perform serial twofold dilutions of the fosfomycin stock solution. Add 1 volume of each fosfomycin dilution to 9 volumes of the G6P-supplemented molten MHA to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation : From a fresh (18-24 hour) culture, pick 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:10 in sterile saline to obtain a concentration of approximately 1-2 x 10⁷ CFU/mL.
-
Inoculation : Using an inoculum replicator, spot 1-2 µL of the diluted bacterial suspension onto the surface of the fosfomycin-containing and control (no antibiotic) MHA plates.
-
Incubation : Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation : The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.
Broth Microdilution Method
-
Media Preparation : Prepare cation-adjusted Mueller-Hinton broth (CAMHB). Prepare a stock solution of G6P and add it to the CAMHB to a final concentration of 25 µg/mL.
-
Plate Preparation : Dispense 50 µL of G6P-supplemented CAMHB into each well of a 96-well microtiter plate. Prepare twofold serial dilutions of a fosfomycin stock solution in G6P-supplemented CAMHB directly in the plate.
-
Inoculum Preparation : Prepare a bacterial suspension as described for the agar dilution method. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation : Add 50 µL of the standardized inoculum to each well.
-
Incubation : Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation : The MIC is the lowest concentration of fosfomycin that prevents visible turbidity.
Molecular Identification of Resistance Determinants
PCR for Detection of fos Genes
This protocol is for the detection of plasmid-mediated fos genes, such as fosA3.
-
DNA Extraction : Extract plasmid DNA from the resistant isolate using a commercial plasmid DNA miniprep kit.
-
PCR Amplification : Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and primers specific for the target fos gene (see Table 3). Add the template plasmid DNA.
-
Thermal Cycling : Perform PCR using the appropriate cycling conditions for the specific primer set.
-
Gel Electrophoresis : Analyze the PCR products on a 1-1.5% agarose (B213101) gel stained with an appropriate nucleic acid stain. The presence of a band of the expected size indicates a positive result.
Sequencing of murA, glpT, and uhpT
This protocol is for the identification of mutations in chromosomal genes associated with fosfomycin resistance.
-
Genomic DNA Extraction : Extract genomic DNA from the resistant isolate using a commercial genomic DNA purification kit.
-
PCR Amplification : Amplify the entire coding sequence of the target genes (murA, glpT, uhpT) using primers that flank the gene (see Table 3).
-
PCR Product Purification : Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing : Send the purified PCR products for Sanger sequencing using the amplification primers and, if necessary, internal sequencing primers.
-
Sequence Analysis : Align the obtained sequences with the wild-type reference sequence to identify any mutations.
Analysis of Gene Expression
Quantitative PCR (qPCR) for murA Expression
This protocol is to determine if overexpression of murA is contributing to resistance.
-
RNA Extraction : Grow the resistant isolate and a susceptible control strain to mid-log phase. Extract total RNA using a commercial RNA purification kit.
-
DNase Treatment : Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis : Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers or a gene-specific primer.
-
qPCR : Perform qPCR using primers specific for murA and a reference (housekeeping) gene. Use a fluorescent dye such as SYBR Green to detect DNA amplification.
-
Data Analysis : Calculate the relative expression of murA in the resistant isolate compared to the susceptible control using the ΔΔCt method.
Transferability of Resistance
Bacterial Conjugation Assay
This protocol is to determine if fosfomycin resistance is transferable, suggesting it is located on a conjugative plasmid.
-
Strain Preparation : Grow overnight cultures of the fosfomycin-resistant donor strain and a susceptible, recipient strain with a selectable marker (e.g., rifampicin (B610482) resistance).
-
Mating : Mix equal volumes of the donor and recipient cultures and spot the mixture onto a non-selective agar plate. Incubate for 4-6 hours or overnight at 37°C to allow for conjugation.
-
Selection of Transconjugants : Resuspend the mating mixture in sterile saline. Plate serial dilutions of the suspension onto selective agar plates containing both fosfomycin and the recipient's selectable marker (e.g., rifampicin).
-
Confirmation : Pick colonies that grow on the selective plates (transconjugants) and confirm their identity as the recipient strain that has acquired fosfomycin resistance. This can be done by confirming the recipient's original resistance profile and the presence of the fos gene via PCR.
Quantitative Data on Fosfomycin Resistance
The following tables summarize key quantitative data related to fosfomycin resistance mechanisms.
Table 1: Minimum Inhibitory Concentrations (MICs) for Different Fosfomycin Resistance Mechanisms in E. coli
| Resistance Mechanism | Genotype | Fosfomycin MIC (µg/mL) | Reference(s) |
| Wild-Type | Wild-Type | 0.5 - 2 | [8] |
| Reduced Uptake | ΔglpT | 2 | [8] |
| ΔuhpT | 64 | [8] | |
| ΔglpT ΔuhpT | 256 | [8] | |
| ΔcyaA | 8 | [8] | |
| ΔptsI | 2 | [8] | |
| ΔuhpT ΔcyaA | 512 | [8] | |
| Enzymatic Inactivation | fosA3 positive | >256 - >1024 | [3][4] |
| Target Modification | murA (Asp369Asn) | 512 | [7] |
| murA (Leu370Ile) | 512 | [7] |
Table 2: Enzyme Kinetic Parameters for Fosfomycin-Modifying Enzymes
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| FosA | Pseudomonas aeruginosa | Fosfomycin | 0.23 ± 0.03 | 70 ± 3 | 3.0 x 10⁵ | |
| FosA3 | Escherichia coli | Fosfomycin | 0.20 ± 0.02 | 190 ± 10 | 9.5 x 10⁵ | |
| FosB | Staphylococcus aureus | Fosfomycin | 0.45 ± 0.05 | 1.8 ± 0.1 | 4.0 x 10³ | [6] |
| Bacillithiol | 0.08 ± 0.01 | 1.8 ± 0.1 | 2.3 x 10⁴ | [6] |
Table 3: PCR Primers for Identification of Fosfomycin Resistance Genes
| Gene | Primer Name | Primer Sequence (5' -> 3') | Product Size (bp) | Reference(s) |
| fosA | fosA-F | GCTGCACGCCCGCTGGAATA | 217 | [1] |
| fosA-R | CGACGCCCCCTCGCTTTTGT | [1] | ||
| fosA3 | fosA3-F | GCA GCA AAG TGT TGG TTA CG | 420 | [3] |
| fosA3-R | GGT TAA GCG TCT GTT TCC AG | [3] | ||
| fosB | fosB-F | CAGAGATATTTTAGGGGCTGACA | 312 | [1] |
| fosB-R | CTCAATCTATCTTCTAAACTTCCTG | [1] | ||
| fosC | fosC-F | GGGTTACATGCCCTTGCTCA | 354 | [1] |
| fosC-R | AACCCGCACAACGACAGATG | [1] | ||
| murA | murA-F | GCCCTTGAAAGAATGGTTCGT | ~1600 | [1] |
| murA-R | GTTACAATACTCGACGCAGGT | [1] | ||
| glpT | glpT-F | TGAATAAAACAGCAGGGCAA | ~1700 | [1] |
| glpT-R | CACAGCTAGTATGTATAACGAC | [1] | ||
| uhpT | uhpT-F | TGTGTTTATGTTCAGTATTTTGGA | ~1570 | [1] |
| uhpT-R | TCTTTCATCTCTTCACGCAC | [1] |
Conclusion
The in vitro mechanisms of fosfomycin resistance are multifaceted, involving enzymatic inactivation, target modification, and impaired drug uptake. The dissemination of plasmid-mediated resistance genes, particularly fosA3, poses a significant challenge. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for surveillance, clinical decision-making, and the development of novel strategies to counteract resistance. Continued research into the fitness costs associated with different resistance mechanisms and the interplay between them will be crucial for preserving the long-term efficacy of fosfomycin.
References
- 1. Prevalence of Fosfomycin Resistance and Mutations in murA, glpT, and uhpT in Methicillin-Resistant Staphylococcus aureus Strains Isolated from Blood and Cerebrospinal Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteriological and molecular study of fosfomycin resistance in uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissemination of the Fosfomycin Resistance Gene fosA3 with CTX-M β-Lactamase Genes and rmtB Carried on IncFII Plasmids among Escherichia coli Isolates from Pets in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emergence of Plasmid-Mediated Fosfomycin-Resistance Genes among Escherichia coli Isolates, France - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Origin of the plasmid-mediated fosfomycin resistance gene fosA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Function of the Genomically Encoded Fosfomycin Resistance Enzyme, FosB, from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
The Pharmacokinetic and Pharmacodynamic Profile of Fosfomycin: A Technical Guide
Fosfomycin (B1673569) is a broad-spectrum antibiotic with a unique mechanism of action, making it a valuable agent in an era of increasing antimicrobial resistance.[1][2] Originally isolated from Streptomyces fradiae, this phosphonic acid derivative has regained interest for its activity against multidrug-resistant (MDR) pathogens.[1][3] This guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of fosfomycin, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics: The Journey of Fosfomycin in the Body
The pharmacokinetic profile of fosfomycin is characterized by its hydrophilic nature, low molecular weight, and minimal protein binding.[4][5] These properties influence its absorption, distribution, metabolism, and excretion. Fosfomycin is available in different salt formulations, which significantly impacts its pharmacokinetic parameters, particularly bioavailability.[6]
Absorption
Oral fosfomycin is available as two primary salts: fosfomycin tromethamine and fosfomycin calcium. Fosfomycin tromethamine is the preferred oral formulation due to its higher bioavailability, which ranges from 33% to 44%.[7][8] In contrast, the calcium salt has a lower bioavailability of 20% to 30%.[6] Following oral administration of fosfomycin tromethamine, peak plasma concentrations (Cmax) are typically reached within 2 to 2.5 hours.[9] Intravenous administration of fosfomycin disodium (B8443419) results in complete bioavailability.
Distribution
Fosfomycin exhibits good tissue penetration, a key characteristic for treating systemic infections.[5][7] It has a relatively small volume of distribution (Vd) following intravenous administration, reported to be between 9 and 30 L at a steady state.[8] The apparent volume of distribution after oral administration of the tromethamine salt is significantly larger, around 100-170 L for a 70-kg individual.[8] Fosfomycin is not bound to plasma proteins, which contributes to its wide distribution into various tissues and body fluids, including the central nervous system, soft tissues, bone, lungs, and abscesses.[5][7][10]
Metabolism and Excretion
Fosfomycin is not metabolized in the body and is primarily excreted unchanged in the urine through glomerular filtration.[6][10] Following intravenous administration, approximately 90% of the dose is recovered in the urine within 36 to 48 hours.[8] After oral administration of the tromethamine salt, about 10% of the dose is excreted.[8] The elimination half-life (t1/2) of intravenous fosfomycin is between 1.9 and 3.9 hours in healthy individuals.[8] The half-life is longer after oral administration of the tromethamine salt, ranging from 3.6 to 8.28 hours, which is attributed to a more extended absorption phase.[8]
Table 1: Summary of Key Pharmacokinetic Parameters of Fosfomycin Formulations
| Parameter | Fosfomycin Tromethamine (Oral) | Fosfomycin Calcium (Oral) | Fosfomycin Disodium (IV) |
| Bioavailability (F) | 33% - 44%[7][8] | 20% - 30%[6] | 100% |
| Peak Plasma Concentration (Cmax) | 22 - 32 µg/mL[9] | Variable | Dose-dependent |
| Time to Peak (Tmax) | 2 - 2.5 hours[9] | Variable | End of infusion |
| Volume of Distribution (Vd) | ~100 - 170 L[8] | Not well described | 9 - 30 L[8] |
| Elimination Half-life (t1/2) | 3.6 - 8.28 hours[8] | Not well described | 1.9 - 3.9 hours[8] |
| Primary Route of Excretion | Renal[8] | Renal[6] | Renal[8] |
Pharmacodynamics: The Action of Fosfomycin on Bacteria
The bactericidal activity of fosfomycin stems from its unique mechanism of action, which involves the inhibition of a very early step in bacterial cell wall synthesis.[1][7]
Mechanism of Action
Fosfomycin enters the bacterial cell through the glycerophosphate (GlpT) and hexose-6-phosphate (UhpT) transport systems.[7][11] Once inside the cytoplasm, it irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[11][12] MurA catalyzes the first committed step in peptidoglycan synthesis by ligating phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine.[12] Fosfomycin acts as a PEP analog, covalently binding to a cysteine residue in the active site of MurA, thereby blocking cell wall synthesis and leading to bacterial cell lysis.[11][12]
Pharmacokinetic/Pharmacodynamic (PK/PD) Indices
The efficacy of fosfomycin has been linked to different PK/PD indices depending on the pathogen. The most commonly evaluated indices are the area under the free drug concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) and the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).[13] For Enterobacteriaceae, the AUC/MIC ratio appears to be the PK/PD index most closely associated with efficacy.[13] In a neutropenic murine thigh infection model, net stasis and 1-log kill for Enterobacteriaceae were observed at mean 24-hour AUC/MIC ratios of 23 and 83, respectively.[9]
In Vitro Activity
Fosfomycin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many MDR strains.[1][14] It is particularly active against Escherichia coli and other Enterobacterales.[6]
Table 2: Representative Minimum Inhibitory Concentration (MIC) Ranges for Fosfomycin Against Common Pathogens
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | ≤1[15] | 64[15] |
| Klebsiella pneumoniae | 8 | >128 |
| Enterococcus faecalis | 16 | 64 |
| Staphylococcus aureus | 4 | 32 |
| Pseudomonas aeruginosa | 16 | >128 |
Note: MIC values can vary significantly based on geographic location and testing methodology.
Mechanisms of Resistance
Resistance to fosfomycin can develop, although it is less common in vivo compared to in vitro observations.[11] The primary mechanisms of acquired resistance include:
-
Modification of Transport Systems: Mutations in the genes encoding the GlpT and UhpT transporters (glpT and uhpT) are the most frequent cause of resistance, as they prevent fosfomycin from entering the bacterial cell.[3][16]
-
Enzymatic Inactivation: The acquisition of plasmid-encoded genes, such as fosA, fosB, and fosX, which encode enzymes that inactivate fosfomycin through the addition of glutathione, L-cysteine, or water, respectively.[16]
-
Target Modification: Mutations in the murA gene can alter the drug's binding site, reducing its inhibitory effect.[16]
Experimental Protocols
Pharmacokinetic Study in Healthy Volunteers
-
Study Design: An open-label, single-center study to evaluate the pharmacokinetics of oral and intravenous fosfomycin.[17]
-
Participants: Healthy adult volunteers.
-
Drug Administration: Participants receive a single oral dose of 3g fosfomycin tromethamine and, after a washout period, a single intravenous dose of fosfomycin disodium.[17]
-
Sample Collection: Blood samples are collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose). Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours).[17]
-
Analytical Method: Fosfomycin concentrations in plasma and urine are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][17]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or population pharmacokinetic modeling to determine key parameters such as Cmax, Tmax, AUC, t1/2, Vd, and clearance.[17]
In Vitro Time-Kill Assay
-
Objective: To evaluate the bactericidal activity of fosfomycin over time against a specific bacterial isolate.[18]
-
Bacterial Isolate: A standardized inoculum of the test organism (e.g., E. coli ATCC 25922) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).[19]
-
Drug Concentrations: Fosfomycin is tested at various multiples of the MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC). A growth control (no antibiotic) is included.[18]
-
Incubation: The bacterial cultures with and without fosfomycin are incubated at 37°C with shaking.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[20]
-
Bacterial Quantification: The samples are serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each fosfomycin concentration to generate time-kill curves. Synergy with other antibiotics can also be assessed using this method.[18]
Hollow-Fiber Infection Model (HFIM)
-
Objective: To simulate human pharmacokinetic profiles of fosfomycin and study its effect on bacterial growth and resistance development in a dynamic in vitro system.[21]
-
Model Setup: The HFIM consists of a central reservoir with fresh medium that is pumped through hollow fibers. The bacterial culture is in the extracapillary space. A programmable syringe pump administers fosfomycin into the central reservoir to mimic human pharmacokinetics, while another pump removes waste to simulate drug clearance.[21]
-
Drug Administration: Fosfomycin is administered to simulate specific human dosing regimens (e.g., half-life of 2 hours).[21]
-
Sampling and Analysis: Samples are collected from the central compartment at predetermined time points. Bacterial concentrations (total and resistant subpopulations) are determined by plating on antibiotic-free and antibiotic-containing agar plates.[21]
Conclusion
Fosfomycin's unique mechanism of action and favorable pharmacokinetic profile, particularly its excellent tissue penetration and urinary excretion, make it a valuable therapeutic option.[5][7] Understanding its PK/PD relationships is crucial for optimizing dosing regimens to maximize efficacy and minimize the emergence of resistance.[22] The experimental models described provide a framework for further investigation into the clinical applications of this important antibiotic.
References
- 1. scispace.com [scispace.com]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Clinical significance of the pharmacokinetic and pharmacodynamic characteristics of fosfomycin for the treatment of patients with systemic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Study To Evaluate the Pharmacokinetics, Safety, and Tolerability of Two Dosing Regimens of Oral Fosfomycin Tromethamine in Healthy Adult Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of fosfomycin. | Semantic Scholar [semanticscholar.org]
- 11. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fosfomycin - Wikipedia [en.wikipedia.org]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Pharmacodynamics of Fosfomycin: Insights into Clinical Use for Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Fosfomycin Dosing Regimens based on Monte Carlo Simulation for Treated Carbapenem-Resistant Enterobacteriaceae Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Susceptibility Testing of Fosfomycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of fosfomycin (B1673569), a critical antibiotic for treating various bacterial infections, including those caused by multidrug-resistant organisms. Accurate and reproducible susceptibility testing is paramount for appropriate clinical use and for monitoring the emergence of resistance. This document outlines the methodologies for agar (B569324) dilution, broth microdilution, disk diffusion, and gradient diffusion testing, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis. A crucial aspect of in vitro fosfomycin susceptibility testing is the supplementation of the test medium with glucose-6-phosphate (G6P).[1] Fosfomycin enters the bacterial cell via two transport systems: the L-alpha-glycerophosphate transporter and the hexose (B10828440) phosphate (B84403) transporter. The latter is induced by G6P, and its inclusion in the testing medium is essential for reliable and accurate susceptibility results for many organisms.[1] Both CLSI and EUCAST recommend the addition of 25 µg/mL of G6P to the test medium.[1]
Key Susceptibility Testing Methods
The choice of susceptibility testing method can depend on various factors, including the required throughput, the need for quantitative MIC data, and the specific organism being tested. The agar dilution method is considered the gold standard by both CLSI and EUCAST.[2][3]
Data Presentation: Interpretive Breakpoints and Quality Control Ranges
The following tables summarize the CLSI and EUCAST interpretive criteria for fosfomycin susceptibility testing and the acceptable quality control ranges for recommended ATCC® reference strains.
Table 1: CLSI Interpretive Breakpoints for Fosfomycin
| Organism | Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) |
| S | I | |||
| Escherichia coli (uncomplicated urinary tract infections only) | Disk Diffusion | 200 µg Fosfomycin / 50 µg G6P | ≥16 | 13-15 |
| Escherichia coli (uncomplicated urinary tract infections only) | Agar Dilution | - | - | - |
| Enterococcus faecalis (uncomplicated urinary tract infections only) | Agar Dilution | - | - | - |
Table 2: EUCAST Interpretive Breakpoints for Fosfomycin (Intravenous)
| Organism | Method | MIC (µg/mL) |
| S | ||
| Enterobacterales | Agar/Broth Dilution | ≤32 |
Table 3: EUCAST Interpretive Breakpoints for Fosfomycin (Oral - Uncomplicated UTI)
| Organism | Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) |
| S | R | |||
| Escherichia coli | Disk Diffusion | 200 µg Fosfomycin / 50 µg G6P | ≥24 | <24 |
| Escherichia coli | Agar/Broth Dilution | - | - | - |
Source: EUCAST Breakpoint Tables[3][6]
Table 4: Quality Control (QC) Ranges for Fosfomycin Susceptibility Testing
| QC Strain | Method | CLSI QC Range | EUCAST QC Range |
| Escherichia coli ATCC® 25922 | Agar Dilution (MIC in µg/mL) | 0.5 - 2 | 0.5 - 2 |
| Disk Diffusion (Zone Diameter in mm) | 22 - 30 | 22 - 30 | |
| Staphylococcus aureus ATCC® 29213 | Agar Dilution (MIC in µg/mL) | 0.5 - 4 | 0.5 - 4 |
| Pseudomonas aeruginosa ATCC® 27853 | Agar Dilution (MIC in µg/mL) | 2 - 8 | 2 - 8 |
| Enterococcus faecalis ATCC® 29212 | Agar Dilution (MIC in µg/mL) | 32 - 128 | 32 - 128 |
Source: CLSI M100, EUCAST QC Tables[1][3][4][7]
Experimental Protocols
Protocol 1: Agar Dilution Method
The agar dilution method is the reference method for determining the Minimum Inhibitory Concentration (MIC) of fosfomycin.[2][3]
Materials:
-
Fosfomycin analytical standard
-
Mueller-Hinton Agar (MHA)
-
Glucose-6-Phosphate (G6P)
-
Sterile petri dishes
-
Sterile saline (0.85%) or Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Bacterial cultures
-
Inoculum replicating device (optional)
-
Incubator (35 ± 2°C)
Procedure:
-
Media Preparation: Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 48-50°C in a water bath. Aseptically add G6P to a final concentration of 25 µg/mL.
-
Antibiotic Plate Preparation: Prepare serial twofold dilutions of fosfomycin in sterile water. Add 1 part of each antibiotic dilution to 9 parts of the molten G6P-supplemented MHA to achieve the desired final concentrations.[1] Pour the agar into sterile petri dishes and allow them to solidify.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline or MHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the inoculum 1:10 to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
Inoculation: Using an inoculum replicator or a calibrated loop, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the agar plates, including a growth control plate (no antibiotic).
-
Incubation: Allow the inoculated spots to dry completely before inverting the plates. Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth, disregarding a faint haze or a single colony.
Protocol 2: Broth Microdilution Method
The broth microdilution method is a high-throughput alternative for determining the MIC of fosfomycin.
Materials:
-
Fosfomycin analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Glucose-6-Phosphate (G6P)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%) or MHB
-
0.5 McFarland turbidity standard
-
Bacterial cultures
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Media Preparation: Prepare CAMHB according to the manufacturer's instructions. Aseptically add G6P to a final concentration of 25 µg/mL.
-
Plate Preparation: Dispense 50 µL of G6P-supplemented CAMHB into each well of a 96-well microtiter plate. Prepare serial twofold dilutions of fosfomycin in the first column of the plate, and then perform serial dilutions across the plate using a multichannel pipette.
-
Inoculum Preparation: Prepare a standardized inoculum as described for the agar dilution method. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well.[4] Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[4]
-
Result Interpretation: The MIC is the lowest concentration of fosfomycin that shows no visible growth (clear well).[8]
Protocol 3: Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative method for assessing susceptibility.
Materials:
-
Fosfomycin disks (200 µg fosfomycin and 50 µg G6P)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Sterile saline (0.85%) or MHB
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Bacterial cultures
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum as described for the agar dilution method.
-
Inoculation: Dip a sterile swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Disk Application: Aseptically apply a fosfomycin disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: Measure the diameter of the zone of complete inhibition of growth in millimeters. Interpret the results based on the established breakpoints (see Table 1 and 3).
Protocol 4: Gradient Diffusion (Etest®) Method
The gradient diffusion method uses a predefined, continuous concentration gradient of an antibiotic on a plastic strip to determine the MIC.
Materials:
-
Fosfomycin Etest® strips
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Sterile saline (0.85%) or MHB
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Bacterial cultures
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation and Inoculation: Prepare a standardized inoculum and inoculate the MHA plate as described for the disk diffusion method.
-
Strip Application: Aseptically apply the fosfomycin Etest® strip to the agar surface, ensuring the entire length of the strip is in complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.
Conclusion
The reliable in vitro susceptibility testing of fosfomycin is essential for its effective clinical application. The choice of method should be guided by the specific needs of the laboratory and the organisms being tested, with the agar dilution method serving as the reference standard. Strict adherence to standardized protocols, particularly the supplementation of media with G6P, is critical for obtaining accurate and reproducible results. These application notes and protocols provide a framework for researchers, scientists, and drug development professionals to perform robust fosfomycin susceptibility testing.
References
- 1. Susceptibility testing quality control studies with fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Performance of disk diffusion and broth microdilution for fosfomycin susceptibility testing of multidrug-resistant clinical isolates of Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nicd.ac.za [nicd.ac.za]
- 7. szu.gov.cz [szu.gov.cz]
- 8. journals.asm.org [journals.asm.org]
Protocols for fosfomycin synergy testing with other antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for testing the synergistic activity of fosfomycin (B1673569) in combination with other antibiotics. The information is intended to guide researchers in accurately assessing and interpreting synergistic interactions, which is crucial for combating antimicrobial resistance and developing novel therapeutic strategies.
Introduction
Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall biosynthesis by irreversibly inactivating the MurA enzyme.[1] This distinct mechanism minimizes cross-resistance with other antibiotic classes and makes fosfomycin an attractive candidate for combination therapy. Synergy testing is essential to identify antibiotic combinations that are more effective than the individual agents, potentially leading to enhanced bacterial killing, reduced dosage requirements, and a lower propensity for the development of resistance.[1]
This document outlines standardized protocols for three common in vitro synergy testing methods: the checkerboard assay, the time-kill assay, and the E-test synergy method.
Data Presentation: Quantitative Synergy Data
The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify the degree of synergy between two antimicrobial agents. It is calculated using the following formula:
FICI = FIC of Drug A + FIC of Drug B
where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FICI is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Partial Synergy: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
The following tables summarize published FIC indices for fosfomycin in combination with various antibiotics against different bacterial species.
Table 1: Fosfomycin Synergy with Beta-Lactams
| Partner Antibiotic | Bacterial Species | Number of Isolates | Synergy (FICI ≤ 0.5) (%) | Additive (0.5 < FICI ≤ 1.0) (%) | Reference |
| Piperacillin/tazobactam | E. coli, K. pneumoniae, P. aeruginosa | 30 | 33% | 54% | [3][4][5] |
| Ceftazidime/avibactam | E. coli, K. pneumoniae, P. aeruginosa | 30 | 30% | Not specified | [3][4][5] |
| Meropenem | E. coli, K. pneumoniae, P. aeruginosa | 30 | Not specified | 83% | [3][4][5] |
| Aztreonam | E. coli, K. pneumoniae, P. aeruginosa | 30 | Not specified | 83% | [3][4][5] |
| Imipenem | Methicillin-Resistant S. aureus (MRSA) | 10 | 90% (with standard inocula) | Not specified | [6] |
| Ceftriaxone | Methicillin-Resistant S. aureus (MRSA) | 10 | 100% (with standard inocula) | Not specified | [6] |
Table 2: Fosfomycin Synergy with Other Antibiotic Classes
| Partner Antibiotic | Bacterial Species | Number of Isolates | Synergy (FICI ≤ 0.5) (%) | Additive (0.5 < FICI ≤ 1.0) (%) | Reference |
| Gentamicin | Carbapenem-Resistant E. coli | 1 | 100% | 0% | [7] |
| Amikacin | Carbapenem-Resistant E. coli | 1 | 100% | 0% | [7] |
| Ciprofloxacin | Carbapenem-Resistant E. coli | 1 | 100% | 0% | [7] |
| Tigecycline | KPC-producing K. pneumoniae | 30 | 13.3% - 16.7% | 30.0% - 36.7% | [4] |
| Colistin | Carbapenem-Resistant K. pneumoniae | 50 | 72% | 12% (partial synergism) | [8] |
| Minocycline | P. aeruginosa | Not specified | Additive effect observed | Not specified | [9] |
| Doxycycline | Vancomycin-Resistant E. faecium | 24 | Synergistic or additive in most cases | Not specified | [9] |
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used method to determine the FIC index by testing a range of concentrations of two antibiotics, both alone and in combination.
Materials:
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Glucose-6-phosphate (G6P) solution (25 mg/L final concentration for fosfomycin testing)
-
Stock solutions of fosfomycin and the partner antibiotic
-
Bacterial inoculum standardized to 0.5 McFarland
-
Multichannel pipette
Protocol:
-
Prepare Broth: Supplement CAMHB with G6P to a final concentration of 25 mg/L.
-
Plate Setup:
-
Add 50 µL of supplemented CAMHB to all wells of a 96-well plate.
-
In column 1, add an additional 50 µL of the highest concentration of Drug B (e.g., 4x MIC).
-
Perform two-fold serial dilutions of Drug B from column 1 to column 10, leaving columns 11 (Drug A control) and 12 (growth control) without Drug B.
-
In row A, add an additional 50 µL of the highest concentration of Drug A (Fosfomycin).
-
Perform two-fold serial dilutions of Drug A from row A to row G, leaving row H (Drug B control) without Drug A.
-
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of the diluted inoculum to each well.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading Results: Determine the Minimal Inhibitory Concentration (MIC) of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: Calculate the FIC index as described above.
Time-Kill Assay
The time-kill assay provides dynamic information about the rate of bacterial killing by an antibiotic combination over time.
Materials:
-
Culture tubes or flasks
-
CAMHB supplemented with G6P (25 mg/L)
-
Stock solutions of fosfomycin and the partner antibiotic
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar (B569324) plates for colony counting
Protocol:
-
Prepare Inoculum: Prepare a bacterial suspension to a 0.5 McFarland standard and then dilute it in supplemented CAMHB to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
Setup Test Tubes: Prepare tubes containing:
-
Growth control (no antibiotic)
-
Fosfomycin alone (at a specified concentration, e.g., 1x MIC)
-
Partner antibiotic alone (at a specified concentration, e.g., 1x MIC)
-
Fosfomycin and partner antibiotic in combination (at the same concentrations)
-
-
Incubation: Incubate all tubes at 37°C with shaking.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[2] Perform serial dilutions in sterile saline or PBS and plate onto agar plates.
-
Colony Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
E-test Synergy Method
The E-test (epsilometer test) uses antibiotic gradient strips to determine the MIC. For synergy testing, two strips are placed in a cross or "T" formation on an inoculated agar plate.
Materials:
-
Agar plates (e.g., Mueller-Hinton agar supplemented with G6P)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Fosfomycin and partner antibiotic E-test strips
-
Sterile swabs
Protocol:
-
Inoculate Plate: Dip a sterile swab into a bacterial suspension adjusted to a 0.5 McFarland standard and streak the entire surface of the agar plate to create a uniform lawn of bacteria.
-
Apply Strips:
-
Place the E-test strip of the first antibiotic on the agar surface.
-
Place the E-test strip of the second antibiotic at a 90° angle to the first strip, with the MIC scale of the second strip intersecting the first strip at its MIC value (or another predetermined point).
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: Observe the inhibition ellipses. A deformation or reduction in the MIC value at the intersection of the two strips indicates a synergistic interaction.
-
FICI Calculation: The MIC of each drug in combination is read where the inhibition ellipse intersects the E-test strip. The FICI can then be calculated.[3][4][5]
Visualizations
Fosfomycin's Mechanism of Action
Caption: Mechanism of fosfomycin action on bacterial cell wall synthesis.
Checkerboard Assay Experimental Workflow
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Assay Experimental Workflow
Caption: Workflow for the time-kill synergy assay.
Logical Relationship of Fosfomycin and Beta-Lactam Synergy
Caption: Sequential blockade of cell wall synthesis by fosfomycin and beta-lactams.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. Evaluation of in vitro activity of fosfomycin, and synergy in combination, in Gram-negative bloodstream infection isolates in a UK teaching hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fosfomycin plus β-Lactams as Synergistic Bactericidal Combinations for Experimental Endocarditis Due to Methicillin-Resistant and Glycopeptide-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. In Vitro Synergistic Effect of Colistin with Fosfomycin Against Carbapenem-Resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fosfomycin as Partner Drug for Systemic Infection Management. A Systematic Review of Its Synergistic Properties from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Fosfomycin in Biological Samples using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfomycin (B1673569) is a broad-spectrum antibiotic characterized by its highly polar nature and lack of a strong chromophore, presenting analytical challenges for its quantification in biological matrices. This application note provides detailed protocols for the determination of fosfomycin in biological samples, such as plasma and urine, using High-Performance Liquid Chromatography (HPLC). Both derivatization-based and direct analysis methods are discussed, catering to laboratories equipped with different detection technologies, including UV-Vis, Evaporative Light Scattering (ELSD), and Mass Spectrometry (MS). The provided methodologies are essential for pharmacokinetic, toxicokinetic, and clinical monitoring studies.
Introduction
Fosfomycin is a phosphonic acid antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its unique mechanism of action and low incidence of cross-resistance with other antibiotic classes have led to its increasing use, particularly against multi-drug resistant pathogens. Accurate quantification of fosfomycin in biological fluids is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential toxicity. Due to its high polarity and lack of a significant UV-absorbing chromophore, direct analysis of fosfomycin by traditional reversed-phase HPLC with UV detection is challenging. This document outlines validated HPLC-based methods, including pre-column derivatization to enhance detectability, as well as methods employing Hydrophilic Interaction Liquid Chromatography (HILIC) and Mass Spectrometry that allow for direct quantification.
Experimental Protocols
Method 1: HPLC with Pre-column Derivatization and UV Detection
This method is suitable for laboratories with standard HPLC-UV instrumentation. Derivatization is employed to attach a UV-active moiety to the fosfomycin molecule.
1. Sample Preparation (Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
The derivatization of fosfomycin can be achieved by forming an ion-pair complex.[1][2]
-
A pre-chromatographic derivatization of Fosfomycin Trometamol can be performed by creating an ion-pair complex of Heterocyclic nitrogen using the acidic dye methyl orange and a phthalate (B1215562) buffer of pH 6.0.[1][2]
-
The resulting yellow ion-pair complex is then extracted with chloroform (B151607).[1][2]
-
The chloroform layer containing the organic compounds is then treated with a 0.01M hydrochloric acid solution to break the complex, which results in a light pink colored dye suitable for HPLC-UV detection.[1]
-
2. HPLC Conditions
| Parameter | Value |
| Column | Agilent ACE C18 (250 x 4.6mm, 5µm)[1][2] |
| Mobile Phase | Acetonitrile: 10mM Potassium dihydrogen phosphate (B84403) buffer (pH 3.0) (60:40)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Detector | UV at 254 nm (or wavelength appropriate for the chosen derivatizing agent) |
| Column Temperature | 30°C |
Method 2: HILIC-Based HPLC for Direct Quantification
This method is advantageous as it does not require a derivatization step and is suitable for polar analytes like fosfomycin. It can be coupled with various detectors, including ELSD or MS.
1. Sample Preparation (Plasma/Urine)
-
Protein Precipitation (Plasma):
-
To 100 µL of plasma, add 400 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant for injection.
-
-
Dilution (Urine):
-
Dilute urine samples 1:10 with the mobile phase.
-
Vortex and inject.
-
2. HPLC Conditions
| Parameter | Value |
| Column | Amaze TH Mixed-Mode HILIC (4.6 x 150 mm, 3 µm)[3] |
| Mobile Phase | 80% Acetonitrile with 20 mM ammonium (B1175870) formate (B1220265) (pH 3.0)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 3 µL[3] |
| Detector | ELSD (45°C)[3] or Mass Spectrometer |
| Column Temperature | 40°C |
Method 3: LC-MS/MS for High Sensitivity and Specificity
This is the most sensitive and selective method for fosfomycin quantification and is considered the gold standard.
1. Sample Preparation (Plasma)
-
Protein Precipitation:
2. LC-MS/MS Conditions
| Parameter | Value |
| Column | Acquity BEH Amide HILIC (50 x 2.1 mm, 1.7 µm)[6] |
| Mobile Phase | A: 20 mM Ammonium bicarbonate (pH 10); B: Acetonitrile[6] |
| Gradient | Time-based gradient from high organic to high aqueous |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[6] |
| MRM Transitions | Fosfomycin: m/z 137 -> 79; Internal Standard specific transitions |
Data Presentation
Quantitative data from method validation studies are summarized below. These tables provide a clear comparison of the performance of different analytical approaches.
Table 1: Method Validation Summary for HPLC-UV with Derivatization
| Parameter | Result |
| Linearity Range | 30 - 70 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.9946[1][2] |
| Precision (%RSD) | < 2.0%[1] |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Limit of Quantification (LOQ) | 1.37 µg/mL |
| Limit of Detection (LOD) | 4.16 µg/mL |
Table 2: Method Validation Summary for HILIC-ELSD
| Parameter | Result |
| Linearity Range | 10 - 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (%RSD) | < 10% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Table 3: Method Validation Summary for LC-MS/MS
| Parameter | Result |
| Linearity Range | 5 - 2000 mg/L[4] |
| Correlation Coefficient (r²) | > 0.999[7] |
| Intra-day Precision (%RSD) | ±2.0% to 8.2%[4] |
| Intra-day Accuracy (% Bias) | -1.2% to +3.9%[4] |
| Inter-day Precision (%RSD) | 2.0% to 11.0%[5] |
| Inter-day Accuracy (% Bias) | 0.6% to 7.8%[5] |
| Recovery | 83.6%[4] |
| Limit of Quantification (LOQ) | 50 ng/mL[7] |
Visualizations
Caption: Experimental workflow for fosfomycin quantification.
Caption: Key parameters for HPLC method validation.
References
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. A validated method for the quantification of fosfomycin on dried plasma spots by HPLC-MS/MS: application to a pilot pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated method for the quantification of fosfomycin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fosfomycin Pharmacokinetic Profile in Plasma and Urine and Quantitative Estimation in Prostate and Seminal Vesicles after One and Two Consecutive Doses of Oral Fosfomycin Trometamol in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel derivatization method for the determination of Fosfomycin in human plasma by liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometric detection via phase transfer catalyzed derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Efficacy Testing of Fosfomycin in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fosfomycin (B1673569) is a broad-spectrum antibiotic that has garnered renewed interest due to its activity against multidrug-resistant (MDR) bacteria, including extended-spectrum β-lactamase (ESBL)-producing and carbapenem-resistant (CR) Gram-negative pathogens.[1][2] It inhibits bacterial cell wall synthesis by targeting the MurA enzyme, an early step in peptidoglycan biosynthesis.[3] These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the efficacy of fosfomycin in various animal models of infection. The protocols outlined below are synthesized from established methodologies to ensure robust and reproducible results.
I. Key Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters of Fosfomycin
Understanding the PK/PD relationship of fosfomycin is crucial for designing effective dosing regimens in preclinical studies. Fosfomycin's efficacy is primarily linked to the Area Under the Concentration-Time Curve to Minimum Inhibitory Concentration ratio (AUC/MIC).[1][2] It exhibits concentration-dependent bactericidal activity.[4]
Table 1: Summary of Fosfomycin Pharmacokinetics in Rodent Models
| Parameter | Animal Model | Doses Administered | Route | Key Findings | Reference |
| Half-life (t½) | Mice | 3.125 - 800 mg/kg | Subcutaneous (s.c.) | 0.51 to 1.1 hours | [1] |
| Mice | 0.75, 7.5, 30 mg/mouse | Subcutaneous (s.c.) | ~28 minutes (plasma) | [4][5] | |
| Peak Plasma Concentration (Cmax) | Mice | 0.75, 7.5, 30 mg/mouse | Subcutaneous (s.c.) | 36, 280, and 750 mg/L, respectively | [4][5] |
| Mice | 3.125 - 800 mg/kg | Subcutaneous (s.c.) | 0.6 to 42.4 mg/L | [1] | |
| Area Under the Curve (AUC) | Rats | 75, 200, 500 mg/kg | Intraperitoneal (i.p.) | AUC₀₋₈: 109.4, 387.0, and 829.1 µg·h/ml, respectively | [6] |
| Mice | 3.125 - 800 mg/kg | Subcutaneous (s.c.) | AUC₀₋∞: 1.4 to 87 mg·h/L | [1] | |
| Bioavailability | Mice, Rats, Dogs | Various | Oral (p.o.) | 50-80% | [7] |
Table 2: Key Pharmacodynamic Targets for Fosfomycin Efficacy in Murine Models
| Infection Model | Target Organism(s) | PK/PD Index | Efficacy Endpoint | Target Value | Reference |
| Neutropenic Thigh | E. coli, K. pneumoniae, P. aeruginosa | AUC/MIC | Net Stasis | 24 (E. coli), 21 (K. pneumoniae), 15 (P. aeruginosa) | [1][2] |
| Neutropenic Thigh | Enterobacteriaceae | AUC/MIC | 1-log Kill | 83 | [1] |
| Urinary Tract Infection (UTI) | E. coli | AUC/MIC (0-72h) | Optimal activity (Urine) | >600 h⁻¹ | [4] |
| Urinary Tract Infection (UTI) | E. coli | AUC/MIC (0-72h) | Optimal activity (Bladder & Kidneys) | >200 h⁻¹ | [4] |
| Urinary Tract Infection (UTI) | E. coli | Cmax/MIC | Optimal activity (Kidneys & Bladder) | >280 | [4] |
II. Experimental Protocols
This model is standard for evaluating the in vivo efficacy of antibiotics against a variety of pathogens.
1. Animal and Strain Selection:
- Animals: Female ICR or Swiss Webster mice, typically 4-6 weeks old.
- Immunosuppression: Render animals neutropenic to ensure the observed effect is due to the antibiotic. Administer cyclophosphamide (B585) intraperitoneally (i.p.) at 150 mg/kg four days before infection and 100 mg/kg one day before infection.
- Bacterial Strains: Use well-characterized strains, including reference strains and clinical isolates (e.g., ESBL-producing or carbapenem-resistant E. coli, K. pneumoniae, or P. aeruginosa).[1][2]
2. Infection Procedure:
- Prepare a mid-logarithmic phase bacterial culture.
- Wash and dilute the bacterial suspension in sterile saline to the desired inoculum concentration (typically 10⁶ to 10⁷ CFU/mL).
- Inject 0.1 mL of the inoculum intramuscularly into the posterior thigh muscle of each mouse.
3. Dosing and Treatment:
- Initiate fosfomycin treatment 2 hours post-infection.
- Administer fosfomycin via a relevant route, commonly subcutaneous (s.c.) or intraperitoneal (i.p.), to mimic human pharmacokinetics.[1][6]
- Employ a dose-ranging study design. Based on PK/PD data, doses for mice can range from 3.125 mg/kg to 800 mg/kg to determine the dose-response relationship.[1]
- Dose fractionation studies (administering the same total daily dose in different schedules, e.g., q6h, q12h, q24h) are critical to confirm that AUC/MIC is the driver of efficacy.[1]
4. Efficacy Endpoint Assessment:
- At 24 hours post-treatment initiation, euthanize the mice.
- Aseptically remove the entire thigh muscle.
- Homogenize the tissue in sterile saline.
- Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) (e.g., Mueller-Hinton Agar) to determine the number of colony-forming units (CFU) per gram of tissue.
- Efficacy is measured as the log₁₀ reduction in CFU/gram of tissue compared to untreated control animals at 24 hours.
This ascending UTI model is suitable for evaluating fosfomycin's efficacy, given its primary clinical use for UTIs.
1. Animal and Strain Selection:
- Animals: Female BALB/c or C3H/HeN mice, typically 6-8 weeks old.
- Bacterial Strains: Use uropathogenic E. coli (UPEC) strains, including MDR clinical isolates.[4]
2. Infection Procedure:
- Anesthetize the mice.
- Empty the bladder by gentle abdominal pressure.[8]
- Introduce a bacterial suspension (typically 50 µL of 10⁸-10⁹ CFU/mL) directly into the bladder via a transurethral catheter.
- Maintain anesthesia for a short period to allow bacterial adherence.
3. Dosing and Treatment:
- Initiate fosfomycin treatment 24 hours post-infection.
- Administer fosfomycin subcutaneously or orally. For mice, subcutaneous doses of 0.75 to 30 mg/mouse have been used.[4][5] For rats, oral doses of 50 mg/kg have been studied.[8]
- Treatment duration can vary, for example, a regimen of 15 mg/mouse administered twice (every 36 hours) has shown efficacy.[4]
4. Efficacy Endpoint Assessment:
- At a predetermined time point (e.g., 48 or 72 hours after treatment initiation), euthanize the mice.
- Aseptically collect urine, bladder, and kidneys.
- Homogenize the bladder and kidney tissues separately.
- Perform serial dilutions and plate the urine and tissue homogenates to determine CFU/mL (for urine) or CFU/gram (for tissues).
- Efficacy is determined by the reduction in bacterial counts in the urine, bladder, and kidneys compared to the untreated control group.
III. Visualizations
Fosfomycin acts by inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which catalyzes an early and essential step in the synthesis of the bacterial cell wall peptidoglycan.
Caption: Fosfomycin inhibits the MurA enzyme, blocking a key step in bacterial cell wall synthesis.
The following diagram illustrates the typical workflow for an in vivo fosfomycin efficacy study.
Caption: Standard workflow for assessing fosfomycin's in vivo efficacy in animal models.
IV. Data Interpretation and Considerations
-
Susceptibility Testing: Always determine the MIC of fosfomycin for the specific bacterial isolates being tested. Note that standard broth microdilution can be unreliable; agar dilution is the recommended reference method.[9][10][11] CLSI breakpoints for fosfomycin are primarily established for E. coli from urinary sources.[12][13]
-
Combination Therapy: Fosfomycin is often considered for use in combination with other antibiotics to enhance efficacy and prevent the emergence of resistance.[3] In vivo models can be adapted to test such combinations.
-
MDR Organisms: The primary utility of fosfomycin is against MDR pathogens.[14] Efficacy studies should include contemporary, clinically relevant resistant strains to provide meaningful data.[4]
-
Route of Administration: The choice of administration route (e.g., oral, subcutaneous, intraperitoneal) should be justified and ideally selected to model human pharmacokinetic profiles as closely as possible.[6][7] For example, a dosing regimen of 200-500 mg/kg three times daily in rats can mimic human serum concentrations.[6]
References
- 1. In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics and Pharmacodynamics of Fosfomycin and Its Activity against Extended-Spectrum-β-Lactamase-, Plasmid-Mediated AmpC-, and Carbapenemase-Producing Escherichia coli in a Murine Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Fosfomycin and Its Activity against Extended-Spectrum-β-Lactamase-, Plasmid-Mediated AmpC-, and Carbapenemase-Producing Escherichia coli in a Murine Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing pharmacokinetics of different doses of fosfomycin in laboratory rats enables adequate exposure for pharmacodynamic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fosfomycin: Uses and potentialities in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 13. Evaluation of Intravenous Fosfomycin Disodium Dosing Regimens in Critically Ill Patients for Treatment of Carbapenem-Resistant Enterobacterales Infections Using Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fosfomycin Resistance in Bacteria Isolated from Companion Animals (Dogs and Cats) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Agar Dilution for Fosfomycin Susceptibility Testing
Topic: Agar (B569324) Dilution as the Gold Standard for Fosfomycin (B1673569) Susceptibility Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fosfomycin is a broad-spectrum antibiotic that has seen renewed interest for treating infections caused by multidrug-resistant bacteria, particularly urinary tract infections.[1] Accurate and reliable in vitro susceptibility testing is paramount for its effective clinical use. The agar dilution method is widely recognized as the "gold standard" for determining the minimum inhibitory concentration (MIC) of fosfomycin.[1][2] This recognition comes from both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3][4]
A crucial aspect of fosfomycin susceptibility testing is the supplementation of the growth medium with glucose-6-phosphate (G6P).[1] Fosfomycin enters bacterial cells via two transport systems: the L-alpha-glycerophosphate transporter and the hexose (B10828440) phosphate (B84403) transporter.[1] The latter is induced by G6P, so its addition to the Mueller-Hinton agar (MHA) is essential for enhancing the in vitro activity of fosfomycin and ensuring reproducible and accurate results.[1] Both CLSI and EUCAST recommend supplementing the MHA with 25 µg/mL of G6P for fosfomycin testing.[1][3]
These application notes provide a comprehensive overview and detailed protocol for performing fosfomycin susceptibility testing using the agar dilution method.
Why Agar Dilution is the Gold Standard
Agar dilution is considered the reference method for fosfomycin susceptibility testing due to its reproducibility and the ability to test multiple isolates simultaneously.[1] Alternative methods such as broth microdilution (BMD), disk diffusion (DD), and gradient tests (e.g., E-test) have shown variable performance and may not be as reliable for fosfomycin.[2][5][6][7] Studies have reported that BMD can yield higher MIC values than agar dilution, potentially leading to false resistance results.[4] Gradient strip methods have also shown discrepancies.[8][9] The robust nature of the agar dilution method provides the consistency needed for accurate MIC determination of this particular antibiotic.
Data Presentation
Quality Control (QC) Ranges
Performing quality control with each batch of susceptibility tests is crucial. The MIC values for the standard QC strains must fall within the acceptable ranges provided by regulatory bodies.
Table 1: Quality Control MIC Ranges for Fosfomycin by Agar Dilution [1]
| Quality Control Strain | ATCC® Number | Acceptable MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.5 - 2 |
| Staphylococcus aureus | 29213 | 0.5 - 4 |
| Pseudomonas aeruginosa | 27853 | 2 - 8 |
| Enterococcus faecalis | 29212 | 32 - 128 |
(Note: QC ranges should always be verified against the latest CLSI/EUCAST documentation.)
Interpretive Criteria (Breakpoints)
MIC breakpoints for fosfomycin can vary depending on the organism and the site of infection. The following table provides the CLSI interpretive criteria for E. coli as an example.
Table 2: CLSI Interpretive Criteria for Fosfomycin against E. coli (Urinary Tract Infections Only) [6][8]
| Interpretation | MIC (µg/mL) |
| Susceptible (S) | ≤ 64 |
| Intermediate (I) | 128 |
| Resistant (R) | ≥ 256 |
Comparative Performance of Susceptibility Testing Methods
The following table summarizes findings from studies comparing agar dilution to other methods.
Table 3: Comparison of Fosfomycin Susceptibility Testing Methods vs. Agar Dilution (Reference)
| Method | Organism(s) | Categorical Agreement (CA) | Very Major Errors (VME) | Major Errors (ME) | Key Findings |
| Broth Microdilution (BMD) | Carbapenem-Resistant K. pneumoniae | Lower than acceptable | Beyond acceptable limits | Beyond acceptable limits | Poor agreement for CR-Kpn.[5] |
| E-test | Carbapenem-Resistant K. pneumoniae | Lower than acceptable | Beyond acceptable limits | Beyond acceptable limits | Poor agreement for CR-Kpn.[5] |
| Disk Diffusion (DD) | Enterobacterales | 90% | 1.27% | 7% | More reliable than Vitek-2 in one study.[2] |
| Vitek-2 | Enterobacterales | 83% | 5% | 1.09% | Higher VME rate is a concern.[2] |
| E-test | Various urine isolates | 89.5% | 0% | 3.6% | Essential agreement was lower at 77.3%.[7] |
| Disk Diffusion (DD) | Various urine isolates | 93.8% | 0% | 1.3% | Showed good categorical agreement.[7] |
| E-test | E. coli | >99% (CLSI); >99% (EUCAST) | 0% (CLSI); 33.3% (EUCAST) | 0% (CLSI); 0% (EUCAST) | Unacceptable VME rate with EUCAST breakpoints.[9] |
Experimental Protocol: Fosfomycin Agar Dilution
Principle
The agar dilution method involves incorporating serial twofold dilutions of fosfomycin into Mueller-Hinton agar.[1] A standardized inoculum of the test organism is then spotted onto the surface of the agar plates.[1] After incubation, the MIC is determined as the lowest concentration of fosfomycin that completely inhibits visible growth.[1]
Materials
-
Fosfomycin disodium (B8443419) salt powder (analytical grade)
-
Mueller-Hinton Agar (MHA) powder
-
Glucose-6-phosphate (G6P) solution
-
Sterile distilled water
-
Sterile Petri dishes (90 or 100 mm)
-
Sterile tubes for dilutions
-
Micropipettes and sterile tips
-
McFarland 0.5 turbidity standard
-
Sterile saline (0.85% NaCl)
-
Bacterial inoculum replicator (optional, but recommended for testing multiple strains)
-
Quality control (QC) strains (e.g., E. coli ATCC® 25922)[1]
-
Incubator at 35 ± 2°C[1]
Workflow Diagram
Detailed Methodology
Step 1: Preparation of Fosfomycin Stock Solution
-
On the day of the test, prepare a stock solution of fosfomycin (e.g., 12,800 µg/mL).
-
Weigh the required amount of fosfomycin powder, carefully considering its potency.
-
Dissolve in sterile distilled water.
Step 2: Preparation of Fosfomycin-Agar Plates
-
Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Aseptically add G6P solution to the molten MHA to achieve a final concentration of 25 µg/mL. Mix well.
-
Prepare a series of sterile tubes for the fosfomycin dilutions.
-
Perform serial twofold dilutions of the fosfomycin stock solution in sterile distilled water to create working solutions that are 10 times the final desired concentrations.
-
For each desired final concentration, add 1 part of the appropriate fosfomycin working solution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).[1] This creates the final antibiotic concentrations in the agar.
-
Also prepare a growth control plate containing G6P-supplemented MHA without any antibiotic.
-
Pour the agar into sterile Petri dishes to a depth of 3-4 mm. Allow the plates to solidify at room temperature.
Step 3: Preparation of Inoculum
-
From a fresh (18-24 hour) culture plate, touch 3-5 isolated colonies of the test organism with a sterile loop.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Within 15 minutes of preparation, dilute the adjusted suspension 1:10 in sterile saline to obtain a concentration of approximately 1-2 x 10⁷ CFU/mL.[1]
Step 4: Inoculation of Plates
-
Using a micropipette or an inoculum replicator, spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate.
-
Inoculate the growth control plate first, followed by the plates with increasing concentrations of fosfomycin (from lowest to highest).[1]
-
Each spot should deliver a final inoculum of approximately 10⁴ CFU.[1]
-
Allow the inoculum spots to be fully absorbed into the agar before inverting the plates for incubation.[1]
Step 5: Incubation
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]
Step 6: Reading and Interpretation of Results
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.[1]
-
A single colony or a faint haze at the inoculum spot should be disregarded.[1]
-
Interpret the MIC values according to the current CLSI or EUCAST breakpoints to determine if the isolate is susceptible, intermediate, or resistant.
References
- 1. benchchem.com [benchchem.com]
- 2. ijmronline.org [ijmronline.org]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of in vitro fosfomycin susceptibility testing methods with agar dilution for carbapenem resistant Klebsiella pneumoniae and Escherichiacoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Activity of fosfomycin and comparison of several susceptibility testing methods against contemporary urine isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Optimizing Fosfomycin Dosing Regimens Using Monte Carlo Simulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Monte Carlo simulation to optimize fosfomycin (B1673569) dosing regimens. This computational technique is invaluable for predicting the probability of achieving desired pharmacokinetic/pharmacodynamic (PK/PD) targets, thereby enhancing therapeutic efficacy and minimizing the emergence of resistance.
Introduction
Fosfomycin is a broad-spectrum antibiotic with activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains.[1][2] Its unique mechanism of action and favorable safety profile have led to renewed interest in its use for a variety of infections. However, optimizing fosfomycin dosing is critical to ensure clinical success and prevent the development of resistance. Monte Carlo simulation is a powerful tool that allows for the evaluation of various dosing strategies by simulating pharmacokinetic variability in a virtual patient population. This enables the prediction of the probability of target attainment (PTA) for different PK/PD indices, such as the percentage of time the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) or the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC).
While the optimal PK/PD index for fosfomycin is still a subject of some debate, a target of 70% T>MIC has been associated with bacteriological efficacy in several studies.[1][3] Other research suggests that the AUC/MIC ratio may be more predictive for efficacy against Gram-negative bacteria.[2][3] Monte Carlo simulations can accommodate these different targets to inform dosing decisions.
Methodologies and Experimental Protocols
Protocol for Population Pharmacokinetic (PopPK) Model Development
A robust PopPK model is the foundation of a reliable Monte Carlo simulation. The following steps outline the typical process for developing such a model for fosfomycin.
Objective: To develop a structural pharmacokinetic model that accurately describes the absorption, distribution, metabolism, and excretion of fosfomycin in the target patient population and to identify significant covariates that explain inter-individual variability.
Materials:
-
Pharmacokinetic data from clinical studies (plasma concentrations at various time points).
-
Patient demographic and clinical data (e.g., age, weight, creatinine (B1669602) clearance).
-
Non-linear mixed-effects modeling software (e.g., NONMEM, R with nlme or saemix).
Procedure:
-
Data Collection and Preparation:
-
Gather fosfomycin plasma concentration-time data from a cohort of patients.
-
Collect relevant patient covariates.
-
Format the data into a dataset suitable for the chosen modeling software.
-
-
Structural Model Development:
-
Start with a one-compartment model and progress to more complex models (e.g., two- or three-compartment) to best fit the data.[1][4] A two-compartment open model with infusion input and first-order elimination is commonly used for fosfomycin.[1][3][5][6]
-
Use graphical analysis (e.g., concentration-time plots, goodness-of-fit plots) and statistical criteria (e.g., Akaike Information Criterion) to select the best structural model.
-
-
Covariate Analysis:
-
Identify potential covariates that may influence fosfomycin pharmacokinetics. For fosfomycin, creatinine clearance (CLcr) is a consistently significant covariate affecting its clearance.[1][3][5][6]
-
Perform a stepwise covariate modeling approach to test the significance of including each covariate in the model.
-
-
Model Validation:
-
Perform internal validation using techniques like bootstrapping and visual predictive checks (VPCs).
-
If possible, perform external validation using an independent dataset to assess the model's predictive performance.
-
Protocol for Monte Carlo Simulation for Dose Optimization
This protocol describes how to use a validated PopPK model to conduct Monte Carlo simulations and evaluate different fosfomycin dosing regimens.
Objective: To determine the probability of target attainment (PTA) for various fosfomycin dosing regimens against a range of pathogen MICs and to identify optimal dosing strategies.
Materials:
-
A validated PopPK model for fosfomycin.
-
Monte Carlo simulation software (e.g., Crystal Ball, @RISK, or built-in functions in PopPK software).
-
MIC distribution data for the pathogens of interest.
-
Defined PK/PD targets (e.g., 70% T>MIC).
Procedure:
-
Define Virtual Patient Population:
-
Define the characteristics of the virtual patient population based on the distribution of covariates (e.g., creatinine clearance) in the target patient population.
-
-
Select Dosing Regimens for Simulation:
-
Set Up and Run the Simulation:
-
For each dosing regimen, simulate the concentration-time profiles for a large number of virtual patients (typically 1,000 to 10,000). The simulation software will randomly sample from the distributions of the PopPK model parameters and covariates.
-
-
Calculate PK/PD Indices:
-
For each simulated patient and each MIC value, calculate the desired PK/PD index (e.g., %T>MIC).
-
-
Determine Probability of Target Attainment (PTA):
-
Calculate the PTA as the percentage of simulated patients who achieve or exceed the predefined PK/PD target for each MIC value. A PTA of ≥90% is often considered optimal for predicting clinical efficacy.
-
-
Calculate Cumulative Fraction of Response (CFR):
-
The CFR is calculated by integrating the PTA over the MIC distribution of a specific pathogen population. It represents the expected population PTA for a given dosing regimen against a particular bacterial species.
-
Data Presentation: Quantitative Summary
The following tables summarize the predicted PTA for various intravenous fosfomycin dosing regimens based on Monte Carlo simulations from published studies. These tables are intended to provide a comparative overview.
Table 1: Probability of Target Attainment (PTA) of 70% T>MIC for Different Fosfomycin Dosing Regimens Against Pathogens with Varying MICs.
| Daily Dose (g) | Dosing Regimen | Infusion Duration | MIC (mg/L) = 8 | MIC (mg/L) = 16 | MIC (mg/L) = 32 | MIC (mg/L) = 64 |
| 12 | 4g q8h | 0.5h | >90% | >90% | >90% | <90% |
| 16 | 4g q6h | 0.5h | >90% | >90% | >90% | ~90% |
| 16 | 8g q12h | 4h (Extended) | >90% | >90% | >90% | >90% |
| 16 | 16g q24h | 24h (Continuous) | >90% | >90% | >90% | >90% |
| 24 | 8g q8h | 0.5h | >90% | >90% | >90% | >90% |
| 24 | 24g q24h | 24h (Continuous) | >90% | >90% | >90% | >90% |
Note: PTA values are approximations derived from multiple sources and can vary based on the specific PopPK model and patient population.[1][7][8]
Table 2: Recommended Fosfomycin Dosages Based on Monte Carlo Simulation for Optimal PTA (≥90%) against Specific Pathogens.
| Pathogen | Common MIC90 (mg/L) | Recommended Dosing Regimen for Optimal PTA |
| Staphylococcus aureus (MRSA) | 32-64 | 16g/day continuous infusion or 8g q8h extended infusion |
| Escherichia coli (ESBL-producing) | 16-64 | 12-16g/day continuous infusion or 4g q6h intermittent infusion |
| Klebsiella pneumoniae (ESBL-producing) | 32-128 | 16g/day continuous infusion |
| Pseudomonas aeruginosa | >128 | Monotherapy often insufficient; high-dose (24g/day) continuous infusion may be considered in combination therapy. |
Note: MIC90 values can vary by geographical location and institution. Local antibiograms should always be consulted.[3][5][7][9]
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the key processes involved in using Monte Carlo simulation for fosfomycin dose optimization.
Caption: Workflow for fosfomycin dose optimization using Monte Carlo simulation.
Caption: Key inputs and outputs of the Monte Carlo simulation process.
Conclusion
Monte Carlo simulation is an essential tool for the rational optimization of fosfomycin dosing regimens. By integrating pharmacokinetic variability and pathogen susceptibility data, this approach allows for a scientifically rigorous evaluation of different dosing strategies to maximize the probability of clinical success. The protocols and data presented in these application notes provide a framework for researchers and clinicians to apply these methods in their own work, ultimately contributing to the more effective and sustainable use of this important antibiotic. Continuous infusion and extended infusions of higher daily doses of fosfomycin appear to be promising strategies for treating infections caused by less susceptible pathogens.[3][5]
References
- 1. Population Pharmacokinetics and Monte Carlo Simulation for Dosage Optimization of Fosfomycin in the Treatment of Osteoarticular Infections in Patients without Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. autismobrasil.org [autismobrasil.org]
- 5. Population pharmacokinetics and Monte Carlo simulation for dosage optimization of fosfomycin in the treatment of osteoarticular infections in patients without renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering pharmacokinetics and pharmacodynamics of fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fosfomycin Dosing Regimens based on Monte Carlo Simulation for Treated Carbapenem-Resistant Enterobacteriaceae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fosfomycin in infections caused by multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fosfomycin MIC Determination: Etest and Disk Diffusion Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for determining the minimum inhibitory concentration (MIC) of fosfomycin (B1673569) using the Etest® gradient diffusion method and the Kirby-Bauer disk diffusion technique. This document is intended to guide researchers, scientists, and drug development professionals in accurately assessing the in vitro susceptibility of bacteria to fosfomycin, a critical antibiotic for treating infections caused by multidrug-resistant organisms.
Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis.[1] Its renewed interest, particularly for urinary tract infections (UTIs) caused by resistant Enterobacterales, necessitates accurate and reliable susceptibility testing to guide clinical therapy.[1][2] While agar (B569324) dilution is the reference method for fosfomycin susceptibility testing, it is often impractical for routine use.[1][3] The Etest and disk diffusion methods offer more accessible alternatives.[1][4] However, technical and interpretative challenges exist, requiring strict adherence to standardized procedures.[2][5]
A crucial aspect of fosfomycin susceptibility testing is the supplementation of the testing medium with glucose-6-phosphate (G6P).[3][6] Fosfomycin enters bacterial cells via the L-alpha-glycerophosphate and the G6P-inducible hexose (B10828440) phosphate (B84403) transport systems.[3] The addition of G6P to the Mueller-Hinton agar (MHA) enhances the in vitro activity of fosfomycin, ensuring more reliable results.[3]
Quantitative Data Summary
The performance of Etest and disk diffusion methods can be compared to the gold standard agar dilution method through essential agreement (EA) and categorical agreement (CA). EA refers to the percentage of MIC values that are within one twofold dilution of the reference method, while CA is the percentage of results that fall into the same interpretive category (Susceptible, Intermediate, or Resistant).[7][8] Acceptable performance is generally considered ≥90% for both EA and CA.[7][8]
Table 1: CLSI Interpretive Criteria for Fosfomycin
| Organism | Method | Susceptible | Intermediate | Resistant |
| E. coli (Urinary tract isolates only) | Etest (MIC, µg/mL) | ≤ 64 | 128 | ≥ 256 |
| Disk Diffusion (Zone Diameter, mm) | ≥ 16 | 13 - 15 | ≤ 12 | |
| Enterococcus faecalis (Urinary tract isolates only) | Etest (MIC, µg/mL) | ≤ 64 | 128 | ≥ 256 |
| Disk Diffusion is not recommended |
Source: Based on CLSI M100 guidelines.[9][10]
Table 2: EUCAST Interpretive Criteria for Fosfomycin (Intravenous)
| Organism | Method | Susceptible | Resistant |
| Enterobacterales | Etest (MIC, mg/L) | ≤ 32 | > 32 |
| Staphylococcus aureus | Etest (MIC, mg/L) | ≤ 32 | > 32 |
Note: EUCAST has significantly reduced the number of breakpoints for fosfomycin. For oral fosfomycin, breakpoints are now only provided for E. coli from urinary tract infections (≤ 8 mg/L).[11] The intravenous breakpoints are provided here for broader applicability in research settings.
Table 3: Comparative Performance of Etest and Disk Diffusion for E. coli
| Method | Essential Agreement (EA) | Categorical Agreement (CA) | Very Major Errors (VME) | Major Errors (ME) |
| Etest | 90.8% - 91.0% | 99.0% - 99.2% | 0% | 0% |
| Disk Diffusion | Not Applicable | ~99.3% | <1.5% | <3% |
Source: Compiled from multiple studies comparing these methods to the reference agar dilution.[4][7][12]
Experimental Protocols
I. Etest® for Fosfomycin MIC Determination
Principle: The Etest consists of a plastic strip with a predefined, continuous exponential gradient of fosfomycin on one side and a MIC reading scale on the other.[12] When placed on an inoculated agar plate, the antibiotic diffuses into the medium, creating a stable concentration gradient. After incubation, a symmetrical inhibition ellipse is formed, and the MIC is read where the edge of the inhibition zone intersects the strip.[1][12]
Materials:
-
Fosfomycin Etest® strips
-
Mueller-Hinton Agar (MHA) plates supplemented with 25 µg/mL Glucose-6-Phosphate (G6P)
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., E. coli ATCC® 25922, E. faecalis ATCC® 29212)[13]
-
Sterile saline (0.85%) or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator at 35 ± 2°C
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) pure culture, select several colonies and suspend them in sterile saline or TSB.
-
Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[1]
-
Inoculation: Dip a sterile swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of the G6P-supplemented MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Etest Strip Application: Allow the agar surface to dry for 10-15 minutes. Using sterile forceps, apply the Etest strip to the center of the inoculated plate with the MIC scale facing upwards. Ensure the entire strip is in complete contact with the agar surface.[1]
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]
II. Disk Diffusion for Fosfomycin Susceptibility Testing
Principle: The Kirby-Bauer disk diffusion method involves placing a paper disk impregnated with a specific concentration of fosfomycin onto an inoculated agar plate. The antibiotic diffuses from the disk into the agar. After incubation, the diameter of the zone of inhibition around the disk is measured and compared to established interpretive criteria to determine the susceptibility of the organism.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 25923)[17]
-
Sterile saline (0.85%) or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator at 35 ± 2°C
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the Etest protocol (Steps 1 & 2).
-
Inoculation: Inoculate the MHA plate with the standardized bacterial suspension as described in the Etest protocol (Step 3).
-
Disk Application: Allow the agar surface to dry for 10-15 minutes. Using sterile forceps, place the fosfomycin disk onto the center of the inoculated plate and press gently to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm), including the diameter of the disk. Interpret the results based on the zone diameter interpretive criteria provided in Table 1. According to CLSI, zones should be read with no colonies within the zone of inhibition.[8]
Visualizations
Caption: Experimental workflow for fosfomycin susceptibility testing.
Caption: Logical flow for interpreting fosfomycin susceptibility results.
References
- 1. benchchem.com [benchchem.com]
- 2. imsear.searo.who.int [imsear.searo.who.int]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Technical and interpretative issues of fosfomycin susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cms.gov [cms.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 10. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Interpretive criteria and quality control parameters for determining bacterial susceptibility to fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
Investigating the In Vitro Efficacy of Fosfomycin Against Bacterial Biofilms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the in vitro effect of fosfomycin (B1673569) on bacterial biofilm formation and eradication. Detailed protocols for key experiments, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows are included to facilitate reproducible and robust studies in the field of antimicrobial research and drug development.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. This sessile mode of growth provides bacteria with significant protection against host immune defenses and antimicrobial agents, often leading to persistent and chronic infections. Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis by inactivating the enzyme MurA.[1][2] While its efficacy against planktonic (free-floating) bacteria is well-established, there is growing interest in its potential to combat biofilm-associated infections.[1][2]
This document outlines standardized in vitro methods to quantify fosfomycin's anti-biofilm activity, including its ability to inhibit biofilm formation and eradicate pre-formed biofilms.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro studies on fosfomycin's efficacy against biofilms formed by common pathogens. This data is intended to serve as a reference for expected outcomes.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Fosfomycin
| Bacterial Species | Biofilm Producer Strength | Planktonic MIC (µg/mL) | MBEC (µg/mL) |
| Escherichia coli (Uropathogenic) | Weak | 0.5 - 2 | 8 - 128 |
| Escherichia coli (Uropathogenic) | Moderate | 0.5 - 2 | >128 |
| Escherichia coli (Uropathogenic) | Strong | 0.5 - 2 | >128 |
| Pseudomonas aeruginosa | Not specified | ≥64 (resistant isolates) | Not effective alone |
| Staphylococcus aureus | Not specified | - | - |
Note: MIC and MBEC values can vary significantly between different strains and experimental conditions.[2]
Table 2: Biofilm Inhibition and Degradation by Fosfomycin against Uropathogenic E. coli (UPEC) Biofilms
| Biofilm Producer Strength | Fosfomycin Concentration (µg/mL) | Mean Optical Density (OD 590nm) | Biofilm Biomass Reduction (%) |
| Mixed UPEC isolates | 0 (Control) | 0.53 | 0% |
| Mixed UPEC isolates | 300 | 0.196 | ~63% |
| Mixed UPEC isolates | 700 | 0.128 | ~76% |
| Mixed UPEC isolates | 1500 | 0.165 | ~69% |
Data adapted from a study on 38 UPEC clinical isolates.[2] Fosfomycin exhibited degradative activity on pre-formed biofilms with concentrations ranging from 164.4 µg/mL to 1045 µg/mL.[1][3] Weak biofilm producers required statistically lower concentrations of fosfomycin to disrupt the biofilm compared to moderate and strong producers.[1][3]
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the anti-biofilm activity of fosfomycin are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For fosfomycin, the agar (B569324) dilution method is often recommended.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) supplemented with 25 µg/mL of glucose-6-phosphate (G6P). The G6P is crucial as it induces the UhpT transporter system, facilitating fosfomycin uptake into the bacterial cell.
-
Fosfomycin Dilutions: Prepare a series of two-fold dilutions of fosfomycin in sterile water.
-
Agar Plate Preparation: Add the fosfomycin dilutions to molten MHA (cooled to 45-50°C) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify. Include a control plate with no fosfomycin.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture.
-
Inoculation: Spot-inoculate the bacterial suspension onto the surface of the MHA plates containing different concentrations of fosfomycin.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.
Biofilm Formation (Inhibition) Assay using Crystal Violet Staining
This assay determines the concentration of fosfomycin required to inhibit the initial stages of biofilm formation.
Protocol:
-
Inoculum Preparation: Grow a bacterial culture overnight in a suitable broth (e.g., Tryptic Soy Broth - TSB). Dilute the overnight culture in fresh TSB to a final optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.
-
Plate Setup:
-
In a sterile 96-well flat-bottom microtiter plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of two-fold serial dilutions of fosfomycin (prepared in the same broth) to the wells, resulting in a final volume of 200 µL per well.
-
Include positive control wells (bacteria without fosfomycin) and negative control wells (broth only).
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells. After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Final Washing: Discard the crystal violet solution and wash the plate with PBS or water until the water runs clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength of 550-590 nm using a microplate reader. The percentage of biofilm inhibition can be calculated relative to the positive control.
Biofilm Eradication Assay (MBEC Determination)
This assay determines the minimum concentration of fosfomycin required to eradicate a pre-formed biofilm.
Protocol:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the Biofilm Formation Assay protocol (Steps 1-3), but without the addition of fosfomycin.
-
Washing: After the incubation period for biofilm formation, carefully remove the planktonic culture and wash the wells once with PBS to remove non-adherent bacteria.
-
Antibiotic Treatment: Add 200 µL of fresh broth containing serial dilutions of fosfomycin to the wells with the pre-formed biofilms. Include a growth control well with no antibiotic.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification of Remaining Biofilm: After incubation with the antibiotic, quantify the remaining biofilm using the crystal violet staining method as described in the Biofilm Formation Assay protocol (Steps 4-8). The MBEC is the lowest concentration of the antibiotic that results in a significant reduction in biofilm biomass compared to the untreated control.
Visualizations
Signaling Pathways in Biofilm Formation
The formation of bacterial biofilms is a complex process regulated by various signaling pathways. While the direct effect of fosfomycin on these specific pathways is not yet fully elucidated, understanding these mechanisms is crucial for biofilm research.
Caption: Key signaling pathways regulating bacterial biofilm formation.
Experimental Workflow for Biofilm Inhibition Assay
The following diagram illustrates the key steps in the crystal violet-based biofilm inhibition assay.
References
Troubleshooting & Optimization
Navigating the Challenges of Fosfomycin in Culture Media: A Technical Support Guide
For Immediate Release
Researchers and drug development professionals frequently encounter challenges with the stability of the antibiotic fosfomycin (B1673569) in in vitro experiments. To address these common issues, this technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure the accuracy and reproducibility of experimental results. A primary focus is on the hydrolytic degradation of fosfomycin, which is significantly influenced by the pH and temperature of the culture medium.
Frequently Asked Questions (FAQs)
Q1: Why are my fosfomycin MIC results inconsistent?
A1: Inconsistent Minimum Inhibitory Concentration (MIC) results for fosfomycin are a common issue and can stem from several factors. A primary reason is the inherent instability of fosfomycin in aqueous solutions, which is highly dependent on pH and temperature. Additionally, the "inoculum effect," where the MIC increases with a higher initial bacterial density, is particularly pronounced with fosfomycin.[1] Variations in testing methodology, such as using broth microdilution instead of the recommended agar (B569324) dilution method, can also lead to discrepancies.[2]
Q2: What is the optimal pH for fosfomycin stability in culture media?
A2: Fosfomycin exhibits its greatest stability in neutral pH conditions.[3] Acidic or alkaline conditions can accelerate the hydrolysis of its epoxide ring, rendering the antibiotic inactive. While specific stability data in all culture media is not extensively published, studies in aqueous solutions indicate that maintaining a pH around 7.0 is ideal for preserving its activity during experiments.[3]
Q3: Is it necessary to add Glucose-6-Phosphate (G6P) to my culture medium?
A3: Yes, for many bacterial species, the addition of Glucose-6-Phosphate (G6P) to the culture medium is critical for accurate fosfomycin susceptibility testing.[4][5] Fosfomycin enters the bacterial cell primarily through two transport systems: the L-alpha-glycerophosphate (GlpT) transporter and the hexose (B10828440) phosphate (B84403) (UhpT) transporter. The expression of the UhpT transporter is induced by G6P. Therefore, supplementing the medium with G6P (typically at a concentration of 25 µg/mL) ensures that this primary route of entry is active, leading to more reliable and clinically relevant MIC values.
Q4: Can I prepare a stock solution of fosfomycin in advance?
A4: It is highly recommended to prepare fosfomycin stock solutions fresh on the day of the experiment.[4] If storage is necessary, it should be for a short duration at low temperatures. While fosfomycin in Cation-Adjusted Mueller-Hinton Broth (CAMHB) has been shown to be stable for up to 4 weeks at -80°C, repeated freeze-thaw cycles should be avoided as they can lead to degradation. For short-term storage, 4°C is preferable to -20°C, as some studies have shown greater stability at refrigerated temperatures compared to standard freezing temperatures, possibly due to the effects of freeze-concentration of solutes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with fosfomycin.
Issue 1: High MIC values or apparent resistance in susceptible strains.
-
Potential Cause 1: Fosfomycin degradation.
-
Solution: Ensure your culture medium is buffered to a neutral pH (7.0-7.2). Prepare fosfomycin solutions fresh before each experiment and avoid storing them for extended periods, especially at room temperature or 37°C.
-
-
Potential Cause 2: Lack of G6P supplementation.
-
Solution: Supplement your Mueller-Hinton or Tryptic Soy Broth with 25 µg/mL of G6P to induce the UhpT transporter system, a primary route for fosfomycin entry into the bacterial cell.
-
-
Potential Cause 3: High inoculum density.
Issue 2: "Skipped wells" observed in broth microdilution assays.
-
Potential Cause: Paradoxical growth or heteroresistance.
-
Solution: The phenomenon of "skipped wells," where bacterial growth is observed at higher concentrations of fosfomycin but not at lower concentrations, is a known issue.[6] According to the Clinical and Laboratory Standards Institute (CLSI), the MIC should be recorded as the lowest concentration that completely inhibits visible growth.[7] However, it is important to note this observation, as it may indicate heteroresistance within the bacterial population. For more reliable results, the agar dilution method is recommended as the gold standard for fosfomycin susceptibility testing.[2]
-
Issue 3: Variability between experimental replicates.
-
Potential Cause 1: Inaccurate pipetting.
-
Solution: Ensure pipettes are properly calibrated, and use fresh tips for each dilution to avoid cross-contamination and ensure accurate concentrations.[7]
-
-
Potential Cause 2: Inconsistent inoculum preparation.
-
Solution: Use a spectrophotometer or a McFarland standard to ensure a consistent starting bacterial density for each replicate.[7]
-
Data on Fosfomycin Stability
While comprehensive data on fosfomycin stability in various culture media is limited, the following table summarizes the key factors influencing its degradation.
| Factor | Condition | Effect on Stability | Reference |
| pH | Acidic (e.g., pH < 6.5) | Decreased stability due to acid-catalyzed hydrolysis. | [8] |
| Neutral (e.g., pH 7.0-7.2) | Optimal stability. | [3] | |
| Alkaline (e.g., pH > 7.5) | Decreased stability. | [3] | |
| Temperature | 37°C | Increased degradation rate compared to lower temperatures. | |
| 25°C (Room Temp) | Moderate stability, but fresh preparation is recommended. | [9] | |
| 4°C | Good short-term stability. | [9] | |
| -20°C | Potential for degradation with freeze-thaw cycles. | [9] | |
| -80°C | Good long-term stability (up to 4 weeks in CAMHB). | ||
| Media Components | Divalent Cations (Ca²⁺, Mg²⁺) | Can influence bacterial susceptibility and should be standardized in media like CAMHB. | |
| Buffering Agents | Can help maintain a neutral pH and improve stability. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Fosfomycin Stock Solution
This protocol describes the preparation of a 10 mg/mL fosfomycin stock solution buffered to a neutral pH.
Materials:
-
Fosfomycin disodium (B8443419) salt
-
Sterile, distilled water
-
Sterile 0.1 M phosphate buffer (pH 7.2)
-
Sterile 0.22 µm syringe filter
Procedure:
-
On the day of the experiment, weigh the appropriate amount of fosfomycin disodium salt in a sterile container.
-
Dissolve the fosfomycin in a small volume of sterile, distilled water.
-
Add sterile 0.1 M phosphate buffer (pH 7.2) to reach the final desired volume (e.g., for a 10 mg/mL stock, dissolve 100 mg of fosfomycin in a final volume of 10 mL of buffer).
-
Vortex gently to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Use the stock solution immediately for serial dilutions in your G6P-supplemented culture medium.
Protocol 2: Agar Dilution for Fosfomycin MIC Determination
This protocol outlines the gold-standard method for determining fosfomycin MICs.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Fosfomycin stock solution (prepared as in Protocol 1)
-
Glucose-6-Phosphate (G6P) solution (sterile)
-
Bacterial culture grown to a 0.5 McFarland standard
-
Sterile petri dishes
Procedure:
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten MHA to 45-50°C in a water bath.
-
Aseptically add G6P to the molten MHA to a final concentration of 25 µg/mL.
-
Prepare a series of two-fold dilutions of the fosfomycin stock solution in sterile water.
-
Add 1 part of each fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar) to achieve the desired final concentrations. Also, prepare a growth control plate with G6P-supplemented MHA but no fosfomycin.
-
Pour the fosfomycin-agar mixtures into sterile petri dishes and allow them to solidify.
-
Prepare a standardized bacterial inoculum (0.5 McFarland) and then dilute it 1:10 in sterile saline.
-
Spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, starting from the control plate and moving to increasing fosfomycin concentrations.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.
Visualizing Key Pathways and Workflows
To further aid researchers, the following diagrams illustrate important concepts related to fosfomycin's mechanism of action and troubleshooting experimental inconsistencies.
References
- 1. benchchem.com [benchchem.com]
- 2. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods [mdpi.com]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Common issues and solutions in fosfomycin susceptibility testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fosfomycin (B1673569) susceptibility testing.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values.
-
Question: Why am I observing significant variability in fosfomycin MIC values for the same isolate across different experiments or methods?
-
Answer: Inconsistencies in fosfomycin MICs are a common challenge and can stem from several factors:
-
Methodology: Different testing methods, such as agar (B569324) dilution (AD), broth microdilution (BMD), disk diffusion (DD), and gradient diffusion (e.g., Etest), are known to produce variable results for fosfomycin.[1][2] Agar dilution is the recommended gold standard by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) due to its higher reproducibility.[1][3]
-
Inoculum Effect: Fosfomycin susceptibility results are highly susceptible to the inoculum effect, where a higher bacterial density can lead to a higher MIC.[4] Broth microdilution methods, which often use a higher inoculum than agar dilution, may consequently yield elevated MICs.[4] Ensure your inoculum is standardized precisely to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) before further dilution for the specific test method.[5]
-
Glucose-6-Phosphate (G6P) Concentration: The concentration of G6P in the medium is critical for inducing the expression of fosfomycin transporters in many bacteria.[3][6] Inadequate or inconsistent G6P supplementation can lead to falsely elevated MICs. Always ensure the final concentration of G6P is 25 µg/mL in your Mueller-Hinton medium.[3][5]
-
Issue 2: Appearance of inner colonies within the zone of inhibition in disk diffusion or gradient strip tests.
-
Question: I am performing disk diffusion/Etest for fosfomycin and observe colonies growing inside the inhibition zone. How should I interpret these results?
-
Answer: The presence of inner colonies is a well-documented issue in fosfomycin susceptibility testing, particularly with Klebsiella pneumoniae.[7][8] CLSI and EUCAST have conflicting recommendations for interpreting these colonies:
-
CLSI: Recommends considering the inner colonies, meaning the zone edge should be measured at the point where there is a marked reduction in growth, taking the colonies into account.[1][7]
-
EUCAST: Recommends ignoring discrete inner colonies and measuring the diameter of the larger, clear zone of inhibition.[1][7]
-
Implication: This discrepancy can lead to significant differences in categorical interpretation (Susceptible/Intermediate/Resistant).[7][8] For research purposes, it is advisable to document the presence and density of inner colonies and potentially test the isolate using the reference agar dilution method for a more definitive result. Subculturing these inner colonies has shown them to have higher MICs than the parent strain.[9]
-
Issue 3: "Skipped wells" phenomenon in broth microdilution assays.
-
Question: When performing broth microdilution for fosfomycin, I notice that some wells with lower antibiotic concentrations show no growth, while subsequent wells with higher concentrations do show growth. Is this normal?
-
Answer: This is known as the "skipped wells" phenomenon and is a primary reason why CLSI and EUCAST do not recommend broth microdilution for fosfomycin susceptibility testing.[1][10] This can lead to difficulties in accurately determining the MIC endpoint. The exact cause is not fully understood but may be related to the inoculum effect and the selection of resistant subpopulations at certain concentrations. If you must use BMD, be aware of this potential for error. Agar dilution is the preferred method for determining fosfomycin MICs.[1]
Frequently Asked Questions (FAQs)
Q1: Which is the recommended method for fosfomycin susceptibility testing?
A1: Both CLSI and EUCAST recommend agar dilution as the gold standard reference method for determining fosfomycin MICs.[1][3][6] This method is considered the most reproducible. However, it is labor-intensive and often not feasible for routine clinical microbiology laboratories.[3][6]
Q2: Why is Glucose-6-Phosphate (G6P) added to the testing medium?
A2: Fosfomycin enters bacterial cells via two main transport systems: the L-alpha-glycerophosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[5][6] The expression of the UhpT transporter is induced by G6P.[6] Supplementing the Mueller-Hinton medium with 25 µg/mL of G6P is essential to ensure the uptake of fosfomycin by the bacteria, leading to accurate susceptibility results for most Enterobacterales.[3][5]
Q3: Are the breakpoints for fosfomycin the same for all bacteria?
A3: No. This is a major challenge in fosfomycin testing. Breakpoints are most reliably established for Escherichia coli in uncomplicated urinary tract infections (UTIs).[2][11] For many other organisms, including Klebsiella pneumoniae and Pseudomonas aeruginosa, clinical breakpoints are either not available from CLSI or have been limited by EUCAST.[1][6][11] Extrapolating E. coli breakpoints to other species is generally not recommended and can be misleading.[2][7]
Q4: My fosfomycin MICs for Klebsiella pneumoniae are consistently high and variable. Why?
A4: Klebsiella pneumoniae often presents challenges in fosfomycin susceptibility testing. This can be due to a significant inoculum effect and heteroresistance, where a subpopulation of resistant cells exists within a larger susceptible population.[4] Additionally, the presence of the fosA gene, which encodes an enzyme that inactivates fosfomycin, is common in K. pneumoniae and can contribute to resistance, although its expression can be variable.[2][12] Disk diffusion and gradient diffusion methods have shown poor performance for K. pneumoniae.[2]
Q5: Does G6P enhance fosfomycin activity against all bacterial species?
A5: Not necessarily. While crucial for many Enterobacterales, the effect of G6P can vary. For instance, Pseudomonas aeruginosa lacks the UhpT transporter, and some studies suggest G6P supplementation may not be necessary for this organism.[6] Furthermore, for Stenotrophomonas maltophilia, G6P has been shown to be antagonistic, reducing the activity of fosfomycin.[13][14]
Data Summary
Table 1: Comparison of Fosfomycin Susceptibility Testing Methods
| Method | Advantages | Disadvantages | CLSI/EUCAST Recommendation |
| Agar Dilution (AD) | Gold standard, high reproducibility. | Labor-intensive, not suitable for routine high-throughput testing. | Recommended Reference Method [1][3] |
| Broth Microdilution (BMD) | High-throughput, automated options available. | Prone to "skipped wells" and trailing endpoints, significant inoculum effect. | Not Recommended [1][15][12] |
| Disk Diffusion (DD) | Simple, low cost. | Issues with inner colonies, conflicting interpretation guidelines between CLSI and EUCAST.[1][7] | Approved for E. coli, but with caveats.[7] |
| Gradient Diffusion (Etest) | Provides an MIC value, easy to perform. | Also prone to inner colonies, can have poor agreement with agar dilution.[1] | Performance varies by organism.[1] |
Table 2: Categorical Agreement of Different Methods with Agar Dilution (Reference)
| Organism | Method | Categorical Agreement | Key Issues |
| E. coli | Disk Diffusion | Generally good (e.g., 100% in one study)[2] | - |
| K. pneumoniae | Disk Diffusion | Poor (e.g., 46% with EUCAST, 82% with CLSI breakpoints)[2] | Inner colonies, inappropriate breakpoints. |
| K. pneumoniae | Gradient Diffusion | Poor (e.g., ~75%)[2] | Low essential agreement. |
| P. aeruginosa | Broth Microdilution | High essential agreement in some studies (~91.3%)[6] | Lack of established breakpoints. |
Experimental Protocols
Protocol 1: Fosfomycin Agar Dilution Susceptibility Testing
This protocol is based on CLSI and EUCAST recommendations.
-
Preparation of Fosfomycin Stock Solution:
-
On the day of the test, prepare a stock solution of fosfomycin at a concentration of 10,240 µg/mL in sterile distilled water, considering the potency of the fosfomycin powder.[4]
-
-
Preparation of Fosfomycin-Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize.
-
Cool the molten MHA to 45-50°C in a water bath.
-
Aseptically add a stock solution of Glucose-6-Phosphate (G6P) to the molten MHA to achieve a final concentration of 25 µg/mL.[3][5]
-
Prepare serial twofold dilutions of the fosfomycin stock solution.
-
For each desired final concentration, add 1 part of the fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).[5] Mix well and pour into sterile petri dishes to a depth of 4.0 ± 0.5 mm.[16]
-
Include a growth control plate containing G6P-supplemented MHA without fosfomycin.
-
Allow plates to solidify at room temperature.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, pick 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]
-
Further dilute this suspension 1:10 in sterile saline to obtain a concentration of approximately 1-2 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Using a multipoint inoculator, deliver approximately 1-2 µL of the diluted bacterial suspension onto the surface of the agar plates, resulting in a final inoculum of 10⁴ CFU per spot.[6]
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[5]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth, disregarding a single colony or a faint haze.
-
Protocol 2: Quality Control (QC)
-
Perform QC testing with each batch of susceptibility tests using standard QC strains, such as Escherichia coli ATCC 25922. The resulting MIC should fall within the acceptable ranges as defined by CLSI or EUCAST. For E. coli ATCC 25922, the acceptable MIC range is 0.5–2 µg/mL.[2]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fosfomycin Disk Diffusion Testing among Klebsiella pneumoniae Results in Frequent Inner Colonies and Categorical Disagreement Based on Conflicting Breakpoint Organization Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 12. The Role of fosA in Challenges with Fosfomycin Susceptibility Testing of Multispecies Klebsiella pneumoniae Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucose-6-phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Glucose-6-phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. szu.gov.cz [szu.gov.cz]
Technical Support Center: Optimizing Fosfomycin Concentration for In Vitro Bactericidal Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fosfomycin (B1673569) concentration for in vitro bactericidal activity experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of fosfomycin?
A1: Fosfomycin is a bactericidal antibiotic that inhibits the initial step of bacterial cell wall peptidoglycan synthesis.[1][2] It enters the bacterial cell through the glycerophosphate (GlpT) and hexose (B10828440) phosphate (B84403) (UhpT) transport systems.[1][2] Once inside, it irreversibly inhibits the enzyme MurA, which is essential for peptidoglycan production, leading to cell lysis and death.[1][2]
Q2: Why is the addition of Glucose-6-Phosphate (G6P) necessary for in vitro fosfomycin testing?
A2: The addition of Glucose-6-Phosphate (G6P) is crucial because it induces the UhpT transport system in many Gram-negative bacteria, which is a primary route for fosfomycin uptake.[3] Without G6P, the expression of UhpT may be insufficient, leading to reduced fosfomycin entry into the cell and falsely elevated Minimum Inhibitory Concentration (MIC) values.[3] The standard recommended concentration of G6P for susceptibility testing is 25 µg/mL.[3]
Q3: Does G6P affect all bacteria equally?
A3: No, the effect of G6P is species-dependent. While it significantly enhances fosfomycin activity against Enterobacterales like E. coli and Klebsiella spp., its effect is minor in organisms like Pseudomonas aeruginosa, which primarily relies on the GlpT transporter.[3][4] For some species, such as Stenotrophomonas maltophilia, G6P can even have an antagonistic effect.[4]
Q4: How does pH influence the in vitro activity of fosfomycin?
A4: The pH of the culture medium can significantly impact fosfomycin's activity. Acidification of the medium has been shown to increase the susceptibility of some bacterial isolates.[5] For instance, at pH 5, the MIC90 of fosfomycin against E. coli and K. pneumoniae has been observed to decrease, indicating enhanced activity.[5] Conversely, alkaline pH may reduce its effectiveness.[5]
Q5: What is the Mutant Prevention Concentration (MPC) and why is it important?
A5: The Mutant Prevention Concentration (MPC) is the lowest antibiotic concentration that prevents the growth of any first-step resistant mutants from a large bacterial population (typically >10^9 CFU).[6] It represents a concentration at which the emergence of resistance is significantly reduced. The concentration range between the MIC and the MPC is known as the Mutant Selection Window (MSW), where resistant mutants are most likely to be selected.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in MIC results between experiments. | 1. Inconsistent inoculum density.2. Improper preparation or degradation of G6P.3. Variation in media pH.4. Inaccurate drug dilutions. | 1. Standardize inoculum preparation to a 0.5 McFarland standard and use within 15-30 minutes.2. Prepare G6P stock solution fresh and store appropriately. Verify the final concentration in the media.3. Ensure the pH of the Mueller-Hinton medium is within the recommended range (7.2-7.4).4. Calibrate pipettes regularly and use fresh tips for each dilution. |
| "Skipped wells" observed in broth microdilution assays (no growth in a well preceding the MIC). | This is a known phenomenon with fosfomycin testing and can be due to the complex interaction between the drug, the bacteria, and the test conditions. It may not necessarily indicate contamination.[7][8] | 1. Repeat the assay, paying close attention to inoculum preparation and pipetting accuracy.2. If the issue persists, consider using the agar (B569324) dilution method, which is the reference method for fosfomycin and is less prone to this issue.[9] |
| Unexpectedly high MIC values for Enterobacterales. | 1. Omission or incorrect concentration of G6P.2. Emergence of resistant mutants during the assay.3. Presence of intrinsic resistance mechanisms (e.g., fosA gene in some Klebsiella pneumoniae strains).[10] | 1. Confirm the addition of 25 µg/mL G6P to the testing medium.[3]2. Consider determining the Mutant Prevention Concentration (MPC) to understand the potential for resistance development.3. Characterize the isolate for known resistance genes if clinically relevant. |
| No bactericidal effect observed in time-kill assays. | 1. Fosfomycin concentration is too low (sub-inhibitory).2. The bacterial inoculum is too high.3. Rapid emergence of resistant subpopulations. | 1. Perform time-kill assays at various multiples of the MIC (e.g., 1x, 4x, 8x MIC) to determine the optimal bactericidal concentration.2. Ensure the starting inoculum is standardized to ~5 x 10^5 CFU/mL.3. Plate samples from later time points onto agar containing fosfomycin to check for the growth of resistant colonies. |
Data Presentation
Table 1: In Vitro Activity of Fosfomycin (MIC) against Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | - | 1 | 32 | [11] |
| Escherichia coli (ESBL-producing) | - | ≤16 | 64 | [12] |
| Klebsiella spp. | - | 32 | 512 | [11] |
| Klebsiella pneumoniae (ESBL-producing) | - | 32 | >1024 | [13] |
| Enterobacter spp. | - | 8 | 16 | [6] |
| Proteus spp. | - | 1 | 8 | [6] |
| Pseudomonas aeruginosa | 198 | 64 | 256 | [10] |
Note: MIC values were determined by agar dilution with G6P supplementation unless otherwise specified.
Table 2: Mutant Prevention Concentration (MPC) of Fosfomycin against E. coli
| Strain | MIC (µg/mL) | MPC (µg/mL) | Reference(s) |
| E. coli O157:H7 (MDR) | 2000 | 4000 | [5] |
| E. coli (Canine UTI isolates) | 4 (MIC50) | 64 (MPC50) | [14] |
| E. coli (Canine UTI isolates) | 96 (MIC90) | 192 (MPC90) | [14] |
Table 3: Time-Kill Kinetics of Fosfomycin against Gram-Negative Bacteria
| Bacterial Species (Isolate) | Fosfomycin Conc. (x MIC) | Time (hours) | Log10 CFU/mL Reduction | Reference(s) |
| P. aeruginosa (889839) | 4 | 8 | 1.8 | [15] |
| K. pneumoniae (875100) | 2 | 4 | >3 | [15] |
| E. coli (NU14) | 1-8 | 2 | Initial rapid killing | [11] |
| E. coli (NU14) | 16-32 | 2-4 | Below limit of detection | [11] |
Experimental Protocols
Protocol 1: Fosfomycin MIC Determination by Agar Dilution (Reference Method)
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Autoclave and cool to 48-50°C in a water bath.
-
G6P Supplementation: Add a sterile stock solution of Glucose-6-Phosphate (G6P) to the molten agar to achieve a final concentration of 25 µg/mL. Mix gently but thoroughly.
-
Fosfomycin Plate Preparation: Prepare serial twofold dilutions of fosfomycin in sterile distilled water. Add 1 part of each fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA to achieve the final desired concentrations (e.g., 0.25 to 256 µg/mL).[16] Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, pick 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (~1-2 x 10^8 CFU/mL). Dilute this suspension 1:10 in saline.
-
Inoculation: Using a multipoint inoculator or a pipette, spot 1-2 µL of the diluted inoculum onto the surface of the fosfomycin-containing and control (no antibiotic) agar plates. The final inoculum per spot should be approximately 10^4 CFU.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.
Protocol 2: Fosfomycin Mutant Prevention Concentration (MPC) Determination
-
High-Density Inoculum Preparation: Prepare an overnight culture of the test organism. Concentrate the culture by centrifugation and resuspend the pellet in a small volume of saline to achieve a high density of >10^10 CFU/mL. Verify the concentration by serial dilution and plating.
-
MPC Plate Preparation: Prepare MHA plates containing G6P (25 µg/mL) and a range of fosfomycin concentrations, typically starting from the MIC and increasing in twofold dilutions to concentrations well above the MIC (e.g., 1x, 2x, 4x, 8x, 16x, 32x, 64x MIC).
-
Inoculation: Spread a large volume (e.g., 100-200 µL) of the high-density inoculum evenly across the surface of each fosfomycin-containing and control plate to achieve a final inoculum of ≥10^10 CFU per plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 24-48 hours.
-
Result Interpretation: The MPC is the lowest fosfomycin concentration that prevents the growth of any bacterial colonies.
Protocol 3: Fosfomycin Time-Kill Assay
-
Media and Reagent Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 25 µg/mL G6P. Prepare stock solutions of fosfomycin.
-
Inoculum Preparation: Grow an overnight culture of the test organism. Dilute the culture in fresh, pre-warmed CAMHB with G6P to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Assay Setup: Set up a series of tubes or flasks containing the bacterial suspension and fosfomycin at the desired concentrations (e.g., 0x MIC, 1x MIC, 4x MIC, 8x MIC). Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Bacterial Enumeration: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a specific volume of the appropriate dilutions onto MHA plates. Incubate the plates at 35-37°C for 18-24 hours.
-
Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each fosfomycin concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Synergy with another antibiotic is often defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Mandatory Visualizations
Caption: Workflow for Fosfomycin MIC Determination by Agar Dilution.
Caption: Fosfomycin Uptake and Mechanisms of Resistance.
Caption: Troubleshooting Logic for Fosfomycin Susceptibility Testing.
References
- 1. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. connectjournals.com [connectjournals.com]
- 5. Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window—a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. med.stanford.edu [med.stanford.edu]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa [scielo.org.za]
- 16. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
Troubleshooting unexpected results in fosfomycin synergy experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fosfomycin (B1673569) synergy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind fosfomycin synergy testing?
Fosfomycin synergy testing evaluates whether the combined antimicrobial effect of fosfomycin and another antibiotic is greater than the sum of their individual effects. Synergy is often sought to enhance efficacy against multi-drug resistant (MDR) organisms, prevent the emergence of resistance, and potentially reduce required antibiotic dosages.[1][2] The primary mechanism of fosfomycin involves inhibiting the MurA enzyme, an early step in bacterial cell wall peptidoglycan synthesis.[3][4] Synergy can occur when a second antibiotic acts on a different target, leading to a multi-pronged attack on the bacterial cell.[2]
Q2: How is synergy quantitatively defined and interpreted in these experiments?
Synergy is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[5][6]
FICI Calculation: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The resulting FICI value is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive Effect: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
Q3: Why is glucose-6-phosphate (G6P) supplementation critical in fosfomycin susceptibility and synergy testing?
Glucose-6-phosphate (G6P) is a crucial component in testing media for many bacteria because it induces the UhpT transporter system, a primary pathway for fosfomycin to enter the bacterial cell.[3][7] Without G6P, the expression of this transporter can be insufficient, leading to reduced fosfomycin uptake and falsely high MIC values, which could be misinterpreted as resistance.[7] However, the necessity of G6P is species-dependent. For instance, Pseudomonas aeruginosa lacks the UhpT system and relies on the GlpT transporter, so G6P addition does not enhance fosfomycin activity.[7] Conversely, for Stenotrophomonas maltophilia, G6P has been shown to have an antagonistic effect.[7][8] Therefore, adherence to standardized guidelines, such as those from CLSI and EUCAST, which recommend the use of G6P for certain organisms, is critical for accurate and reproducible results.[3][8]
Troubleshooting Guides
Checkerboard Assay
The checkerboard assay is a common method to assess synergy. It involves a two-dimensional array of antibiotic concentrations in a microtiter plate.
Issue 1: Inconsistent MIC or FICI values across replicates.
-
Possible Cause:
-
Solution:
-
Ensure pipettes are calibrated. Use new tips for each dilution to avoid carry-over.
-
Standardize the inoculum using a McFarland standard to achieve a consistent starting bacterial density (typically ~5 x 10^5 CFU/mL).[9]
-
Prepare media with the appropriate concentration of G6P (typically 25 µg/mL) as recommended by CLSI or EUCAST for the organism being tested.[3][8]
-
Issue 2: "Skipped wells" are observed, making MIC determination difficult.
-
Possible Cause: This phenomenon, where bacterial growth appears at higher antibiotic concentrations but not at lower ones, can be due to the "Eagle effect" or paradoxical growth.[9]
-
Solution: According to the Clinical and Laboratory Standards Institute (CLSI), the MIC should be recorded as the lowest concentration with no visible growth. Ensure the purity of the bacterial culture and repeat the assay with careful attention to pipetting and dilution techniques.[9]
Issue 3: Unexpected "indifference" or "antagonism" for a combination expected to be synergistic.
-
Possible Cause:
-
Bacterial Resistance Mechanisms: The test organism may possess resistance mechanisms that counteract the effects of one or both antibiotics. This can include mutations in the target enzyme (MurA), impaired drug uptake (mutations in GlpT or UhpT transporters), or enzymatic inactivation of fosfomycin (e.g., by FosA enzymes).[4][10]
-
Incorrect G6P Concentration: As noted, the absence or incorrect concentration of G6P can lead to falsely high fosfomycin MICs, affecting the FICI calculation.[7]
-
Discordant Sites of Action: Some antibiotic combinations may not be synergistic if their mechanisms of action do not complement each other.[5]
-
-
Solution:
-
Characterize the resistance mechanisms of the bacterial isolate if possible.
-
Verify the correct preparation of the testing medium, including G6P supplementation.
-
Review existing literature to see if synergy between the chosen antibiotics has been previously reported for the specific bacterial species.
-
Time-Kill Assay
Time-kill assays provide dynamic information about the rate of bacterial killing over time.
Issue 1: High variability in colony counts across replicates at the same time point.
-
Possible Cause:
-
Inadequate Mixing: Non-uniform bacterial distribution in the culture tube before sampling.[9]
-
Inconsistent Sampling/Plating: Errors in pipetting during serial dilutions or inconsistent spreading on agar (B569324) plates.[9]
-
-
Solution:
-
Thoroughly vortex the culture tubes before each sampling to ensure a homogenous suspension.
-
Use calibrated pipettes for dilutions and plating. Ensure a consistent volume is plated and spread evenly.
-
Issue 2: Bacterial regrowth after an initial killing phase.
-
Possible Cause:
-
Selection of Resistant Subpopulations: The initial bacterial population may contain a small number of resistant mutants that are selected for and proliferate after the susceptible population is killed.[3][11]
-
Antibiotic Degradation: The antibiotics may not be stable over the entire incubation period (e.g., 24 hours).
-
-
Solution:
-
At the end of the time-kill assay, perform susceptibility testing on the regrown population to check for an increase in MIC.
-
Consult literature for the stability of the antibiotics under the experimental conditions.
-
Issue 3: No significant reduction in bacterial count in the combination compared to single agents.
-
Possible Cause:
-
Solution:
-
Test a range of concentrations, often based on the MIC values (e.g., 0.5x, 1x, 2x MIC).
-
Ensure the starting inoculum is standardized as per guidelines (e.g., ~5 x 10^5 CFU/mL).
-
Data Presentation
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 and ≤ 1.0 | Additive |
| > 1.0 and ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Table 2: Example Synergy Results of Fosfomycin with Beta-Lactams against Gram-Negative Isolates
| Organism | Combination | Synergy (%) | Additive (%) | Indifference (%) | Antagonism (%) |
| E. coli, K. pneumoniae, P. aeruginosa | Fosfomycin + Piperacillin/Tazobactam | 33 | - | - | 0 |
| E. coli, K. pneumoniae, P. aeruginosa | Fosfomycin + Ceftazidime/Avibactam | 30 | - | - | 0 |
| E. coli, K. pneumoniae, P. aeruginosa | Fosfomycin + Temocillin | 27 | - | - | 0 |
| E. coli, K. pneumoniae, P. aeruginosa | Fosfomycin + Aztreonam | - | 83 | - | 0 |
| E. coli, K. pneumoniae, P. aeruginosa | Fosfomycin + Meropenem | - | 83 | - | 0 |
| E. coli, K. pneumoniae, P. aeruginosa | Fosfomycin + Tigecycline | 0 | 0 | 100 | 0 |
Data adapted from a study on 30 'resistant' Gram-negative isolates.[5]
Experimental Protocols
Broth Microdilution Checkerboard Assay
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a concentration at least 10 times the highest concentration to be tested.
-
Prepare Microtiter Plate: In a 96-well plate, create a two-dimensional gradient of the two antibiotics.
-
Add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 25 µg/mL G6P if required for the test organism, to all wells.
-
Serially dilute Drug A horizontally and Drug B vertically.
-
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9]
-
Inoculation: Add 50 µL of the prepared inoculum to each well.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth.
-
FICI Calculation: Calculate the FICI as described in the FAQs section.
Time-Kill Assay
-
Preparation: Set up tubes containing CAMHB (with G6P if necessary) with the following conditions:
-
Growth control (no antibiotic)
-
Drug A alone (e.g., at 1x MIC)
-
Drug B alone (e.g., at 1x MIC)
-
Combination of Drug A and Drug B (e.g., at 1x MIC each)
-
-
Inoculation: Inoculate each tube with the test organism to a starting density of ~5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[1]
Visualizations
References
- 1. Synergy Mechanisms of Daptomycin-Fosfomycin Combinations in Daptomycin-Susceptible and -Resistant Methicillin-Resistant Staphylococcus aureus: In Vitro, Ex Vivo, and In Vivo Metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Glucose-6-phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
Technical Support Center: The Impact of Glucose-6-Phosphate on Fosfomycin In Vitro Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the critical role of glucose-6-phosphate (G6P) in the in vitro activity of the antibiotic fosfomycin (B1673569). Accurate susceptibility testing is paramount for both clinical diagnostics and novel drug development, and understanding the nuances of G6P's effect is essential for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of glucose-6-phosphate (G6P) in fosfomycin susceptibility testing?
A1: Glucose-6-phosphate (G6P) is a crucial supplement in microbiological media for testing the susceptibility of many bacteria to fosfomycin, particularly within the Enterobacterales order.[1] Fosfomycin's chemical structure mimics that of G6P, allowing it to be actively transported into the bacterial cell through two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[2][3] The expression of the UhpT transporter is induced by the presence of extracellular G6P.[2][4] Without G6P, the expression of UhpT may be insufficient, leading to reduced fosfomycin uptake and falsely elevated minimum inhibitory concentration (MIC) values, which could be misinterpreted as resistance.[1][3]
Q2: Is G6P supplementation necessary for all bacterial species when testing fosfomycin susceptibility?
A2: No, the necessity of G6P supplementation is species-dependent. For organisms like Escherichia coli and other Enterobacterales that possess the G6P-inducible UhpT transport system, its inclusion is critical for accurate susceptibility testing.[1] However, some bacteria, such as Pseudomonas aeruginosa, lack the UhpT system and rely solely on the GlpT transporter for fosfomycin uptake.[1][2] Therefore, the addition of G6P to the testing medium will not enhance fosfomycin's activity against these organisms.[1] Furthermore, in some species like Stenotrophomonas maltophilia, G6P has been shown to have an antagonistic effect, reducing fosfomycin's activity.[1][5]
Q3: What are the recommended concentrations of G6P for fosfomycin antimicrobial susceptibility testing (AST)?
A3: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized recommendations for G6P concentration to ensure inter-laboratory reproducibility.[1][6] The universally accepted concentration for the reference method of agar (B569324) dilution is 25 µg/mL (or 25 mg/L) of G6P.[1][6][7] For disk diffusion tests, disks are impregnated with 200 µg of fosfomycin and 50 µg of G6P.[1][4][7]
Q4: What are the potential consequences of using a suboptimal G6P concentration?
A4: Using an incorrect G6P concentration can lead to significant errors in susceptibility testing.
-
Too Low or No G6P: This can result in insufficient induction of the UhpT transporter, leading to decreased fosfomycin uptake and falsely high MIC values.[1][3] This could lead to the misclassification of a susceptible isolate as resistant, potentially eliminating a viable treatment option.
-
Too High G6P: While less common, excessively high concentrations of G6P could potentially interfere with bacterial metabolism or the assay itself.[1]
Recent studies have also indicated that the standard 25 µg/mL G6P concentration may not be optimal for detecting certain low-level fosfomycin resistance mutations.[1][4] While this concentration is standard for clinical testing, research applications may require titration to investigate specific resistance mechanisms.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High MIC values for known susceptible Enterobacterales isolates | Insufficient or no G6P in the testing medium. | Ensure the Mueller-Hinton agar or broth is supplemented with 25 µg/mL of G6P. Prepare fresh G6P solutions and verify the final concentration in the medium. |
| Degradation of G6P in the medium. | Prepare G6P-supplemented media fresh on the day of use. Store G6P stock solutions at the recommended temperature and for no longer than the specified shelf life. | |
| Inconsistent MIC results between experimental repeats | Uneven distribution of G6P in the agar. | Ensure thorough mixing of the G6P solution into the molten agar before pouring plates. |
| Variation in inoculum size. | Standardize the bacterial inoculum to 0.5 McFarland before inoculation. | |
| No potentiation of fosfomycin activity in E. coli with G6P | The isolate may have a mutation in the uhpT gene or its regulatory elements. | Sequence the uhp region to check for mutations. Test for fosfomycin susceptibility in the presence of glycerol-3-phosphate to assess the functionality of the GlpT transporter. |
| The isolate may belong to a species that does not utilize the UhpT transporter for fosfomycin uptake. | Confirm the species identification of the bacterial isolate. | |
| Reduced fosfomycin activity observed with G6P supplementation | The bacterial species, such as Stenotrophomonas maltophilia, may exhibit an antagonistic interaction with G6P. | For such species, perform fosfomycin susceptibility testing without G6P supplementation and consult relevant literature for appropriate testing conditions.[5] |
Data Presentation
Table 1: Recommended G6P Concentrations for Fosfomycin Susceptibility Testing
| Testing Method | Fosfomycin Concentration | G6P Concentration | Reference |
| Agar Dilution (Reference Method) | Varies | 25 µg/mL | [1][6][7] |
| Disk Diffusion | 200 µg per disk | 50 µg per disk | [1][4][7] |
Table 2: Impact of G6P on Fosfomycin MIC for Different Bacterial Species
| Bacterial Species | UhpT Transporter | Effect of G6P on Fosfomycin Activity |
| Escherichia coli | Present | Potentiation (Lower MIC) |
| Klebsiella pneumoniae | Present | Potentiation (Lower MIC) |
| Pseudomonas aeruginosa | Absent | No significant effect |
| Stenotrophomonas maltophilia | Absent | Antagonism (Higher MIC) |
Experimental Protocols
Protocol 1: Preparation of Mueller-Hinton Agar with Glucose-6-Phosphate for Fosfomycin Agar Dilution
-
Prepare Mueller-Hinton agar according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool to 45-50°C in a water bath.
-
Prepare a sterile stock solution of glucose-6-phosphate (e.g., 10 mg/mL in sterile distilled water).
-
Aseptically add the G6P stock solution to the molten agar to achieve a final concentration of 25 µg/mL. For example, add 0.25 mL of a 10 mg/mL G6P stock solution to 100 mL of Mueller-Hinton agar.
-
Mix the agar thoroughly but gently to ensure even distribution of the G6P without introducing air bubbles.
-
Dispense the G6P-supplemented agar into sterile Petri dishes.
-
Allow the plates to solidify at room temperature and then store them at 2-8°C until use. Plates should be used within a week of preparation.
Protocol 2: Fosfomycin Disk Diffusion Susceptibility Testing
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate supplemented with 25 µg/mL G6P.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a fosfomycin disk containing 200 µg of fosfomycin and 50 µg of G6P to the surface of the agar.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Measure the diameter of the zone of inhibition to the nearest millimeter.
-
Interpret the results based on the latest CLSI or EUCAST breakpoint guidelines.
Mandatory Visualization
Caption: Mechanism of fosfomycin uptake and its inhibition of the MurA enzyme.
Caption: Troubleshooting workflow for unexpected fosfomycin susceptibility results.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glucose-6-phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Detection of Low-Level Fosfomycin-Resistant Variants by Decreasing Glucose-6-Phosphate Concentration in Fosfomycin Susceptibility Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Fosfomycin-Induced Sodium Overload and Hypokalemia
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing sodium overload and hypokalemia, potential side effects associated with intravenous (IV) fosfomycin (B1673569) administration during pre-clinical and clinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving intravenous fosfomycin and provides actionable solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly high serum sodium levels (Hypernatremia) in animal models or cell cultures. | High sodium content of the fosfomycin formulation. Each gram of IV fosfomycin contains approximately 0.32-0.33 grams of sodium.[1] The diluent used for fosfomycin reconstitution (e.g., 0.9% NaCl) contributes to the total sodium load.[2] | 1. Review Diluent Choice: If permissible for your experimental design, consider reconstituting fosfomycin in a 5% dextrose solution instead of 0.9% sodium chloride to reduce the total sodium administered.[3][2] 2. Adjust Dosing Regimen: If therapeutically viable, explore if a lower dose or a different dosing interval of fosfomycin could mitigate the hypernatremia while maintaining efficacy. 3. Monitor Fluid Balance: In animal studies, ensure adequate free water intake to help compensate for the increased sodium load.[4] 4. Refine Experimental Protocol: Refer to Experimental Protocol 2 for detailed steps on monitoring and managing electrolyte levels in animal models. |
| Progressive decrease in serum potassium levels (Hypokalemia) during the study. | Fosfomycin is postulated to increase urinary excretion of potassium in the distal renal tubules. The high sodium load delivered to the distal nephron can enhance potassium secretion. | 1. Proactive Monitoring: Implement frequent monitoring of serum potassium levels, especially during the initial days of fosfomycin administration. The average onset of hypokalemia is around 3.9 days.[2] 2. Potassium Supplementation: In animal studies, consider prophylactic or therapeutic potassium supplementation in the diet or drinking water. The required dosage should be determined based on the severity of hypokalemia and the animal model.[5] 3. Infusion Rate: Some clinical data suggests that prolonged infusion of fosfomycin (e.g., over 4 hours) may be associated with a lower incidence of hypokalemia compared to rapid infusions (30-60 minutes). This could be explored in your experimental design. 4. Investigate Renal Handling: Utilize Experimental Protocol 2 to measure 24-hour urinary potassium excretion to confirm renal potassium wasting. |
| Inconsistent electrolyte measurements between subjects or experiments. | Variability in animal hydration status, diet, or sample collection and processing.[4] In vitro, variability could stem from cell passage number, confluency, or assay conditions. | 1. Standardize Procedures: Ensure all animals are acclimatized under the same environmental conditions and have consistent access to food and water.[5] Standardize sample collection times and processing techniques.[6] 2. Control Dietary Intake: For animal studies, providing a fixed amount of a gel-based diet can improve consistency in food and water intake.[7] 3. In Vitro Consistency: Use cells within a consistent and low passage number. Ensure cell monolayers are confluent and exhibit stable transepithelial electrical resistance (TEER) before initiating experiments.[8] 4. Calibrate Instruments: Regularly calibrate all instruments used for electrolyte analysis. |
| Difficulty in establishing a stable in vitro model of renal proximal tubule cells. | Primary renal cells can be challenging to culture and may lose their specific characteristics over time.[9] | 1. Follow Validated Protocols: Adhere strictly to established protocols for isolating and culturing human renal proximal tubule epithelial cells. Refer to Experimental Protocol 1 for a detailed methodology. 2. Characterize Cell Phenotype: Regularly verify the expression of key proximal tubule markers and transporter proteins to ensure the model's validity.[8] 3. Optimize Culture Conditions: Use appropriate serum-free media supplemented with necessary growth factors to maintain cell differentiation.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind fosfomycin-induced sodium overload?
A1: Intravenous fosfomycin is formulated as a disodium (B8443419) salt. Each gram of fosfomycin contains a significant amount of sodium, approximately 14.5 mEq or 0.32-0.33 grams.[1] This high sodium content directly contributes to an increased total body sodium load, which can lead to hypernatremia, especially with high-dose or prolonged therapy.[11]
Q2: What is the proposed mechanism for fosfomycin-induced hypokalemia?
A2: The leading hypothesis is that the large sodium load delivered to the distal nephron from the intravenous fosfomycin solution acts as a non-reabsorbable anion. This increases the luminal electronegativity in the distal tubules and collecting ducts, which in turn drives the secretion of potassium into the tubular fluid, leading to increased urinary potassium excretion and subsequent hypokalemia.[1][12]
Q3: How common are sodium overload and hypokalemia with intravenous fosfomycin?
A3: The incidence varies across studies, but both are considered common adverse events. Some studies report hypernatremia in up to 42.6% of patients and hypokalemia in up to 39.9% of patients receiving intravenous fosfomycin.[12][13] A study in critically ill patients found hypernatremia developed in 41.9% and hypokalemia in 33.9% of patients.[3][2]
Q4: What factors might increase the risk of developing these electrolyte imbalances?
A4: Risk factors can include high doses of fosfomycin (though some studies show conflicting results), prolonged duration of therapy, pre-existing renal impairment, and co-administration of other medications affecting electrolyte balance.[14] In critically ill patients, higher APACHE II scores, the need for enteral nutrition, and albumin replacement have been associated with a higher risk of hypernatremia.[3][2]
Q5: Are there any preventative measures that can be taken in an experimental setting?
A5: Yes. In animal models, providing a potassium-rich diet and ensuring free access to water can be beneficial.[5] Using a 5% dextrose solution as a diluent for fosfomycin instead of 0.9% NaCl can help reduce the overall sodium load.[3][2] Close monitoring of serum electrolytes allows for early intervention.
Q6: How should I monitor for these electrolyte disturbances in my experiments?
A6: For in vivo studies, regular monitoring of serum sodium and potassium is crucial. Collection of 24-hour urine samples to measure electrolyte excretion can provide valuable data on renal handling of these ions. Refer to Experimental Protocol 2 for a detailed guide. For in vitro studies, ion-sensitive fluorescent dyes or electrophysiological techniques can be used to measure changes in ion transport across renal epithelial cell monolayers.
Data Presentation
Table 1: Sodium Content of Intravenous Fosfomycin
| Parameter | Value | Reference |
| Sodium Content per gram of Fosfomycin | ~0.32 - 0.33 g | [1][11] |
| Moles of Sodium per gram of Fosfomycin | ~14.5 mEq | [14] |
Table 2: Incidence of Hypernatremia and Hypokalemia in Clinical Studies with Intravenous Fosfomycin
| Study Population | Fosfomycin Daily Dose | Incidence of Hypernatremia | Incidence of Hypokalemia | Reference |
| Critically ill patients | 11.7 ± 4.06 g | 24.3% | 62.1% | [1] |
| Critically ill patients | Not specified | 41.9% | 33.9% | [3][2] |
| General patient population | 16 g/day (median) | 42.6% | 39.9% | [12][13] |
| Critically ill patients | 11.1 ± 5.2 g/day | 33.33% | 28.57% | [14] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Fosfomycin's Effect on Renal Proximal Tubule Cells
This protocol details the culture of human renal proximal tubule epithelial cells (RPTECs) and the subsequent assessment of fosfomycin's impact on their function.
1. Cell Culture of Human RPTECs [8][10][15]
-
Cell Source: Commercially available primary human RPTECs or cells isolated from human kidney tissue following established protocols.[9][16]
-
Culture Medium: Use a serum-free, hormonally defined medium specifically formulated for RPTECs.
-
Coating of Cultureware: Coat culture flasks and plates with a suitable extracellular matrix component, such as poly-L-lysine or collagen.[15]
-
Seeding and Culture:
-
Seed cells at a density of approximately 5,000 cells/cm².[15]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Replace the medium 16-24 hours after seeding to remove non-adherent cells and residual cryopreservative.
-
Change the medium every 2-3 days until the cells reach approximately 90% confluency.
-
-
Subculture:
-
Wash cells with Ca²⁺/Mg²⁺-free Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Briefly incubate with a pre-warmed trypsin-EDTA solution (e.g., 0.25%) to detach the cells.
-
Neutralize the trypsin with a medium containing a trypsin inhibitor or serum.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and re-plate.
-
2. Fosfomycin Exposure and Assessment
-
Experimental Setup:
-
Seed RPTECs on permeable supports (e.g., Transwell® inserts) to allow for the formation of a polarized monolayer with distinct apical and basolateral compartments.
-
Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Fosfomycin Treatment:
-
Once a stable TEER is achieved, expose the cells to varying concentrations of fosfomycin in the culture medium for defined periods (e.g., 24, 48, 72 hours). Include a vehicle control group.
-
-
Assessment of Ion Transporter Activity:
-
Na+/K+-ATPase Activity Assay: [17][18][19]
-
After fosfomycin exposure, permeabilize the cells to allow access to the intracellular components.
-
Measure the rate of ATP hydrolysis in the presence and absence of ouabain, a specific inhibitor of the Na+/K+-ATPase. The difference in ATP hydrolysis represents the Na+/K+-ATPase activity.
-
Quantify the released inorganic phosphate (B84403) (Pi) using a colorimetric assay.
-
-
Ion Flux Assays: Use ion-sensitive fluorescent dyes to measure intracellular sodium and potassium concentrations and their flux across the cell membrane in response to fosfomycin.
-
Protocol 2: In Vivo Assessment of Fosfomycin-Induced Electrolyte Imbalance in a Rat Model
This protocol provides a framework for studying the effects of intravenous fosfomycin on sodium and potassium homeostasis in rats.[5][20][21]
1. Animal Model and Acclimatization
-
Animal Strain: Male Wistar rats (200-250g).
-
Housing: House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to allow for acclimatization.[5]
-
Diet and Water: Provide standard chow and water ad libitum. For more controlled studies, a gel-based diet can be used to standardize food and water intake.[7]
2. Experimental Groups and Fosfomycin Administration
-
Group Allocation:
-
Group A: Control (Vehicle - e.g., 5% Dextrose).
-
Group B: Low-Dose Fosfomycin.
-
Group C: High-Dose Fosfomycin.
-
-
Administration: Administer fosfomycin or vehicle intravenously (e.g., via tail vein) daily for a predetermined study duration (e.g., 7 days).
3. Sample Collection and Monitoring
-
Blood Sampling: Collect blood samples (e.g., from the tail vein or saphenous vein) at baseline and at regular intervals throughout the study for serum electrolyte analysis.
-
24-Hour Urine Collection: [4][6][22][23]
-
House the rats in metabolic cages designed for the separate collection of urine and feces.
-
Collect urine over a 24-hour period into a collection tube.
-
Measure the total urine volume.
-
Centrifuge the urine to remove any debris and store the supernatant at -80°C until analysis.
-
-
Monitoring: Record body weight, food intake, and water consumption daily.
4. Analysis
-
Serum and Urine Electrolytes: Measure the concentrations of sodium and potassium in serum and urine samples using an automated electrolyte analyzer or flame photometry.[6]
-
Data Calculation:
-
Calculate the total 24-hour urinary excretion of sodium and potassium (Concentration x 24-hour urine volume).
-
Assess changes in serum electrolytes from baseline for each group.
-
Compare the results between the control and fosfomycin-treated groups to determine the dose-dependent effects on electrolyte balance.
-
Mandatory Visualization
References
- 1. A Real-world Study on Prescription Pattern of Fosfomycin in Critical Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. floradergisi.org [floradergisi.org]
- 4. Improved protocols for the study of urinary electrolyte excretion and blood pressure in rodents: use of gel food and stepwise changes in diet composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Urinary and Plasma Electrolytes in a Rat Model of Unilateral Ureteric Obstruction (UUO) [openurologyandnephrologyjournal.com]
- 7. Research Portal [iro.uiowa.edu]
- 8. A Novel Protocol for Culturing Polarized Proximal Tubular Epithelial Cells from Kidney Biopsies: Enhancing Platforms for Drug Excretion and Nephrotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary Culture of Human Renal Proximal Tubule Epithelial Cells and Interstitial Fibroblasts | Springer Nature Experiments [experiments.springernature.com]
- 10. Primary Kidney Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hypernatremia During Intravenous Treatment With Fosfomycin: A Retrospective Medical Record Review Study and an Analysis of Spontaneous Reports in the EudraVigilance Database [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. zen-bio.com [zen-bio.com]
- 16. karger.com [karger.com]
- 17. Determination of Na-K-ATPase activity in single segments of the mammalian nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. assaygenie.com [assaygenie.com]
- 20. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. testmenu.com [testmenu.com]
Technical Support Center: Fosfomycin Dosage in Renal Impairment Research Models
Welcome to the technical support center for researchers utilizing fosfomycin (B1673569) in preclinical models with renal impairment. This resource provides guidance on dosage adjustments, experimental protocols, and answers to frequently asked questions to ensure the accuracy and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the pharmacokinetics of fosfomycin?
A1: Renal impairment significantly alters the pharmacokinetics of fosfomycin. As a drug primarily eliminated by the kidneys through glomerular filtration, reduced renal function leads to decreased clearance and a prolonged half-life.[1][2] In humans with varying degrees of renal impairment (creatinine clearances from 54 mL/min down to 7 mL/min), the half-life of fosfomycin can increase from approximately 11 hours to as long as 50 hours.[3] Consequently, the percentage of fosfomycin recovered in the urine decreases, indicating reduced excretion.[3] This accumulation can lead to higher plasma concentrations, which must be considered to avoid potential toxicity in research models. While fosfomycin is generally well-tolerated, high doses have been associated with nephrotoxicity in animal studies.[4]
Q2: How can I induce a reliable renal impairment model for my fosfomycin dosage study?
A2: Several established methods can be used to induce acute kidney injury (AKI) or chronic kidney disease (CKD) in research models. The choice of model depends on the specific research question.
-
Cisplatin-Induced AKI: A common model involves a single intraperitoneal injection of cisplatin (B142131) (e.g., 20–30 mg/kg in mice).[5] This typically causes peak kidney injury within 48–72 hours.[5] For longer-term studies that better mimic human cisplatin-induced AKI, repeated low doses of cisplatin can be administered.[6]
-
Ischemia-Reperfusion (IR) Injury: This surgical model involves clamping the renal artery and/or vein for a specific duration (e.g., 30-45 minutes in mice) followed by reperfusion.[7] This method results in acute tubular necrosis and increased serum creatinine (B1669602) and BUN.[6]
-
Sepsis-Induced AKI: Sepsis can be induced through methods like cecal ligation and puncture (CLP) to model AKI associated with systemic infection.
It is crucial to characterize the degree of renal impairment in your model by measuring serum creatinine (SCr) and/or blood urea (B33335) nitrogen (BUN) and, if possible, calculating creatinine clearance before and after inducing injury.[5]
Q3: Are there established guidelines for adjusting fosfomycin dosage in renally impaired animal models?
A3: Specific, standardized guidelines for fosfomycin dosage adjustment in preclinical models of renal impairment are not widely published. Researchers typically adapt human clinical guidelines based on the severity of renal dysfunction in their animal models. The key is to aim for drug exposure (AUC - area under the curve) that mimics the desired human clinical scenario. For instance, a study in rats suggested that a fosfomycin dose of 200 to 500 mg/kg three times daily is comparable to an 8 g three times daily dose in humans.[8] Therefore, dosage adjustments should be guided by pharmacokinetic studies in the specific animal model and the degree of renal impairment.
Q4: Can I use the oral formulation of fosfomycin in my animal studies?
A4: Yes, the oral formulation (fosfomycin tromethamine) can be used. However, it's important to be aware of its bioavailability, which can differ between species. For example, the oral bioavailability of fosfomycin tromethamine is higher than the calcium salt.[9] Pharmacokinetic studies in dogs have been conducted to determine effective oral doses.[9] When using an oral formulation, ensure consistent administration and consider potential effects of the vehicle on absorption.
Troubleshooting Guide
Issue: High mortality in my cisplatin-induced AKI model.
-
Possible Cause: The dose of cisplatin may be too high for the specific strain or age of the animals.
-
Troubleshooting Steps:
-
Reduce the dose of cisplatin. A dose-response study may be necessary to find the optimal concentration that induces significant renal injury without causing excessive mortality.[5]
-
Consider a long-term, low-dose cisplatin model, which can induce more selective kidney injury with lower mortality.[6]
-
Ensure adequate hydration of the animals before and after cisplatin administration.
-
Issue: Inconsistent levels of renal impairment across my animal cohort.
-
Possible Cause: Variability in the surgical procedure for ischemia-reperfusion injury or inconsistent drug administration.
-
Troubleshooting Steps:
-
For IR models: Standardize the duration of ischemia and ensure consistent surgical technique. The expertise of the surgeon is critical.[6]
-
For drug-induced models: Ensure accurate and consistent dosing for each animal based on its body weight.
-
Monitor renal function markers (serum creatinine, BUN) for each animal to stratify them into groups with similar degrees of renal impairment before initiating fosfomycin treatment.
-
Issue: Unexpectedly high or low fosfomycin plasma concentrations in renally impaired models.
-
Possible Cause: The initial dose adjustment was not appropriate for the level of renal impairment in the model.
-
Troubleshooting Steps:
-
Conduct a pilot pharmacokinetic study in a small group of animals with the induced renal impairment to determine the actual clearance and half-life of fosfomycin in your specific model.
-
Adjust the dosing regimen (dose and frequency) based on the pilot PK data to achieve the target plasma concentrations. The half-life of fosfomycin in mice is significantly shorter (around 28 minutes) than in humans, which needs to be factored into the dosing schedule.[10]
-
Data Presentation: Dosage Adjustment Guidelines (Adapted from Human Data)
The following tables provide a starting point for adjusting intravenous fosfomycin dosage in research models based on creatinine clearance (CrCl). These are adapted from human clinical guidelines and should be validated with pharmacokinetic studies in the specific animal model.
Table 1: Intravenous Fosfomycin Dosage Adjustment Based on Creatinine Clearance
| Creatinine Clearance (mL/min) | Recommended Daily Dose (% of normal dose) | Dosing Frequency | Example (Normal Dose: 12 g/day ) | Example (Normal Dose: 16 g/day ) |
| 40 - 130 | 100% | 2 to 4 divided doses | 4 g every 8 hours | 4 g every 6 hours |
| 30 - 39 | 75% | 2 to 3 divided doses | 3 g every 8 hours | 4 g every 8 hours |
| 20 - 29 | 60% | 2 to 3 divided doses | 4 g every 12 hours | 4 g every 12 hours |
| 10 - 19 | 40% | 2 to 3 divided doses | 3 g every 12 hours | 2 g every 8 hours |
| < 10 | 20% | 1 to 2 divided doses | 3 g every 24 hours | 2 g every 12 hours |
Adapted from MIMS Thailand.[11] Note: The manufacturer's labeling suggests that for CrCl < 40 mL/min, the initial loading dose should be increased, but not to exceed 8 g.[11]
Table 2: Intravenous Fosfomycin Maintenance Dose for Different Levels of Renal Impairment (IV Dosing)
| Creatinine Clearance (mL/min) | Loading Dose | Maintenance Dose |
| 41-50 | 6 g IV | 4 g IV every 8 hours |
| 31-40 | 6 g IV | 3 g IV every 8 hours |
| 21-30 | 6 g IV | 5 g IV every 24 hours |
| 11-20 | 6 g IV | 3 g IV every 24 hours |
Source: Contepo (fosfomycin) dosing information.[12]
Experimental Protocols
Protocol 1: Induction of Cisplatin-Induced Acute Kidney Injury (AKI) in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Baseline Measurements: Collect blood samples via tail vein for baseline serum creatinine (SCr) and blood urea nitrogen (BUN) analysis.
-
Cisplatin Administration: Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 20-30 mg/kg.[5] The cisplatin should be dissolved in sterile saline.
-
Monitoring: Monitor animals daily for signs of distress, weight loss, and changes in behavior.
-
Induction Confirmation: At 48-72 hours post-injection, collect blood samples to measure SCr and BUN to confirm the induction of AKI.[5] An increase in SCr of more than 50% from the basal value within 7 days is a diagnostic criterion for AKI.[5]
-
Fosfomycin Administration: Once AKI is confirmed, begin the fosfomycin dosing regimen as per your experimental design.
Protocol 2: Measurement of Creatinine Clearance (CrCl) in Rodent Models
-
Metabolic Cages: House individual animals in metabolic cages to allow for the separate collection of urine and feces.
-
Urine Collection: Collect urine over a 24-hour period. Measure the total urine volume.
-
Blood Sample: At the end of the 24-hour urine collection, collect a blood sample to measure serum creatinine.
-
Creatinine Measurement: Measure the creatinine concentration in both the urine and serum samples using a validated assay (e.g., ELISA or a colorimetric assay).
-
Calculation: Calculate creatinine clearance using the following formula:
-
CrCl (mL/min) = (Urine Creatinine Concentration × Urine Volume) / (Serum Creatinine Concentration × Time of Urine Collection in minutes)
-
-
Normalization: Normalize the CrCl to the animal's body weight (e.g., mL/min/100g).
Visualizations
References
- 1. Deciphering pharmacokinetics and pharmacodynamics of fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of intravenous fosfomycin: dose optimization for critically ill patients with and without kidney replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. [Fosfomycin: animal experiments on nephrotoxicity, pharmacokinetics and therapeutic efficacy (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental models of acute kidney injury for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics and Pharmacodynamics of Fosfomycin and Its Activity against Extended-Spectrum-β-Lactamase-, Plasmid-Mediated AmpC-, and Carbapenemase-Producing Escherichia coli in a Murine Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swdcph.moph.go.th [swdcph.moph.go.th]
- 12. reference.medscape.com [reference.medscape.com]
Interpreting variable fosfomycin susceptibility results for Pseudomonas aeruginosa
Welcome to the technical support center for fosfomycin (B1673569) susceptibility testing of Pseudomonas aeruginosa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret variable susceptibility results and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why are my fosfomycin susceptibility results for P. aeruginosa inconsistent between experiments or methods?
A1: Inconsistent fosfomycin minimum inhibitory concentration (MIC) results for P. aeruginosa are a well-documented issue stemming from several factors:
-
Testing Method: The reference method for fosfomycin susceptibility testing is agar (B569324) dilution (AD).[1][2][3] Other methods like broth microdilution (BMD) and disk diffusion are known to produce less reliable or discordant results.[3][4] BMD, in particular, can be difficult to interpret due to trailing endpoints and the "skipped wells" phenomenon.[2][5]
-
Media Supplementation: For many Gram-negative bacteria, the addition of glucose-6-phosphate (G6P) to the testing medium is critical for inducing a key fosfomycin transporter (UhpT).[1][6] However, P. aeruginosa lacks the UhpT transporter and relies solely on the GlpT transporter for fosfomycin uptake.[2][6][7] Therefore, G6P supplementation does not enhance fosfomycin activity and is considered unnecessary for this organism.[2][6][7]
-
Resistance Mechanisms: P. aeruginosa can develop resistance through mutations in the glpT gene, which prevents the antibiotic from entering the cell, or through the enzymatic inactivation of fosfomycin by the chromosomally encoded FosA enzyme.[2][8][9] The presence of heteroresistant subpopulations can also lead to variable results, especially in disk diffusion and gradient strip tests where inner colonies may appear within the zone of inhibition.[7][10][11]
-
Lack of Specific Breakpoints: Neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established specific fosfomycin breakpoints for P. aeruginosa.[2][4][12] Researchers often extrapolate from the E. coli breakpoints, but this practice is discouraged due to the different biology and higher MIC values typically observed for P. aeruginosa.[2][12][13]
Q2: What is the role of Glucose-6-Phosphate (G6P) and should I use it for P. aeruginosa testing?
A2: Glucose-6-phosphate (G6P) induces the expression of the UhpT hexose (B10828440) phosphate (B84403) transporter in many Enterobacterales, which is a primary route for fosfomycin to enter the bacterial cell.[6][14] This is why CLSI and EUCAST mandate the addition of 25 µg/mL of G6P for testing these organisms.[1][15] However, P. aeruginosa does not possess the UhpT transport system.[2][6][12] It relies exclusively on the GlpT glycerol-3-phosphate transporter.[2][7] Therefore, adding G6P to the testing medium for P. aeruginosa will not enhance fosfomycin's activity and is not necessary.[6][7]
Q3: My agar dilution and broth microdilution MICs for the same isolate do not match. Why?
A3: It is common to observe higher MIC values with broth microdilution (BMD) compared to the reference agar dilution (AD) method for P. aeruginosa.[12][16] One study found that while essential agreement was high (91.3%), BMD produced an epidemiological cutoff value (ECV) of 512 µg/ml, whereas AD resulted in an ECV of 256 µg/ml.[12][17] This discrepancy can lead to an isolate being categorized as susceptible by AD but intermediate or resistant by BMD when using extrapolated breakpoints.[12] The reasons for this bias include challenges in reading BMD results due to trailing growth and the potential for selecting resistant mutants in the broth environment.[2][5]
Q4: I see "skipped wells" in my broth microdilution assay. What does this mean?
A4: "Skipped wells" refers to the phenomenon where there is no bacterial growth in one or more wells at lower fosfomycin concentrations, but growth reappears in wells with higher concentrations, before the true MIC is reached.[5] This is a known issue with fosfomycin BMD testing and contributes to why the method is not recommended by CLSI or EUCAST.[2][5] The exact cause is complex but is thought to be related to the selection of resistant subpopulations at certain antibiotic concentrations. This phenomenon makes determining the true MIC difficult and unreliable.
Data Presentation: Method Comparison
The following tables summarize the differences in MIC distributions when testing P. aeruginosa with different methods. Note that interpretations are based on extrapolated E. coli breakpoints (Susceptible ≤64 µg/mL, Intermediate 128 µg/mL, Resistant ≥256 µg/mL), a practice that should be approached with caution.[12]
Table 1: Comparison of MIC50, MIC90, and Epidemiological Cutoff Values (ECV) by Testing Method
| Method | MIC50 (µg/mL) | MIC90 (µg/mL) | ECV (µg/mL) | Reference |
| Agar Dilution (AD) | 64 | 256 | 256 | [4][12] |
| Broth Microdilution (BMD) | 128 | 256 | 512 | [12] |
Table 2: Categorical Agreement between Methods using Extrapolated Breakpoints
| Method | % Susceptible (≤64 µg/mL) | % Intermediate (128 µg/mL) | % Resistant (≥256 µg/mL) | Reference |
| Agar Dilution (AD) | 86.4% | - | 13.6% | [4] |
| Broth Microdilution (BMD) | 80.6% | - | 19.4% | [4] |
| Disk Diffusion (DD) | 85.8% | - | - | [12] |
Data synthesized from studies on large collections of clinical P. aeruginosa isolates. Percentages may vary between studies.
Experimental Protocols
Protocol 1: Agar Dilution (AD) for Fosfomycin Susceptibility Testing (Reference Method)
This protocol is adapted from CLSI and EUCAST guidelines.[1][3]
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add supplements. Although G6P is not required for P. aeruginosa, if testing mixed batches of organisms, prepare MHA with 25 µg/mL of G6P.[1]
-
Fosfomycin Plate Preparation: Prepare a stock solution of fosfomycin.[1] Perform serial twofold dilutions of the antibiotic in sterile water. For each concentration, add 1 part of the fosfomycin dilution to 9 parts of molten MHA (e.g., 2 mL antibiotic solution to 18 mL agar).[1] Mix thoroughly and pour into sterile petri dishes. Allow plates to solidify. Include a drug-free plate as a growth control.
-
Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline (0.85% NaCl).[1] Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1] Dilute this suspension 1:10 in saline to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
Inoculation: Using an inoculum replicator, spot approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the growth control.[1] Allow the spots to dry completely before inverting the plates.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth, disregarding a single colony or a faint haze.[3]
Protocol 2: Broth Microdilution (BMD) for Fosfomycin Susceptibility Testing
While not the reference method, BMD is often used in automated systems.[4]
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).[18] As with AD, G6P supplementation is not required for P. aeruginosa.
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of CAMHB to all wells. Add 50 µL of the starting fosfomycin concentration to the first well and perform serial twofold dilutions across the plate by transferring 50 µL from one well to the next.[18] Discard the final 50 µL from the last dilution well. This leaves 50 µL in each well. Designate growth control (broth + inoculum) and sterility control (broth only) wells.[18]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration in the wells of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.[18]
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of fosfomycin with no visible growth. Be cautious when interpreting results due to the potential for skipped wells and trailing endpoints.
Visual Guides
Fosfomycin Uptake and Resistance in P. aeruginosa
Caption: Fosfomycin uptake and resistance pathways in P. aeruginosa.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting logic for variable fosfomycin results.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Activity of Fosfomycin against a Collection of Clinical Pseudomonas aeruginosa Isolates from 16 Spanish Hospitals: Establishing the Validity of Standard Broth Microdilution as Susceptibility Testing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. New microbiological aspects of fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Pseudomonas aeruginosa fosfomycin resistance mechanisms affect non-inherited fluoroquinolone tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. contagionlive.com [contagionlive.com]
- 12. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. jmilabs.com [jmilabs.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Fosfomycin Resistance In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the emergence of fosfomycin-resistant mutants during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of fosfomycin (B1673569) resistance that I should be aware of in my experiments?
A1: Fosfomycin resistance in bacteria primarily emerges through three main mechanisms:
-
Reduced Permeability: This is the most common mechanism.[1] Mutations in the genes encoding the glycerol-3-phosphate transporter (glpT) and the glucose-6-phosphate transporter (uhpT) are frequent, preventing the antibiotic from entering the bacterial cell.[2]
-
Enzymatic Inactivation: Bacteria can acquire genes (such as fosA, fosB, and fosX) that produce enzymes capable of modifying and inactivating fosfomycin.[2] These genes are often located on mobile genetic elements like plasmids, which allows for their transfer between bacteria.[2]
-
Target Modification: Although less common in clinical isolates, mutations in the murA gene, which encodes the target enzyme of fosfomycin, can lead to resistance by preventing the antibiotic from binding effectively.[1][3]
Q2: I'm observing a high frequency of resistant mutants in my in vitro experiments. Is this expected?
A2: Yes, it is a well-documented phenomenon that resistance to fosfomycin can arise at a high frequency in vitro.[4] This is often due to mutations in the transport systems responsible for fosfomycin uptake.[4] However, these mutations can impart a "biological cost," leading to reduced growth rates or overall fitness of the resistant mutants compared to the susceptible parent strain.[4][5] This fitness cost is one reason why resistance may be observed less frequently in certain clinical settings, such as uncomplicated urinary tract infections, as the less fit mutants may be outcompeted.[4]
Q3: My agar (B569324) diffusion or E-test assays are showing "inner colonies" within the zone of inhibition. What does this signify?
A3: The presence of inner colonies is a strong indicator of fosfomycin heteroresistance.[2] Heteroresistance describes a phenomenon where a subpopulation of bacteria within a larger, susceptible population exhibits resistance to an antibiotic.[2] These resistant subpopulations can be missed by standard broth dilution methods but are often detectable by agar-based methods.[2] The appearance of five or more inner colonies should be a caution against relying on fosfomycin monotherapy, as these resistant subpopulations can be selected for and potentially lead to treatment failure.[2]
Q4: How can I minimize the development of fosfomycin-resistant mutants in my experimental setup?
A4: The most effective in vitro strategy to suppress the emergence of fosfomycin resistance is the use of combination therapy.[6][7] Combining fosfomycin with other classes of antibiotics, such as β-lactams, aminoglycosides, or fluoroquinolones, can have synergistic effects and help prevent the selection of resistant mutants.[8] This approach is supported by numerous in vitro studies demonstrating enhanced antimicrobial activity and a reduced likelihood of resistance development.[6]
Q5: What is the role of glucose-6-phosphate (G6P) in fosfomycin susceptibility testing, and should I always include it?
A5: Glucose-6-phosphate (G6P) induces the expression of the UhpT transporter, one of the primary ways fosfomycin enters E. coli and other Enterobacterales.[3] Therefore, for these organisms, supplementing the testing medium with G6P (typically at 25 µg/mL) is recommended by both CLSI and EUCAST to ensure the activity of this uptake pathway and obtain reliable MIC results.[9] However, it's crucial to note that this effect is not universal. For instance, in Stenotrophomonas maltophilia, which lacks the UhpT transporter, G6P has been shown to be a fosfomycin antagonist.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Fosfomycin MIC Results for the Same Isolate | Variation in Inoculum Preparation: Small differences in the final inoculum concentration can significantly affect fosfomycin MICs.[12] Testing Method Discrepancies: Switching between broth microdilution and agar dilution can lead to different results.[12] Heteroresistance: The presence of a resistant subpopulation can lead to variable growth at different fosfomycin concentrations.[12] | Standardize Inoculum: Use a spectrophotometer or nephelometer to precisely adjust the bacterial suspension to a 0.5 McFarland standard.[12] Consistent Methodology: Adhere to the reference method of agar dilution for fosfomycin susceptibility testing for consistency, as recommended by CLSI and EUCAST.[13][14] Assess Heteroresistance: Perform population analysis profiles (PAPs) to quantify the resistant subpopulation. |
| "Skipped Wells" in Broth Microdilution | The phenomenon of "skipped wells" (no growth in a well preceding the MIC) is a known issue with fosfomycin broth microdilution testing and is a reason why it is not the recommended method by CLSI.[15] This may be due to the complex interplay between bacterial growth, fosfomycin uptake, and the emergence of resistance during the incubation period. | Use Agar Dilution: The agar dilution method is the recommended gold standard for fosfomycin susceptibility testing and is less prone to this issue.[13][15] Interpret with Caution: If broth microdilution must be used, be aware of this phenomenon and interpret results cautiously. The MIC should be read as the lowest concentration with no visible growth, but the presence of skipped wells should be noted. |
| Fosfomycin Appears Effective at Standard Inoculum, but Fails in a High-Density Model | Inoculum Effect: The high bacterial density in the model likely leads to an inoculum effect, where the standard MIC is not predictive of efficacy.[12] | High Inoculum Testing: Test the isolate's susceptibility at a higher inoculum (e.g., 10⁷ CFU/mL) in vitro to better reflect the conditions of the high-density model.[12] This can provide a more clinically relevant MIC. |
| No Fosfomycin Activity Against a Usually Susceptible Species | Absence of G6P in Media: For Enterobacterales, the absence of G6P can result in falsely elevated MICs due to the lack of UhpT induction.[9] Spontaneous Resistance: High-frequency resistance can occur in vitro.[4] | Supplement with G6P: Ensure that the testing medium (e.g., Mueller-Hinton agar) is supplemented with 25 µg/mL of G6P for testing Enterobacterales.[16] Verify Starting Culture: Ensure the initial culture is pure and susceptible. Consider repeating the experiment with a freshly isolated colony. |
Quantitative Data Summary
Table 1: Synergistic Activity of Fosfomycin in Combination with Other Antibiotics against Multi-Drug Resistant (MDR) Bacteria
| Bacterial Species | Combination Agent | Observed Synergy Rate | Key Findings |
| K. pneumoniae (MBL-producing) | Ceftazidime-avibactam (CAZ-AVI) | 72.7% | Dramatic reduction in CAZ-AVI MIC.[6] |
| P. aeruginosa (MBL-producing) | Colistin (COL) | 65.0% | Significant synergistic interaction observed.[6] |
| P. aeruginosa (MBL-producing) | Aztreonam-avibactam (AZT-AVI) | 55.0% | Notable synergy against these challenging isolates.[6] |
| K. pneumoniae (MBL-producing) | Meropenem (B701) (MER) | 31.8% | Restored susceptibility to meropenem in some resistant isolates.[6] |
| P. aeruginosa (Carbapenem-resistant) | Ceftazidime | 51.9% | Fosfomycin synergy was frequently observed.[17] |
| P. aeruginosa (Carbapenem-resistant) | Ceftolozane/tazobactam | 50.0% | High rate of synergy in the isolates tested.[17] |
Table 2: Mutant Prevention Concentration (MPC) of Fosfomycin
| Organism | Method | MIC (µg/mL) | MPC (µg/mL) | MPC/MIC Ratio |
| E. coli O157:H7 | Broth Microdilution | 2000 | 4000 | 2 |
Note: MPC data is limited in the provided search results. The MPC is the minimum concentration of an antibiotic that prevents the growth of the least susceptible single-step mutant. The goal of therapy is often to maintain drug concentrations above the MPC to restrict the selection of resistant mutants.[18][19][20]
Experimental Protocols
Protocol 1: Fosfomycin MIC Determination by Agar Dilution (Reference Method)
This protocol is adapted from CLSI and EUCAST guidelines.[13][14]
-
Media Preparation: Prepare Mueller-Hinton II Agar (MHA). For testing Enterobacterales, supplement the MHA with glucose-6-phosphate (G6P) to a final concentration of 25 mg/L.[2]
-
Antibiotic Plate Preparation: Create a series of MHA-G6P plates containing serial twofold dilutions of fosfomycin (e.g., 0.25 to 1024 µg/mL). Include a drug-free control plate for growth verification.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration that will deliver approximately 10⁴ CFU per spot.[2]
-
-
Inoculation: Using a multipoint replicator, transfer approximately 1-2 µL of the standardized bacterial suspension onto the surface of each fosfomycin-containing plate and the control plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of fosfomycin that completely inhibits any visible bacterial growth.
Protocol 2: Time-Kill Assay for Assessing Synergy and Resistance Emergence
This protocol assesses the rate of bacterial killing and the emergence of resistance over time.
-
Inoculum Preparation: Prepare a bacterial inoculum in cation-adjusted Mueller-Hinton Broth II supplemented with G6P (for Enterobacterales), adjusting to a final starting concentration of approximately 10⁶ CFU/mL.[2]
-
Experimental Setup:
-
Prepare flasks or tubes containing 20 mL of the supplemented broth.
-
Add fosfomycin alone, the combination agent alone, and both agents together at desired concentrations (e.g., based on their MICs).
-
Include a drug-free growth control.[2]
-
-
Incubation and Sampling:
-
Incubate all flasks with shaking at 37°C.
-
At predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.[2]
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto drug-free agar plates.
-
Incubate the plates for 18-24 hours and count the colonies to determine the viable bacterial concentration (CFU/mL) at each time point.[2]
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the control.
-
Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL compared to the initial inoculum.[2]
-
Regrowth after an initial decline may indicate the selection of resistant mutants.
-
Visualizations
Caption: Key mechanisms of fosfomycin resistance in bacteria.
Caption: Experimental workflow for fosfomycin MIC determination.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro Synergistic Activities of Fosfomycin in Combination with Other Antimicrobial Agents Against Carbapenem-Resistant Escherichia coli Harboring blaNDM-1 on the IncN2 Plasmid and a Study of the Genomic Characteristics of These Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Overcoming the drug resistance barrier: progress in fosfomycin combination therapy against multidrug-resistant pathogens [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Glucose-6-phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Glucose-6-phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. microbiologyresearch.org [microbiologyresearch.org]
- 18. connectjournals.com [connectjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. Revisiting the mutant prevention concentration to guide dosing in childhood tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fosfomycin: A Comparative Efficacy Analysis Against Other Cell Wall Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfomycin (B1673569) is a broad-spectrum antibiotic with a unique mechanism of action that inhibits the initial step in bacterial cell wall biosynthesis.[1][2] This guide provides a comparative analysis of fosfomycin's efficacy against other cell wall synthesis inhibitors, supported by experimental data from in vitro studies and clinical trials. Its distinct mode of action makes it a valuable agent, particularly against multidrug-resistant (MDR) pathogens, and minimizes cross-resistance with other antibiotic classes.[1][3]
Mechanism of Action: A Unique Target in Peptidoglycan Synthesis
Fosfomycin exerts its bactericidal effect by irreversibly inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[1][4] This enzyme catalyzes the first committed step in peptidoglycan synthesis, a crucial component of the bacterial cell wall.[1][4] By blocking this early stage, fosfomycin prevents the formation of the peptidoglycan backbone, leading to a weakened cell wall and eventual cell lysis.[4] This mechanism is distinct from other cell wall synthesis inhibitors, such as beta-lactams and glycopeptides, which act on later stages of the pathway.[4]
Caption: Fosfomycin's unique mechanism of action, targeting the MurA enzyme.
Comparative In Vitro Efficacy
Against Multidrug-Resistant Gram-Negative Bacteria
Fosfomycin has demonstrated significant in vitro activity against extended-spectrum β-lactamase (ESBL)-producing and carbapenem-resistant Enterobacterales.[5] Studies have shown high susceptibility rates of ESBL-producing E. coli to fosfomycin.[6][7][8]
Table 1: In Vitro Activity of Fosfomycin against ESBL-Producing E. coli
| Study (Year) | Number of Isolates | Susceptibility Rate (%) |
| Anonymous (2020) | 35 | 88.6% |
| Anonymous (2025) | 1,657 | 96.8% |
Data sourced from multiple studies.[6][7]
Synergy with Other Antibiotics
Fosfomycin exhibits synergistic or additive effects when combined with other antibiotics, particularly beta-lactams.[9][10] This synergy is attributed to their complementary mechanisms of action on the bacterial cell wall.[9]
Table 2: Synergistic and Additive Effects of Fosfomycin with Beta-Lactams against Gram-Negative Isolates
| Combination Antibiotic | Synergy Rate (%) | Additive Effect Rate (%) |
| Piperacillin/tazobactam | 33% | - |
| Ceftazidime/avibactam | 30% | - |
| Temocillin | 27% | - |
| Aztreonam | - | 87% |
| Meropenem | - | 83% |
Data from a study on 30 'resistant' Gram-negative bloodstream isolates.[9][10]
Clinical Efficacy: Comparative Studies
Uncomplicated Urinary Tract Infections (UTIs)
For uncomplicated UTIs, single-dose fosfomycin has shown comparable clinical and microbiological efficacy to other standard antibiotic regimens.[11][12] A meta-analysis of 22 randomized controlled trials found no significant difference in clinical or microbiological resolution between fosfomycin and other antibiotics for uncomplicated UTIs in women.[11]
Table 3: Clinical and Microbiological Efficacy of Fosfomycin vs. Other Antibiotics for Uncomplicated UTI
| Outcome | Odds Ratio (95% CI) | Certainty of Evidence |
| Clinical Resolution | 1.11 (0.88–1.41) | Moderate |
| Microbiological Resolution | 1.02 (0.83–1.25) | Moderate |
Data from a systematic review and meta-analysis.[11]
Complicated Urinary Tract Infections (cUTIs)
In a multicenter, randomized, non-inferiority trial, oral fosfomycin was found to be non-inferior to intravenous carbapenem (B1253116) or beta-lactam/beta-lactamase inhibitors for the step-down treatment of cUTIs caused by ESBL-producing Enterobacteriaceae.[13][14][15][16]
Table 4: Clinical Outcomes in Step-Down Treatment of cUTI due to ESBL-producing Enterobacteriaceae
| Outcome | Oral Fosfomycin Group | IV Carbapenem or BL/BLI Group | Risk Difference (95% CI) |
| Clinical Resolution | 93.8% | 95.6% | -1.33% (-6.49 to 3.84) |
| Microbiological Cure | 97.9% | 97.8% | - |
Data from a multicenter, randomized, controlled, non-inferiority trial.[14][15]
Methicillin-Resistant Staphylococcus aureus (MRSA) Infections
In an experimental rat model of implant-associated chronic MRSA osteomyelitis, fosfomycin monotherapy was superior to vancomycin (B549263).[17][18] After 28 days of treatment, MRSA was undetectable in the implants of all animals in the fosfomycin group, while it remained present in the vancomycin and untreated groups.[17]
Table 5: Efficacy of Fosfomycin vs. Vancomycin in Experimental MRSA Osteomyelitis
| Treatment Group | Median Bacterial Count (CFU/g of bone) | Implant Culture Positivity |
| Fosfomycin | Undetectable in 80% of animals | 0% |
| Vancomycin | 3.03 × 10⁵ | 91% |
| Untreated | 3.29 × 10⁶ | 100% |
Data from an experimental rat model.[17][18]
Furthermore, in vitro studies have shown that the combination of fosfomycin with glycopeptides like vancomycin and teicoplanin can result in bactericidal synergism against MRSA strains that are tolerant to glycopeptides alone.[19]
Vancomycin-Resistant Enterococci (VRE) Infections
For VRE bloodstream infections (BSIs), the combination of high-dose daptomycin (B549167) with fosfomycin has been shown to be more effective than daptomycin monotherapy in reducing mortality.[20][21][22][23] A retrospective cohort study found significantly lower in-hospital mortality in the combination therapy group.[20][21][22]
Table 6: In-Hospital Mortality for VRE BSI
| Treatment Group | In-Hospital Mortality Rate |
| Daptomycin + Fosfomycin | 47.9% |
| Daptomycin Monotherapy | 77.3% |
Data from a retrospective, comparative cohort study.[20][21][22]
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic. A standardized inoculum of bacteria is added to a series of wells containing two-fold serial dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Checkerboard Assay: This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations. Serial dilutions of two antibiotics are prepared in a microtiter plate, and each well is inoculated with a standardized bacterial suspension. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.[9]
Clinical Trial Design: Non-inferiority Trial for cUTI
The study comparing oral fosfomycin to intravenous therapy for cUTIs was a multicenter, randomized, controlled, open-label, non-inferiority trial.[14] Patients were initially treated with intravenous carbapenem or a beta-lactam/beta-lactamase inhibitor. Eligible patients were then randomized to either switch to oral fosfomycin or continue with the intravenous therapy for a total treatment duration of 7 to 14 days. The primary endpoint was the clinical resolution of UTI-related signs and symptoms at the end of treatment.[14][15]
Conclusion
Fosfomycin's unique mechanism of action provides it with a distinct advantage, particularly in an era of increasing antimicrobial resistance. It demonstrates comparable efficacy to standard treatments for uncomplicated UTIs and shows promise as a step-down therapy for complicated UTIs caused by resistant pathogens.[13] Furthermore, its synergistic activity with other antibiotics and its efficacy against challenging pathogens like MRSA and VRE in both preclinical and clinical settings highlight its importance as a valuable therapeutic option.[17][19][20] Further research, including large-scale randomized controlled trials, is warranted to fully elucidate its role in treating a broader range of serious infections.
References
- 1. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Fosfomycin Sodium? [synapse.patsnap.com]
- 5. Evaluation of in vitro activity of fosfomycin, and synergy in combination, in Gram-negative bloodstream infection isolates in a UK teaching hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. In vitro fosfomycin study on concordance of susceptibility testing methods against ESBL and carbapenem-resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Efficacy and Safety of Single-dose Fosfomycin for Uncomplicated Urinary Tract Infection in Women: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ccjm.org [ccjm.org]
- 14. 86. Effect of Oral Fosfomycin Compared to the Intravenous Beta Lactam/Beta-Lactamase Inhibitor or Carbapenem in Step-down Treatment of Patients with Complicated Urinary Tract Infection due to Extended-Spectrum Beta-Lactamase (ESBL) Producing Enterobacteriaceae: A Multicenter, Open-label, Randomized Controlled, Non-inferiority Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Efficacy of Fosfomycin Compared to Vancomycin in Treatment of Implant-Associated Chronic Methicillin-Resistant Staphylococcus aureus Osteomyelitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro activity of fosfomycin in combination with vancomycin or teicoplanin against Staphylococcus aureus isolated from device-associated infections unresponsive to glycopeptide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Combination of Daptomycin with Fosfomycin is More Effective than Daptomycin Alone in Reducing Mortality of Vancomycin-Resistant Enterococcal Bloodstream Infections: A Retrospective, Comparative Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Combination of Daptomycin with Fosfomycin is More Effective than Daptomycin Alone in Reducing Mortality of Vancomycin-Resistant Enterococcal Bloodstream Infections: A Retrospective, Comparative Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Combination of Daptomycin with Fosfomycin is More Effective than Daptomycin Alone in Reducing Mortality of Vancomycin-Resistant Enterococcal Bloodstream Infections: A Retrospective, Comparative Cohort Study | springermedizin.de [springermedizin.de]
Fosfomycin's Bactericidal Efficacy in Murine Sepsis: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of fosfomycin's bactericidal and immunomodulatory effects in murine sepsis models, juxtaposed with other antibiotic alternatives. The following analysis is based on available preclinical data and is intended for researchers, scientists, and drug development professionals.
Executive Summary
Fosfomycin (B1673569), a broad-spectrum antibiotic, demonstrates significant efficacy in murine models of sepsis through a dual mechanism of action: direct bactericidal activity and immunomodulation. Experimental data indicates that fosfomycin effectively reduces bacterial load and improves survival in models of sepsis caused by both Gram-negative and Gram-positive bacteria. Furthermore, it exhibits a notable capacity to suppress the host's pro-inflammatory response, a key driver of sepsis pathology. While direct in-vivo comparative studies with other antibiotics in a standardized murine sepsis model are limited in the available literature, in-vitro data and findings from various animal infection models suggest fosfomycin, alone or in combination, is a potent agent against multidrug-resistant pathogens.
Comparative Efficacy of Fosfomycin
The bactericidal and protective effects of fosfomycin have been evaluated in various murine sepsis and infection models. Key performance indicators from these studies are summarized below.
In Vivo Bactericidal Activity and Survival
| Model | Pathogen | Fosfomycin Treatment | Outcome | Comparison/Control |
| Gut-derived Sepsis[1] | Pseudomonas aeruginosa | 250 mg/kg, twice daily | Significantly increased survival rate (80% vs. 30%) and significantly lower bacterial counts in liver and blood. | Saline-treated control |
| Pneumonia[2] | Staphylococcus aureus | Dose-dependent | Significantly reduced colony-forming units (CFUs) in the lungs. | Untreated control |
| Peritonitis[3] | Staphylococcus aureus | Subcutaneous injection | Markedly reduced total, extracellular, and intracellular bacterial counts in peritoneal lavage fluid. | Untreated control |
| Sepsis-induced Kidney Injury (Rat Model)[4][5] | CLP-induced polymicrobial | 500 mg/kg, single dose | Reduced kidney tissue damage, inflammation, pro-inflammatory cytokines, oxidative stress markers, and apoptosis. | CLP group without treatment |
In Vitro Susceptibility and Synergy with Other Antibiotics
The in vitro activity of fosfomycin against key sepsis-causing pathogens, often in comparison with other antibiotics, provides crucial insights into its potential clinical utility.
| Pathogen | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Synergy |
| Carbapenem-Resistant Klebsiella pneumoniae[6] | Fosfomycin | 2 to 256 | 16 | 256 | Synergistic with meropenem (B701).[7][8] |
| Meropenem | 4 to 512 | 64 | 128 | ||
| ESBL-producing Escherichia coli[9] | Fosfomycin | - | - | - | 87% of ampicillin/gentamicin non-susceptible isolates were susceptible to fosfomycin. |
| Ampicillin/Gentamicin | - | - | - | ||
| Ceftriaxone (B1232239) | - | - | - | 85% of ceftriaxone non-susceptible isolates were susceptible to fosfomycin. | |
| Staphylococcus aureus[3] | Fosfomycin | 16 - 32 (planktonic) | - | - | Synergistic with flucloxacillin (B1213737), leading to improved survival in a G. mellonella model.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a standard protocol for the Cecal Ligation and Puncture (CLP) model, a widely used method to induce polymicrobial sepsis in mice.
Cecal Ligation and Puncture (CLP) Murine Sepsis Model
This protocol is a generalized procedure and should be adapted based on specific experimental requirements and institutional guidelines.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
70% ethanol (B145695) and povidone-iodine for disinfection
-
Buprenorphine for analgesia
-
Warming pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Once anesthetized, shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol. Administer a preoperative analgesic like buprenorphine.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and the linea alba to expose the peritoneal cavity.
-
Cecal Ligation: Gently exteriorize the cecum. Ligate the cecum with a 3-0 silk suture at a predetermined distance from the distal end (e.g., 5.0 mm). The amount of ligated cecum can be varied to modulate the severity of sepsis.
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal content to be extruded.
-
Closure: Carefully return the cecum to the peritoneal cavity. Close the abdominal wall in two layers (peritoneum and skin) using sutures or surgical clips.
-
Resuscitation and Post-operative Care: Administer pre-warmed sterile saline subcutaneously for fluid resuscitation. Place the mouse on a warming pad until it has fully recovered from anesthesia. Monitor the animal closely for signs of distress and provide post-operative analgesia as required.
Mechanism of Action and Signaling Pathways
Fosfomycin's therapeutic effect in sepsis is attributed to its bactericidal action and its ability to modulate the host's inflammatory response.
Bactericidal Mechanism
Fosfomycin irreversibly inhibits MurA, an enzyme essential for the first step in bacterial cell wall peptidoglycan synthesis.[2] This disruption of cell wall integrity leads to bacterial cell death.
Fosfomycin's bactericidal mechanism of action.
Immunomodulatory Effects and Signaling Pathway
In sepsis, bacterial components like lipopolysaccharide (LPS) from Gram-negative bacteria bind to Toll-like receptor 4 (TLR4) on immune cells. This triggers a signaling cascade involving NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12] An excessive inflammatory response contributes to the pathophysiology of sepsis. Fosfomycin has been shown to inhibit this cascade, reducing the production of these inflammatory mediators.[2][13]
Fosfomycin's modulation of inflammatory signaling in sepsis.
Conclusion
The available preclinical data strongly support the bactericidal and immunomodulatory efficacy of fosfomycin in murine models of sepsis. Its unique mechanism of action and activity against multidrug-resistant pathogens position it as a valuable antibiotic, particularly in an era of increasing antimicrobial resistance. However, to definitively establish its superiority or non-inferiority to other standard-of-care antibiotics, further direct head-to-head comparative studies in well-defined murine sepsis models are warranted. Such studies would be invaluable in guiding the clinical application of fosfomycin in the treatment of sepsis.
References
- 1. MFHAS1 Is Associated with Sepsis and Stimulates TLR2/NF-κB Signaling Pathway Following Negative Regulation | PLOS One [journals.plos.org]
- 2. Fosfomycin Protects Mice From Staphylococcus aureus Pneumonia Caused by α-Hemolysin in Extracellular Vesicles by Inhibiting MAPK-Regulated NLRP3 Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosfomycin enhances phagocyte-mediated killing of Staphylococcus aureus by extracellular traps and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Effects of Fosfomycin in Kidney Damage Caused by CLP-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetic/pharmacodynamic analysis of meropenem and fosfomycin combinations in in vitro time-kill and hollow-fibre infection models against multidrug-resistant and carbapenemase-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The potential of fosfomycin for multi-drug resistant sepsis: an analysis of in vitro activity against invasive paediatric Gram- negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic activity of fosfomycin and flucloxacillin against methicillin-susceptible and methicillin-resistant Staphylococcus aureus: in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fosfomycin Alters Lipopolysaccharide-Induced Inflammatory Cytokine Production in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunomodulatory effects of fosfomycin in an endotoxin model in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of Fosfomycin and Daptomycin Against MRSA: A Comparative Guide
A detailed analysis of preclinical and clinical data reveals a potent partnership in the fight against resistant Staphylococcus aureus.
For researchers, scientists, and drug development professionals grappling with the challenge of methicillin-resistant Staphylococcus aureus (MRSA), the combination of fosfomycin (B1673569) and daptomycin (B549167) presents a compelling therapeutic strategy. Extensive experimental data from in vitro, in vivo, and clinical studies demonstrate a significant synergistic effect, enhancing bactericidal activity and potentially mitigating the development of resistance. This guide provides a comprehensive comparison of the performance of this combination against daptomycin monotherapy, supported by detailed experimental protocols and visual representations of the underlying mechanisms and workflows.
Quantitative Performance Analysis
The synergistic interaction between fosfomycin and daptomycin has been consistently demonstrated across various experimental models. The following tables summarize key quantitative data from representative studies, highlighting the enhanced efficacy of the combination therapy.
Table 1: In Vitro Synergy Against MRSA Strains
| Study | MRSA Strain(s) | Daptomycin MIC (µg/mL) | Fosfomycin MIC (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation | Reference |
| García-de-la-Mària et al., 2018 | 5 clinical isolates | Not specified | Not specified | ≤ 0.5 | Synergy | [1] |
| Pader et al., 2022 | DAP-S (CB1483) / DAP-R (CB185) | 0.5 / 4 | 8 / 8 | Not specified, but synergy demonstrated in time-kill assays | Synergy | [2][3] |
| Ai et al., 2025 | 4 clinical isolates | 0.5 | 2-16 | ≤ 0.5 | Synergy | [4] |
Note: FICI ≤ 0.5 is indicative of synergy.
Table 2: In Vitro Time-Kill Assay Results
| Study | MRSA Strain | Treatment Group (Concentration) | Log10 CFU/mL Reduction at 24h | Outcome | Reference |
| Ai et al., 2025 | ATCC 43300 | Daptomycin (1/2 MIC) + Fosfomycin (1/2 MIC) | > 3 | Bactericidal and Synergistic | [4][5] |
| Pader et al., 2022 | DAP-R (CB185) | Daptomycin (1x MIC) + Fosfomycin (1x MIC) | > 3 | Bactericidal and Synergistic | [3] |
Table 3: In Vivo Animal Model Efficacy
| Study | Animal Model | MRSA Strain | Treatment | Outcome | Reference |
| García-de-la-Mària et al., 2018 | Rabbit Endocarditis | MRSA-277 | Daptomycin + Fosfomycin | 100% sterile vegetations vs. 72% with Daptomycin alone (p=0.046) | [1] |
| Yin et al., 2015 | Rat Osteomyelitis | MRSA 4409/07 | Daptomycin + Fosfomycin | Not specified, but combination evaluated | [6] |
| Jenni et al., 2015 | Rat Implant-Associated Osteomyelitis | MRSA | Daptomycin + Fosfomycin | Statistically significant reduction in bacterial counts in bone compared to monotherapy and control groups (p ≤ 0.003) | [7] |
| Ai et al., 2025 | Mouse Bacteremia | Clinical Isolate | Daptomycin + Fosfomycin | 100% survival rate vs. 80% with Daptomycin and 70% with Fosfomycin alone at 72h | [4] |
Table 4: Clinical Trial Outcomes for MRSA Bacteremia and Endocarditis
| Study | Trial Design | Treatment Arms | Primary Endpoint: Treatment Success at 6 Weeks | Key Secondary Outcomes | Reference |
| Pujol et al., 2021 | Randomized, open-label, multicenter | Daptomycin + Fosfomycin (n=74) vs. Daptomycin alone (n=81) | 54.1% vs. 42.0% (p=0.135) | Lower microbiological failure (0 vs. 9 patients, p=0.003); Lower complicated bacteremia (16.2% vs. 32.1%, p=0.022) | [8][9][10] |
Mechanism of Synergistic Action
The enhanced efficacy of the daptomycin-fosfomycin combination stems from their distinct and complementary mechanisms of action. Daptomycin, a cyclic lipopeptide, disrupts the bacterial cell membrane, while fosfomycin inhibits an early step in peptidoglycan synthesis within the cell wall.[8] The proposed synergistic mechanism involves fosfomycin's ability to alter the cell envelope, which in turn facilitates daptomycin's activity.[2][8] Specifically, fosfomycin exposure has been shown to lead to a less positively charged bacterial surface, which enhances the binding of the positively charged daptomycin-calcium complex.[2][11]
Caption: Proposed mechanism of synergy.
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies for the key experiments cited in this guide.
Checkerboard Synergy Assay
The checkerboard assay is a common in vitro method to assess the synergistic effect of two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Stock solutions of daptomycin and fosfomycin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth.
-
Microtiter Plate Setup: A 96-well microtiter plate is prepared with dilutions of daptomycin along the y-axis and dilutions of fosfomycin along the x-axis. This creates a matrix of varying antibiotic concentrations.
-
Inoculum Preparation: An MRSA suspension is prepared and adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[4]
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic combination that inhibits visible bacterial growth.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[4]
-
Interpretation: The results are interpreted as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.[4]
Caption: Checkerboard assay workflow.
Time-Kill Assay
Time-kill assays provide a dynamic assessment of bactericidal activity over time.
-
Bacterial Culture Preparation: MRSA is grown to the logarithmic phase and then diluted in fresh broth to a starting inoculum of approximately 5 x 10^5 CFU/mL.[4]
-
Exposure to Antibiotics: The bacterial suspension is exposed to daptomycin alone, fosfomycin alone, the combination of daptomycin and fosfomycin (typically at sub-inhibitory concentrations, e.g., 1/2 MIC), and a growth control without antibiotics.[4]
-
Sampling and Plating: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), serially diluted, and plated on appropriate agar.[4]
-
Incubation and Colony Counting: Plates are incubated, and the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each treatment group. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[3]
In Vivo Animal Models
Animal models are crucial for evaluating the efficacy of antimicrobial agents in a physiological context.
-
Rabbit Endocarditis Model:
-
Induction of Endocarditis: A catheter is inserted into the carotid artery and advanced to the aortic valve to induce sterile vegetations.
-
Infection: After 24 hours, the rabbits are inoculated intravenously with an MRSA suspension.
-
Treatment: Treatment with daptomycin, fosfomycin, or the combination is initiated 12-24 hours after infection and continued for a specified duration.
-
Outcome Assessment: Rabbits are euthanized, and the aortic valve vegetations are removed, homogenized, and quantitatively cultured to determine the bacterial load.[1]
-
-
Mouse Bacteremia Model:
-
Infection: Mice are infected with a lethal dose of MRSA via intraperitoneal injection.
-
Treatment: Treatment with daptomycin, fosfomycin, or the combination is administered at specified doses and intervals.
-
Outcome Assessment: The primary outcome is the survival rate of the mice over a defined period (e.g., 72 hours).[4]
-
Logical Comparison: Combination Therapy vs. Monotherapy
The decision to use combination therapy over monotherapy involves weighing the potential for enhanced efficacy against factors such as increased risk of adverse events and cost.
Caption: Decision logic for combination therapy.
Conclusion
The combination of fosfomycin and daptomycin demonstrates a robust synergistic effect against MRSA in a variety of experimental settings. The in vitro data consistently show synergy, leading to enhanced and more rapid bactericidal activity. These findings are supported by in vivo animal models of serious infections such as endocarditis and osteomyelitis, where the combination therapy resulted in superior bacterial clearance and improved survival rates.
A randomized clinical trial, while not meeting its primary endpoint for overall treatment success with statistical significance, did reveal clinically important benefits, including a significant reduction in microbiological failure and a lower incidence of complicated bacteremia.[8][9][10] These findings suggest that the daptomycin-fosfomycin combination is a valuable therapeutic option, particularly for severe and difficult-to-treat MRSA infections. Further research is warranted to optimize dosing strategies and patient selection to maximize the clinical benefits of this potent antimicrobial partnership. The combination also shows promise in preventing the emergence of daptomycin resistance.[2][4]
References
- 1. The Combination of Daptomycin and Fosfomycin Has Synergistic, Potent, and Rapid Bactericidal Activity against Methicillin-Resistant Staphylococcus aureus in a Rabbit Model of Experimental Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Synergistic antibacterial activity and prevention of drug resistance of daptomycin combined with fosfomycin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Daptomycin Plus Fosfomycin Versus Daptomycin Alone for Methicillin-resistant Staphylococcus aureus Bacteremia and Endocarditis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daptomycin Plus Fosfomycin Versus Daptomycin Alone for Methicillin-resistant Staphylococcus aureus Bacteremia and Endocarditis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergy Mechanisms of Daptomycin-Fosfomycin Combinations in Daptomycin-Susceptible and -Resistant Methicillin-Resistant Staphylococcus aureus: In Vitro, Ex Vivo, and In Vivo Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Single-Dose Fosfomycin on Par with Multi-Dose Regimens for Uncomplicated UTIs, Meta-Analyses Confirm
A growing body of evidence from systematic reviews and meta-analyses indicates that a single dose of fosfomycin (B1673569) trometamol is clinically and microbiologically as effective as multi-dose regimens of other commonly prescribed antibiotics for the treatment of uncomplicated urinary tract infections (uUTIs). This positions single-dose fosfomycin as a viable and convenient treatment option, potentially improving patient adherence and mitigating the development of antimicrobial resistance.
For researchers, scientists, and drug development professionals, the comparable efficacy of a single-dose therapy to traditional multi-day courses presents a compelling case for its consideration in clinical practice and future antibiotic development strategies. This guide provides a comprehensive comparison of single-dose fosfomycin with several multi-dose antibiotic regimens, supported by experimental data from randomized controlled trials and meta-analyses.
Comparative Efficacy: A Data-Driven Overview
Multiple studies have demonstrated non-significant differences in clinical and microbiological cure rates between single-dose fosfomycin and various multi-dose antibiotic regimens. A large meta-analysis including 3,779 patients found no significant difference in overall treatment success between single-dose fosfomycin and alternative antibiotic regimens (OR, 1.003; 95% CI, 0.853-1.181; p = 0.967).[1] Similarly, another meta-analysis concluded that single-dose fosfomycin was comparable to other antibiotics in achieving clinical resolution (OR: 1.11, 95% CI: 0.88–1.41) and microbiological resolution (OR: 1.02, 95% CI: 0.83–1.25) of uncomplicated UTIs.[2]
The following tables summarize the quantitative data from key comparative studies.
Table 1: Clinical and Microbiological Cure Rates of Single-Dose Fosfomycin vs. Multi-Dose Nitrofurantoin (B1679001)
| Outcome | Single-Dose Fosfomycin | 5-Day Nitrofurantoin | Study/Analysis |
| Clinical Resolution (28 days) | 58% | 70% | Huttner et al. (2018)[3] |
| Microbiological Resolution (28 days) | 63% | 74% | Huttner et al. (2018)[3] |
| Bacteriological Cure (5-11 days) | 78% | 86% | Stein (1999)[4] |
| Bacteriological Cure (1 month) | 81% | 80% | Comparative Study[5] |
| Clinical Success Rate | 80% | 80% | Stein (1999)[4] |
Table 2: Clinical and Microbiological Cure Rates of Single-Dose Fosfomycin vs. Multi-Dose Ciprofloxacin (B1669076)
| Outcome | Single-Dose Fosfomycin | 5-Day Ciprofloxacin | Study/Analysis |
| Clinical Remission Rate | 83% | 81% | Ceran et al. (2010)[6] |
| Bacterial Eradication Rate | 83% | 78% | Ceran et al. (2010)[6] |
| Efficacy (Single Study) | 65.21% | 65.21% | Randomized Controlled Trial[7] |
Table 3: Clinical and Microbiological Cure Rates of Single-Dose Fosfomycin vs. Other Multi-Dose Regimens
| Comparator Regimen | Outcome | Single-Dose Fosfomycin | Multi-Dose Regimen | Study/Analysis |
| 5-Day Cephalexin (B21000) | Clinical Resolution (5 days) | 91% | 91% | Randomized Study[8] |
| Microbiological Eradication (5 days) | 91% | 83% | Randomized Study[8] | |
| Prolonged Resolution (1 month) | 86% | 78% | Randomized Study[8] | |
| Prolonged Eradication (1 month) | 81% | 68% | Randomized Study[8] | |
| 5-Day Amoxicillin-Clavulanate | Cure Rate (1 week) | 85% | 72% | Clinical Trial[9] |
| Cure Rate (5 weeks) | 81% | 65% | Clinical Trial[9] | |
| 7-Day Amoxicillin-Clavulanate | Eradication Rate | >80% | >80% | Estebanez et al. (2009)[10] |
| Multiple-Dose Trimethoprim-Sulfamethoxazole | Bacteriological Cure (4 weeks) | 89% | 76% | Crocchiolo (1990)[11] |
| 5-Day Trimethoprim | Microbiological Cure | 83% | 83.3% | Comparative Study[12] |
Adverse Events
Across multiple studies, the incidence of adverse events with single-dose fosfomycin was found to be comparable to or lower than that of multi-dose regimens. The most commonly reported side effects for fosfomycin are gastrointestinal in nature, such as diarrhea and nausea.[4][11] One study comparing fosfomycin to a 7-day course of amoxicillin-clavulanate found a significantly lower rate of side effects in the fosfomycin group.[10]
Experimental Protocols
The majority of the cited data comes from randomized controlled trials (RCTs) and meta-analyses of RCTs. The general methodology for these studies is outlined below.
Patient Population
Inclusion criteria typically targeted adult women with symptoms of acute uncomplicated lower urinary tract infection, such as dysuria, frequency, and urgency. A positive urine culture with a significant colony count (e.g., ≥10^5 CFU/mL) of a uropathogen was a common requirement.[4] Key exclusion criteria often included pregnancy (unless the study specifically focused on this population), complicated UTIs, known allergies to the study medications, and recent antibiotic use.
Study Design and Interventions
The studies were generally designed as randomized, often double-blind, comparative trials. Patients were randomly assigned to receive either a single 3g dose of fosfomycin trometamol or a multi-day course of the comparator antibiotic. The multi-dose regimens varied in duration, for example, 5 days for nitrofurantoin or ciprofloxacin, and 7 days for amoxicillin-clavulanate.[3][6][9][10]
Outcome Measures
The primary endpoints in these trials were typically clinical and microbiological cure rates, assessed at various time points post-treatment (e.g., 5-11 days, 28 days, and 1 month).
-
Clinical Cure/Resolution: This was generally defined as the complete resolution of the initial signs and symptoms of the UTI without the need for additional antimicrobial therapy.
-
Microbiological Cure/Eradication: This was defined as the eradication of the baseline uropathogen from the urine, typically with a post-treatment urine culture showing no significant growth or a colony count below a certain threshold (e.g., <10^3 CFU/mL).
Adverse events were also systematically recorded throughout the study period to assess the safety and tolerability of the treatments.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a randomized controlled trial comparing single-dose fosfomycin to a multi-dose antibiotic regimen for uncomplicated UTI.
Caption: A typical workflow for a randomized controlled trial comparing single-dose fosfomycin to a multi-dose antibiotic regimen.
Conclusion
The evidence strongly suggests that single-dose fosfomycin is a safe and effective treatment for uncomplicated urinary tract infections, with efficacy comparable to that of multi-dose regimens of commonly used antibiotics. Its single-dose nature offers a significant advantage in terms of patient convenience and adherence. For drug development professionals, the success of this single-dose regimen underscores the potential for developing novel, short-course therapies for common bacterial infections, which could play a crucial role in antimicrobial stewardship efforts. Further head-to-head trials with a broader range of multi-dose comparators will continue to refine our understanding of fosfomycin's place in the treatment landscape.
References
- 1. Single-Dose Fosfomycin Trometamol Versus Other Antimicrobial Regimens For Treatment Of Uncomplicated Lower Urinary Tract Infection: A Systematic Review And Meta-Analysis [openmicrobiologyjournal.com]
- 2. Efficacy and Safety of Single-dose Fosfomycin for Uncomplicated Urinary Tract Infection in Women: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 5-Day Nitrofurantoin vs Single-Dose Fosfomycin on Clinical Resolution of Uncomplicated Lower Urinary Tract Infection in Women: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of single-dose fosfomycin and a 7-day course of nitrofurantoin in female patients with uncomplicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A randomized comparative study of single-dose fosfomycin and 5-day ciprofloxacin in female patients with uncomplicated lower urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Single Dose of Fosfomycin Versus a Five-Day Course of Ciprofloxacin in Patients With Uncomplicated Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-dose fosfomycin trometamol versus 5-day cephalexin regimen for treatment of uncomplicated lower urinary tract infections in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General practitioner study: fosfomycin trometamol versus amoxycillin clavulanate in acute urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fosfomycin in a single dose versus a 7-day course of amoxicillin-clavulanate for the treatment of asymptomatic bacteriuria during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single-dose fosfomycin trometamol versus multiple-dose cotrimoxazole in the treatment of lower urinary tract infections in general practice. Multicenter Group of General Practitioners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fusionpace.in [fusionpace.in]
In Vivo Efficacy of Fosfomycin Combination Therapy: A Comparative Guide for Researchers
Faced with the escalating threat of antimicrobial resistance, the scientific community is actively exploring novel therapeutic strategies. Among these, combination therapies featuring the repurposed antibiotic fosfomycin (B1673569) are demonstrating significant promise against multidrug-resistant (MDR) pathogens. This guide provides a comparative analysis of preclinical in vivo data for three key fosfomycin-based combinations, offering researchers, scientists, and drug development professionals a side-by-side look at their efficacy and the experimental protocols used for their validation.
This guide synthesizes available in vivo data for the following fosfomycin combinations:
-
Fosfomycin + Meropenem (B701) against Pseudomonas aeruginosa
-
Fosfomycin + Colistin (B93849) against Acinetobacter baumannii
-
Fosfomycin + Ceftazidime/Avibactam against Klebsiella pneumoniae
For each combination, we present the targeted pathogen, the in vivo model utilized, key efficacy endpoints, and a summary of the experimental methodology.
Comparative Efficacy of Fosfomycin Combination Therapies
The following tables summarize the quantitative outcomes of in vivo studies for each fosfomycin combination therapy.
Table 1: Fosfomycin + Meropenem vs. Pseudomonas aeruginosa
| Pathogen | In Vivo Model | Treatment Regimen | Key Efficacy Endpoint | Outcome |
| Pseudomonas aeruginosa PAO1 | Hollow-Fiber Infection Model | Meropenem + Fosfomycin | Bacterial Load Reduction | >6 log₁₀ CFU/mL reduction in bacterial density[1][2][3] |
Table 2: Fosfomycin + Colistin vs. Acinetobacter baumannii
| Pathogen | In Vivo Model | Treatment Regimen | Key Efficacy Endpoint | Outcome |
| Carbapenem-Resistant Acinetobacter baumannii | Murine Pneumonia Model | Colistin + Fosfomycin | Bacterial Load Reduction (Lungs) | Significant reduction at 24h and 48h vs. monotherapy (p < 0.05)[4] |
| Survival Rate | Combination therapy showed a trend towards lower mortality [5] |
Table 3: Fosfomycin + Ceftazidime/Avibactam vs. Klebsiella pneumoniae
| Pathogen | In Vivo Model | Treatment Regimen | Key Efficacy Endpoint | Outcome |
| KPC-producing Klebsiella pneumoniae | Retrospective Clinical Study | Ceftazidime/Avibactam + Fosfomycin | 30-day mortality | No significant difference in overall mortality compared to Ceftazidime/Avibactam alone or with other agents. However, the combination was associated with a lower rate of subsequent KPC-Kp infections.[6][7][8] |
| Metallo-β-lactamase-producing Klebsiella pneumoniae | In Vitro Studies | Fosfomycin + Ceftazidime/Avibactam | Synergy | High rates of synergy observed in checkerboard and time-kill assays[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for the key in vivo experiments cited in this guide.
Murine Pneumonia Model (for A. baumannii and K. pneumoniae)
This model is instrumental in evaluating the efficacy of antimicrobial agents against respiratory pathogens.
-
Animal Preparation: Specific pathogen-free mice (e.g., ICR, BALB/c) of a specific age and weight are used.
-
Immunosuppression (if applicable): To establish a robust infection, mice may be rendered neutropenic by intraperitoneal injection of cyclophosphamide (B585) prior to infection.
-
Infection: Mice are anesthetized and intranasally inoculated with a specific concentration (CFU/mL) of the bacterial suspension.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), treatment is initiated. The antibiotics (monotherapy or combination) are administered via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection) at specified dosages and intervals.
-
Efficacy Assessment:
-
Bacterial Load: At defined time points (e.g., 24 and 48 hours post-treatment), mice are euthanized, and their lungs are aseptically harvested. The lungs are homogenized, and serial dilutions are plated on appropriate agar (B569324) to determine the bacterial load (CFU/g of tissue).
-
Survival: A separate cohort of mice is monitored for a defined period (e.g., 7 days) to assess the impact of the treatment on survival rates.
-
Hollow-Fiber Infection Model (for P. aeruginosa)
This dynamic in vitro model simulates human pharmacokinetic profiles and is valuable for studying the pharmacodynamics of antimicrobial agents.
-
System Setup: A hollow-fiber cartridge, containing semi-permeable fibers, is inoculated with a high-density bacterial suspension.
-
Pharmacokinetic Simulation: The antibiotic(s), alone or in combination, are infused into the central reservoir of the system. A computer-controlled syringe pump is programmed to simulate the human pharmacokinetic profile (absorption, distribution, metabolism, and elimination) of the drug(s) over the course of the experiment.
-
Sampling: Samples are collected from the cartridge at multiple time points to determine the bacterial density (CFU/mL) and to assess for the emergence of resistance.
-
Data Analysis: The change in bacterial load over time is measured to determine the bactericidal or synergistic activity of the drug combination.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflows for the in vivo validation of fosfomycin combination therapies.
Caption: Workflow for a murine pneumonia model.
Caption: Workflow for a hollow-fiber infection model.
Conclusion
The in vivo data presented in this guide highlight the potential of fosfomycin-based combination therapies to combat infections caused by highly resistant Gram-negative bacteria. The synergistic effects observed with meropenem and colistin in preclinical models are particularly encouraging. While robust in vivo animal data for the combination with ceftazidime/avibactam is still emerging, in vitro and clinical findings suggest it is a promising avenue for further investigation. The provided experimental workflows offer a standardized framework for future preclinical studies, which will be crucial for translating these promising findings into effective clinical treatments. It is imperative that research continues to explore and validate these and other novel combination therapies to address the urgent challenge of antimicrobial resistance.
References
- 1. clinician.nejm.org [clinician.nejm.org]
- 2. researchgate.net [researchgate.net]
- 3. The Combination of Fosfomycin plus Meropenem Is Synergistic for Pseudomonas aeruginosa PAO1 in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of combination of colistin with fosfomycin or minocycline in a mouse model of multidrug-resistant Acinetobacter baumannii pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary Study of Colistin versus Colistin plus Fosfomycin for Treatment of Carbapenem-Resistant Acinetobacter baumannii Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ceftazidime/avibactam plus fosfomycin combination on 30 day mortality in patients with bloodstream infections caused by KPC-producing Klebsiella pneumoniae: results from a multicentre retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of ceftazidime/avibactam plus fosfomycin combination on 30 day mortality in patients with bloodstream infections caused by KPC-producing Klebsiella pneumoniae: results from a multicentre retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 9. In Vitro Evaluation of Fosfomycin Combinations Against Metallo-β-Lactamase-Producing Klebsiella pneumoniae and Pseudomonas aeruginosa Clinical Isolates [mdpi.com]
Fosfomycin activity against extended-spectrum β-lactamase (ESBL) producing E. coli
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli represent a significant threat to public health, limiting therapeutic options for common infections. This guide provides an objective comparison of fosfomycin's performance against these multidrug-resistant pathogens, supported by experimental data from in vitro and in vivo studies.
Performance Comparison: Fosfomycin (B1673569) vs. Alternatives
Fosfomycin has demonstrated considerable in vitro activity against ESBL-producing E. coli and has been a viable option for treating urinary tract infections (UTIs) caused by these organisms.[1][2] The following tables summarize its performance in comparison to other commonly used antibiotics.
In Vitro Susceptibility
Fosfomycin generally exhibits high rates of susceptibility against ESBL-producing E. coli, often surpassing other oral agents.
Table 1: Comparative In Vitro Activity of Fosfomycin and Other Antibiotics Against ESBL-Producing E. coli
| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility Rate (%) |
| Fosfomycin | 0.5 - 4 | 2 - 96 | 85.3 - 99.4 [2][3][4][5] |
| Meropenem | 0.03 - 0.125 | 0.06 - 0.25 | 89 - 100[2] |
| Amikacin | 2 - 4 | 8 - 16 | 83 - 98[2] |
| Nitrofurantoin | 16 - 32 | 32 - 128 | 78 - 97[2] |
| Ciprofloxacin | - | - | 15.5[3] |
| Trimethoprim-Sulfamethoxazole | - | - | 22.7[3] |
Note: MIC values and susceptibility rates are compiled from multiple studies and can vary based on geographical location and specific patient populations.
Clinical Efficacy in Urinary Tract Infections
Clinical data, primarily from studies on UTIs, highlight fosfomycin's role as a therapeutic option.
Table 2: Clinical and Microbiological Outcomes of Fosfomycin and Comparator Antibiotics in the Treatment of UTIs Caused by ESBL-Producing E. coli
| Antibiotic | Study Population | Clinical Cure Rate (%) | Microbiological Cure Rate (%) |
| Fosfomycin | Complicated and Uncomplicated UTIs | 71.4 - 94.3 [2] | 50.0 - 78.5 [2] |
| Carbapenems (Meropenem, Imipenem) | Complicated Lower UTIs | 95.0[2] | 80.0[2] |
| Nitrofurantoin | Uncomplicated Lower UTIs | ~70-90 (in studies not exclusively on ESBL-producers)[2] | - |
A randomized clinical trial involving adults with bacteremic UTIs due to multidrug-resistant E. coli found that clinical and microbiological cure was achieved in 68.6% of patients treated with fosfomycin compared to 78.1% of patients treated with comparators (ceftriaxone or meropenem).[6][7] The study concluded that fosfomycin did not demonstrate noninferiority, partly due to a higher rate of adverse event-related discontinuations.[6][7]
In Vivo Animal Model Data
Studies in murine models have been crucial in understanding the pharmacokinetic and pharmacodynamic (PK/PD) parameters of fosfomycin.
-
In a murine UTI model, subcutaneous administration of fosfomycin led to high urine concentrations, significantly reducing the bacterial load of susceptible strains, including multidrug-resistant isolates.[8]
-
Dose fractionation studies in a neutropenic murine thigh infection model identified the AUC/MIC ratio as the PK/PD index most closely linked to efficacy for fosfomycin against E. coli.[9]
Mechanisms of Action and Resistance
Fosfomycin's unique mechanism of action, inhibiting the initial step of peptidoglycan synthesis, prevents cross-resistance with other antibiotic classes.[10]
References
- 1. Emergence of Fosfomycin Resistance by Plasmid-Mediated fos Genes in Uropathogenic ESBL-Producing E. coli Isolates in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iijls.com [iijls.com]
- 4. In Vitro Activity of Fosfomycin against Escherichia coli Isolated from Patients with Urinary Tract Infections in Canada as Part of the CANWARD Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcpsp.pk [jcpsp.pk]
- 6. Effectiveness of Fosfomycin for the Treatment of Multidrug-Resistant Escherichia coli Bacteremic Urinary Tract Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. For bacteremic UTI, Fosfomycin Not Noninferior to Comparators: Study [medicaldialogues.in]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fosfomycin and Nitrofurantoin for Urinary Tract Infection (UTI) Isolates: A Guide for Researchers and Drug Development Professionals
Introduction: The rising tide of antimicrobial resistance necessitates a continuous evaluation of existing antibiotic therapies. For uncomplicated urinary tract infections (UTIs), fosfomycin (B1673569) and nitrofurantoin (B1679001) remain crucial first-line agents. This guide provides a comprehensive comparative analysis of these two antibiotics, focusing on their in vitro efficacy against common UTI isolates, mechanisms of action, and resistance pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and combat UTIs.
In Vitro Susceptibility of UTI Isolates
The in vitro activities of fosfomycin and nitrofurantoin have been extensively studied against uropathogens, with Escherichia coli being the most frequently isolated organism. Recent studies consistently demonstrate high susceptibility rates for both agents, although regional variations in resistance patterns exist.
A 2024 study evaluating urinary isolates of E. coli reported a sensitivity of 97% for fosfomycin and 92% for nitrofurantoin[1]. Another study found in vitro susceptibility rates of 96.6% for fosfomycin and 89% for nitrofurantoin among uropathogens[2]. These findings underscore the continued utility of both drugs as empirical treatment options for uncomplicated UTIs. However, it is crucial to note that resistance can emerge, and ongoing surveillance is essential. For instance, a study in India observed a higher resistance rate against nitrofurantoin (81.2% susceptibility) compared to fosfomycin (99.3% susceptibility), potentially due to the longer history of nitrofurantoin use in the region[3].
The following tables summarize key quantitative data from comparative studies.
Table 1: Comparative In Vitro Susceptibility of E. coli from UTI Isolates
| Study (Year) | Fosfomycin Susceptibility (%) | Nitrofurantoin Susceptibility (%) |
| Study A (2024)[1] | 97 | 92 |
| Study B (2023)[2] | 96.6 | 89 |
| Study C (2021)[3] | 99.3 | 81.2 |
| Study D (2020)[4] | 100 | 98.34 |
Table 2: Clinical Efficacy in Uncomplicated UTIs
| Study (Year) | Treatment Arm | Clinical Cure/Resolution Rate (%) | Microbiological Eradication Rate (%) |
| Huttner et al. (2018)[5] | Fosfomycin (single dose) | 58 | 63 |
| Nitrofurantoin (5-day course) | 70 | 74 | |
| Real-Life Study (2023)[5] | Fosfomycin | Treatment Failure: 8.16% | Reinfection: 7.76% |
| Nitrofurantoin | Treatment Failure: 6.87% | Reinfection: 9.21% | |
| Comparative Study (2022)[6] | Fosfomycin (single dose) | - | 90 (at 7-8 days) |
| Nitrofurantoin (7-day course) | - | 85 (at 7-8 days) |
Mechanisms of Action and Resistance
The distinct mechanisms of action of fosfomycin and nitrofurantoin contribute to their efficacy and low rates of cross-resistance with other antibiotic classes.
Fosfomycin: This phosphonic acid derivative inhibits the initial step of bacterial cell wall biosynthesis by irreversibly inactivating the enzyme MurA[7]. Its entry into the bacterial cell is primarily mediated by two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT)[8][9][10].
Resistance to fosfomycin can arise through several mechanisms:
-
Impaired Transport: Mutations in the glpT or uhpT genes, or their regulatory pathways, can reduce the uptake of fosfomycin into the cell[8][10][11].
-
Target Modification: Although rare in clinical isolates, mutations in the murA gene can alter the drug's target, rendering it less effective[8].
-
Enzymatic Inactivation: Plasmid-mediated fos genes (e.g., fosA, fosC2) encode enzymes that inactivate fosfomycin through conjugation with glutathione (B108866) or other thiols[7][12].
Nitrofurantoin: The mechanism of action of nitrofurantoin is multifactorial. Following uptake into the bacterial cell, it is reduced by bacterial nitroreductases (NfsA and NfsB) to generate highly reactive electrophilic intermediates[13][14]. These intermediates non-specifically damage bacterial ribosomes, inhibit protein synthesis, and interfere with other crucial metabolic processes, including DNA and RNA synthesis[12][13][14].
Resistance to nitrofurantoin primarily develops through:
-
Reduced Activation: Mutations in the nfsA and nfsB genes, which encode the activating nitroreductases, are the most common cause of resistance[2][12][15][16]. Stepwise mutations in both genes are often required for high-level resistance[3][14].
-
Target Alterations: Due to the non-specific nature of the reactive intermediates, target-site mutations are not a significant mechanism of resistance.
-
Efflux Pumps: Overexpression of efflux pumps, such as OqxAB, can contribute to reduced susceptibility, though this is less common[3].
Experimental Protocols
Accurate determination of antimicrobial susceptibility is paramount for clinical decision-making and resistance surveillance. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methodologies for antimicrobial susceptibility testing.
Protocol 1: Kirby-Bauer Disk Diffusion Method (CLSI M02)
This method is a qualitative test to determine the susceptibility of a bacterial isolate to a panel of antimicrobial agents.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar (B569324) Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Application of Antimicrobial Disks: Aseptically apply the fosfomycin (containing 200 µg fosfomycin and 50 µg glucose-6-phosphate) and nitrofurantoin (300 µg) disks to the surface of the inoculated MHA plate.
-
Incubation: Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
Interpretation: Measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI M100.
Protocol 2: Broth Microdilution Method (CLSI M07)
This method is a quantitative test to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of fosfomycin and nitrofurantoin in cation-adjusted Mueller-Hinton broth (CAMHB). For fosfomycin testing, the broth must be supplemented with 25 µg/mL of glucose-6-phosphate (G6P) to induce the UhpT transporter[17][18].
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism in a suitable broth, which is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microdilution wells.
-
Inoculation of Microdilution Tray: Dispense 100 µL of the standardized inoculum into each well of a 96-well microdilution tray containing 100 µL of the antimicrobial dilutions. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubation: Cover the tray and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. Interpret the MIC values as Susceptible (S), Intermediate (I), or Resistant (R) based on the breakpoints provided by CLSI M100.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in antibiotic action and resistance can aid in understanding and developing new therapeutic strategies.
Caption: Fosfomycin Resistance Mechanisms in E. coli.
Caption: Nitrofurantoin Resistance Mechanism in E. coli.
Caption: Antimicrobial Susceptibility Testing Workflow.
Conclusion
Fosfomycin and nitrofurantoin remain highly effective oral agents for the treatment of uncomplicated UTIs caused by common uropathogens, particularly E. coli. Their unique mechanisms of action and distinct resistance pathways contribute to their sustained clinical utility in an era of increasing multidrug resistance. A thorough understanding of their comparative efficacy, mechanisms of resistance, and standardized testing methodologies is essential for optimizing their clinical use and for the development of future antimicrobial strategies. Continuous surveillance of susceptibility patterns is crucial to guide empirical therapy and preserve the effectiveness of these valuable antibiotics.
References
- 1. nih.org.pk [nih.org.pk]
- 2. journals.asm.org [journals.asm.org]
- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkhijyen.org [turkhijyen.org]
- 5. The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Glycerol-3-Phosphate Permease GlpT Is the Only Fosfomycin Transporter in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mutations of the Transporter Proteins GlpT and UhpT Confer Fosfomycin Resistance in Staphylococcus aureus [frontiersin.org]
- 11. A genome-wide analysis of Escherichia coli responses to fosfomycin using TraDIS-Xpress reveals novel roles for phosphonate degradation and phosphate transport systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iacld.com [iacld.com]
- 14. Antimicrobial resistance network | Insights into the success of the UTI antibiotic nitrofurantoin [sites.manchester.ac.uk]
- 15. Oxygen-Insensitive Nitroreductases: Analysis of the Roles of nfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. jmilabs.com [jmilabs.com]
The Synergistic Power of Fosfomycin and Rifampin Against Gram-Positive Cocci: A Comparative Guide
A comprehensive analysis of experimental data reveals a potent synergistic relationship between fosfomycin (B1673569) and rifampin, offering a promising therapeutic strategy against challenging Gram-positive bacterial infections, particularly those involving biofilms. This guide synthesizes in vitro, in vivo, and clinical evidence to provide researchers, scientists, and drug development professionals with a detailed comparison of this combination therapy against other alternatives.
The rise of antibiotic resistance in Gram-positive cocci, such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), necessitates the exploration of effective combination therapies. Fosfomycin, a broad-spectrum antibiotic, and rifampin, a potent anti-biofilm agent, have demonstrated significant synergy in numerous studies. This combination has shown particular promise in treating implant-associated infections, which are notoriously difficult to eradicate due to biofilm formation.
In Vitro Efficacy: A Tale of Two Drugs Working as One
In vitro studies consistently demonstrate the synergistic and bactericidal activity of the fosfomycin-rifampin combination against various Gram-positive cocci. Microcalorimetry, a technique that measures the heat produced by bacterial growth, has shown synergistic activity of this combination at subinhibitory concentrations against both planktonic and biofilm-embedded MRSA.[1][2]
Time-kill assays further corroborate these findings, illustrating a significant reduction in bacterial load when both drugs are used together compared to monotherapy.[3] For instance, against MRSA, the combination of fosfomycin and rifampin has been shown to be synergistic for all tested strains in some studies.[3]
Here is a summary of the Minimum Inhibitory Concentrations (MICs) for fosfomycin, rifampin, and other relevant antibiotics against a reference MRSA strain (ATCC 43300) from a key study:
| Antibiotic | MIC (μg/ml) |
| Fosfomycin | 1 |
| Rifampin | 0.04 |
| Daptomycin | 0.125 |
| Vancomycin | 1 |
| Tigecycline | 0.125 |
Data from a study on MRSA ATCC 43300.[1]
In Vivo Performance: Success in Animal Models
The efficacy of the fosfomycin-rifampin combination has been further validated in animal models of infection, particularly in challenging scenarios like foreign-body infections. In an experimental model of MRSA implant-associated infection, the combination of fosfomycin and rifampin achieved the highest cure rate compared to other antibiotic regimens.[1][4]
The following table summarizes the key findings from this animal model, highlighting the superior performance of the fosfomycin-rifampin combination in both reducing planktonic bacteria and eradicating biofilms.
| Treatment Group | Reduction in Planktonic Bacteria (log10 CFU/ml) | Cure Rate of Cage-Associated Infections (%) |
| Fosfomycin | <1 | 0 |
| Daptomycin | 1.7 | 0 |
| Tigecycline | <1 | 0 |
| Fosfomycin-Tigecycline | 2.2 | 0 |
| Fosfomycin-Vancomycin | 2.2 | 0 |
| Fosfomycin-Daptomycin | 3.8 | 0 |
| Daptomycin-Rifampin | >6.0 | 67 |
| Fosfomycin-Rifampin | >6.0 | 83 |
Data from an experimental foreign-body infection model with MRSA.[1][2]
These results underscore the critical role of rifampin in combating biofilm-associated infections and the potentiation of its effect by fosfomycin.[1] While fosfomycin alone showed limited efficacy in eradicating biofilms, its combination with rifampin proved to be highly effective.[1]
Clinical Evidence: Translating Bench Research to Bedside
Observational clinical studies in patients with Staphylococcus aureus bloodstream infections (SAB) suggest a potential benefit for combination therapy. A large prospective observational cohort study found that combination therapy with either rifampicin (B610482) or fosfomycin was associated with a lower rate of death or SAB-related late complications within 180 days, particularly in patients with implanted foreign devices.[5] While the study did not find a significant difference between rifampicin- and fosfomycin-containing combinations, it supports the rationale for using such adjunctive therapies in high-risk patients.[5]
A systematic review of intravenous fosfomycin for both Gram-positive and Gram-negative infections concluded that it is a safe and effective agent, particularly when used in combination regimens for critically ill patients with deep-seated infections.[6][7]
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in this guide are provided below.
Microcalorimetry for Synergy Testing
This method assesses the real-time metabolic activity of bacteria.
References
- 1. High Activity of Fosfomycin and Rifampin against Methicillin-Resistant Staphylococcus aureus Biofilm In Vitro and in an Experimental Foreign-Body Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combination therapy with rifampicin or fosfomycin in patients with Staphylococcus aureus bloodstream infection at high risk for complications or relapse: results of a large prospective observational cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory and Environment: Proper Disposal of Fosfomycin (Sodium)
Essential guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of fosfomycin (B1673569) (sodium), a critical antibiotic. Adherence to these procedures is vital for laboratory safety, environmental protection, and mitigating the development of antimicrobial resistance.
Fosfomycin is a broad-spectrum antibiotic recognized for its efficacy against multi-drug resistant bacteria. However, its release into the environment through improper disposal can contribute to the selection of antibiotic-resistant organisms and pose a threat to ecosystems.[1] Therefore, the responsible management of fosfomycin waste in a laboratory setting is of paramount importance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle fosfomycin (sodium) with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of powdered fosfomycin should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.
Step-by-Step Disposal Protocol for Fosfomycin (Sodium) Waste
The proper disposal route for fosfomycin waste depends on its form (solid, liquid, or contaminated labware) and local institutional and environmental regulations. All waste containing fosfomycin should generally be treated as hazardous chemical waste.
1. Solid Fosfomycin Waste (Expired Powder, Unused Reagent)
-
Segregation and Collection:
-
Do not mix solid fosfomycin waste with other waste streams.
-
Collect in a clearly labeled, sealed, and leak-proof container designated for hazardous chemical waste.
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
-
The recommended method of disposal for solid pharmaceutical waste is incineration by a licensed hazardous waste management facility.[2]
-
2. Liquid Fosfomycin Waste (Stock Solutions, Experimental Solutions)
-
Primary Recommendation (Incineration):
-
Collect all liquid waste containing fosfomycin in a designated, sealed, and properly labeled hazardous waste container.
-
Contact your EHS office for pickup and disposal via incineration. This is the most straightforward and broadly accepted method.
-
-
Alternative: Chemical Inactivation (for aqueous solutions, subject to institutional approval):
-
For laboratories equipped to perform such procedures, chemical degradation can be an option to render the antibiotic inactive before collection as hazardous waste. This must be approved by your institution's EHS office.
-
One documented method involves advanced oxidation processes. For example, UV irradiation in the presence of persulfate has been shown to efficiently degrade fosfomycin in aqueous solutions.[3]
-
3. Contaminated Labware and PPE (Vials, Pipette Tips, Gloves, etc.)
-
Segregation and Collection:
-
All disposable items that have come into contact with fosfomycin (sodium) should be considered contaminated.
-
Collect these items in a designated hazardous waste container, separate from regular lab trash.
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's EHS office, likely for incineration.
-
Quantitative Data on Chemical Degradation
The following table summarizes data from a study on the degradation of fosfomycin using a UV/persulfate (UV/PS) process, which can be a potential method for inactivating liquid waste streams.
| Parameter | Condition | Degradation Efficiency | Citation |
| Initial pH | 5.0 | Slightly lower than neutral | [3] |
| 7.0 | Highest efficiency | [3] | |
| 9.0 | Slightly lower than neutral | [3] | |
| Persulfate (PS) Concentration | Increased PS concentration generally increases degradation rate up to an optimal point. | An excess can have a scavenging effect on the reactive radicals, reducing efficiency. | [3] |
Note: The specific conditions for optimal degradation will depend on the concentration of fosfomycin and other components in the waste solution. A thorough evaluation and validation would be necessary before implementing this as a standard procedure.
Experimental Protocol: Viability Assay for Decontamination Verification
To ensure a chosen decontamination method is effective, a viability assay using a sensitive bacterial strain (e.g., E. coli) can be performed.
-
Prepare Bacterial Suspension: Culture a sensitive bacterial strain to its logarithmic growth phase.
-
Decontamination: Treat a known concentration of fosfomycin with the proposed decontamination agent for a specified contact time.
-
Inoculation: Introduce the treated fosfomycin solution to the bacterial suspension.
-
Incubation: Incubate the mixture under optimal growth conditions.
-
Plating: Plate serial dilutions of the bacterial suspension onto nutrient agar (B569324) plates.
-
Colony Counting: After overnight incubation, count the colony-forming units (CFUs). A significant reduction or absence of colonies compared to a control (untreated fosfomycin) indicates effective decontamination.
Logical Workflow for Fosfomycin (Sodium) Disposal
The following diagram illustrates the decision-making process for the proper disposal of fosfomycin waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of fosfomycin waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fosfomycin (Sodium)
Essential protocols for the safe handling, storage, and disposal of Fosfomycin (sodium) are critical for maintaining a secure laboratory environment. This guide provides immediate, procedural, and step-by-step instructions to minimize exposure risk and ensure the well-being of researchers, scientists, and drug development professionals.
Fosfomycin (sodium) is an antibiotic that necessitates careful handling to prevent accidental exposure. Adherence to established safety measures, including the use of appropriate personal protective equipment (PPE), is mandatory. The following sections detail the necessary equipment and procedures for the safe management of this compound.
Personal Protective Equipment (PPE)
When working with Fosfomycin (sodium), especially in its powdered form, a comprehensive PPE strategy is essential to prevent contact with skin and eyes, as well as inhalation.[1]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields.[1][2] |
| Hand Protection | Gloves | Chemical-impermeable gloves are required.[1][2] For spill response, the use of double gloves is recommended.[1] |
| Body Protection | Protective Clothing | A lab coat or fire/flame-resistant and impervious clothing should be worn.[1][2] |
| Respiratory Protection | Respirator | If exposure limits are exceeded, or irritation is experienced, a full-face respirator is necessary.[1][2] |
Operational Plan: Step-by-Step Handling of Fosfomycin (Sodium)
A systematic approach to handling Fosfomycin (sodium) is crucial for laboratory safety.
Preparation:
-
Ventilation: Always handle Fosfomycin (sodium) in a well-ventilated area to minimize the formation of dust and aerosols.[3]
-
PPE: Before beginning any work, ensure that all required personal protective equipment is correctly worn.
-
Work Area: Designate a specific, clean, and uncluttered area for handling the compound. Prohibit eating, drinking, and smoking in this designated area.[1]
Handling and Use:
-
Avoid Contact: Take all necessary precautions to prevent contact with skin and eyes.[3]
-
Dust Prevention: When handling the powdered form, do so carefully to avoid creating dust.[1]
Emergency Procedures
Spill Response:
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Small Spills: For minor spills, personnel wearing gowns, double surgical latex gloves, and eye protection should clean the area immediately.[4]
-
Large Spills: For more significant spills, proper protective equipment, including double latex or nitrile gloves, a full-body gown, and a full-face respirator with a High-Efficiency Particulate (HEPA) filter, is required.[4]
-
Powder Spills: If a powder spill occurs, wet an absorbent material with water first and gently cover the powder to avoid agitation and dispersal during cleanup.[5]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water, and consult a doctor.[3] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Disposal Plan
Proper disposal of Fosfomycin (sodium) and its containers is vital to prevent environmental contamination and accidental exposure.
-
Unused or Expired Product: Dispose of unused or expired Fosfomycin (sodium) by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not flush down the toilet unless specifically instructed by the manufacturer.[1]
-
Contaminated Materials: Collect any adhered or collected material from spills and dispose of it promptly in accordance with appropriate laws and regulations.[3] Place these materials in a suitable, closed container for disposal.[2]
-
Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]
Workflow for Safe Handling of Fosfomycin (Sodium)
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
